Product packaging for 1E7-03(Cat. No.:)

1E7-03

Cat. No.: B604935
M. Wt: 503.5 g/mol
InChI Key: PHJQCMBFMOQNFF-NBVRZTHBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1E7-03 (CAS 1565845-92-2) is a low molecular weight, cell-permeable tetrahydroquinoline derivative that acts as a potent and specific inhibitor of host protein phosphatase-1 (PP1) . Its primary research application is the inhibition of HIV-1 replication by specifically targeting the viral transcription step . The compound exerts its mechanism by binding to the non-catalytic RVxF-accommodating site on PP1, which is the same site used by many cellular regulatory subunits . This binding functionally mimics the natural RVxF peptide and disrupts the critical interaction between PP1 and the HIV-1 Tat protein . By preventing this interaction, this compound impedes the nuclear shuttling of PP1 and its subsequent role in activating the CDK9/cyclin T1 complex, ultimately leading to the suppression of HIV-1 transcriptional elongation . In cellular models, this compound inhibits HIV-1 transcription with an IC50 in the low micromolar range (approximately 0.9-2 µM) and demonstrates no cytotoxicity at effective concentrations, showing a high therapeutic index . Its efficacy extends to in vivo models, where it significantly reduces plasma HIV-1 RNA levels in infected humanized mice . Recent phosphoproteomic studies have revealed that this compound induces broad changes in cellular signaling pathways, including a significant reduction in the phosphorylation of nucleophosmin (NPM1) at Ser-125, which has been identified as a novel regulatory mechanism contributing to its anti-HIV activity . Beyond HIV-1, research indicates that this compound also exhibits inhibitory activity against other viruses, including Ebolavirus (EBOV) and Venezuelan equine encephalitis virus (VEEV), by disrupting viral polymerase function or replication, highlighting its potential as a broad-spectrum antiviral agent . This product is intended for Research Use Only and is not approved for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H29N3O6 B604935 1E7-03

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[1-(ethylcarbamoylamino)-1-oxopropan-2-yl] (3E)-3-[(3,4-dimethoxyphenyl)methylidene]-1,2-dihydrocyclopenta[b]quinoline-9-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N3O6/c1-5-29-28(34)31-26(32)16(2)37-27(33)24-19-8-6-7-9-21(19)30-25-18(11-12-20(24)25)14-17-10-13-22(35-3)23(15-17)36-4/h6-10,13-16H,5,11-12H2,1-4H3,(H2,29,31,32,34)/b18-14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHJQCMBFMOQNFF-NBVRZTHBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)NC(=O)C(C)OC(=O)C1=C2CCC(=CC3=CC(=C(C=C3)OC)OC)C2=NC4=CC=CC=C41
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC(=O)NC(=O)C(C)OC(=O)C1=C2CC/C(=C\C3=CC(=C(C=C3)OC)OC)/C2=NC4=CC=CC=C41
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Core Mechanism of 1E7-03: A Technical Guide to a Novel Host-Targeting Antiviral Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1E7-03 is a novel small molecule inhibitor that has demonstrated significant antiviral activity, primarily against the Human Immunodeficiency Virus-1 (HIV-1). Unlike conventional antiretroviral therapies that directly target viral enzymes, this compound employs a host-targeting strategy, making it a promising candidate to overcome drug resistance. This technical guide provides an in-depth exploration of the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways.

Primary Mechanism of Action: Inhibition of the Host Protein Phosphatase-1 (PP1)

The central mechanism of this compound revolves around its interaction with the host cell's Protein Phosphatase-1 (PP1), a crucial enzyme involved in various cellular processes that are often hijacked by viruses.

Molecular Interaction

This compound is a derivative of a tetrahydroquinoline compound and was developed from an initial hit compound, 1H4.[1] It is designed to functionally mimic the RVxF peptide, a common PP1-binding motif.[1][2] this compound binds to a non-catalytic site on PP1 known as the "RVxF"-accommodating cavity.[2][3] This binding is non-competitive and does not affect the intrinsic enzymatic activity of PP1.[4] Instead, it allosterically inhibits the interaction of PP1 with its regulatory subunits and other binding partners that possess the RVxF motif.[1][4]

Disruption of the HIV-1 Tat-PP1 Interaction

In the context of HIV-1 infection, the viral trans-activator of transcription (Tat) protein plays a pivotal role in viral gene expression. Tat contains a Q(35)VCF(38) sequence that mimics the RVxF motif, allowing it to bind to PP1.[1][5] This interaction is critical for HIV-1 transcription, as it leads to the dephosphorylation and activation of the Cyclin-Dependent Kinase 9 (CDK9).[1][5] Activated CDK9, as part of the Positive Transcription Elongation Factor b (P-TEFb), then phosphorylates the C-terminal domain of RNA Polymerase II, promoting the elongation of the viral transcript.[5]

This compound, by occupying the RVxF binding pocket of PP1, directly prevents the binding of HIV-1 Tat.[1][2] This disruption inhibits the dephosphorylation of CDK9, thereby suppressing HIV-1 transcription.[1][5] Furthermore, this compound has been shown to prevent the Tat-mediated translocation of PP1 into the nucleus.[1][2]

HIV_Tat_PP1_Inhibition cluster_0 Normal HIV-1 Transcription cluster_1 Action of this compound Tat HIV-1 Tat (QVCF motif) PP1 Host PP1 (RVxF pocket) Tat->PP1 Binds to CDK9_P p-CDK9 (Inactive) PP1->CDK9_P Dephosphorylates CDK9 CDK9 (Active) CDK9_P->CDK9 HIV_Transcription HIV-1 Transcription CDK9->HIV_Transcription Activates IE7_03 This compound PP1_blocked Host PP1 (RVxF pocket blocked) IE7_03->PP1_blocked Binds to CDK9_P_remains p-CDK9 (Remains Inactive) PP1_blocked->CDK9_P_remains Dephosphorylation prevented Tat_no_bind HIV-1 Tat Tat_no_bind->PP1_blocked Binding blocked HIV_Transcription_inhibited HIV-1 Transcription Inhibited CDK9_P_remains->HIV_Transcription_inhibited Activation prevented

Figure 1: Mechanism of this compound in inhibiting HIV-1 transcription.

Modulation of Cellular Phosphorylation and Signaling Pathways

Beyond its direct impact on the Tat-PP1 interaction, this compound induces significant changes in the host cell's phosphoproteome.[3][6] This suggests a broader mechanism of action that contributes to its antiviral effects.

Reprogramming of Key Signaling Pathways

Label-free quantitative proteome and phosphoproteome analyses of CEM T cells treated with this compound revealed a significant reprogramming of several signaling pathways, including:

  • PPARα/RXRα pathway [3][6]

  • TGF-β pathway [3][6]

  • PKR pathway [3][6]

Decreased Phosphorylation of Nucleophosmin (NPM1)

A key finding from these studies was the significant reduction in the phosphorylation of Nucleophosmin (NPM1) at the Ser-125 residue.[6][7] Phosphorylated NPM1 has been shown to enhance the interaction with HIV-1 Tat and activate Tat-induced HIV-1 transcription.[6][7] By promoting the dephosphorylation of NPM1, likely through its modulation of PP1 activity towards specific substrates, this compound adds another layer to its inhibition of HIV-1 transcription.[6] Inhibition of Aurora A or Aurora B kinases, which are responsible for phosphorylating NPM1 at Ser-125, has also been shown to inhibit HIV-1, further validating NPM1 phosphorylation as a viable target.[6][7]

NPM1_Phosphorylation_Pathway cluster_0 Normal State (HIV-1 Infection) cluster_1 Effect of this compound Aurora_Kinase Aurora A/B Kinase NPM1 NPM1 Aurora_Kinase->NPM1 Phosphorylates p_NPM1 p-NPM1 (Ser-125) NPM1->p_NPM1 Tat HIV-1 Tat p_NPM1->Tat Enhances interaction HIV_Transcription HIV-1 Transcription Tat->HIV_Transcription Activates IE7_03 This compound PP1 Host PP1 IE7_03->PP1 Modulates p_NPM1_dephospho p-NPM1 (Ser-125) PP1->p_NPM1_dephospho Promotes dephosphorylation NPM1_dephospho NPM1 p_NPM1_dephospho->NPM1_dephospho Tat_inhibited HIV-1 Tat NPM1_dephospho->Tat_inhibited Reduced interaction HIV_Transcription_inhibited HIV-1 Transcription Inhibited Tat_inhibited->HIV_Transcription_inhibited Activation reduced

Figure 2: this compound mediated dephosphorylation of NPM1.

Broad-Spectrum Antiviral Potential

The host-targeting mechanism of this compound suggests its potential as a broad-spectrum antiviral agent. Indeed, studies have shown its efficacy against other viruses, including Ebola virus, Rift Valley Fever virus, and Human Cytomegalovirus (HCMV).[2][4] The underlying mechanism in these cases is also believed to be the inhibition of PP1, which is involved in the life cycles of numerous viruses.[2]

Quantitative Data Summary

ParameterValueCell Line/SystemReference
IC50 (HIV-1) ~5 µMCEM T cells[3]
CC50 ~100 µMCEM T cells[3]
IC50 (HIV-1) 0.9 µM-[2]
Cytotoxicity Not observed below 15 µM-[2]
IC50 (HCMV) 1.8 µM ± 0.12Plaque reduction assay[2]
Plasma Half-life (in mice) > 8 hoursMice[1][5]
Reduction in HIV-1 mRNA (in vivo) ~40-foldHIV-1-infected humanized mice[2][3]
NPM1 Ser-125 Phosphorylation Reduction >20-fold (p=1.37×10⁻⁹)CEM T cells[6][7]
TGF-β2 Ser-46 Phosphorylation Reduction >12-fold (p=1.37×10⁻³)CEM T cells[6][7]

Key Experimental Protocols

Inhibition of HIV-1 Replication in CEM T cells
  • Cell Line: CEM T cells.[3]

  • Method: Cells are infected with HIV-1. The infected cells are then treated with varying concentrations of this compound.[3]

  • Analysis: The concentration of this compound that inhibits 50% of viral replication (IC50) is determined. Cell viability is also assessed to determine the 50% cytotoxic concentration (CC50).[3]

Quantitative Proteome and Phosphoproteome Analysis
  • Cell Lines: Non-infected and HIV-1-infected CEM T cells.[3][6]

  • Treatment: Cells are either untreated or treated with this compound.[3][6]

  • Methodology: Label-free quantitative proteome and phosphoproteome analyses are performed. This involves protein extraction, digestion, and subsequent analysis by mass spectrometry.[3][6]

  • Data Analysis: Differentially phosphorylated proteins are identified and quantified using software such as SIEVE 2.1 and further analyzed using tools like Ingenuity Pathway Analysis (IPA).[3]

In Vivo Antiviral Activity in Humanized Mice
  • Animal Model: HIV-1 infected NSG-humanized mice.[4]

  • Treatment: Mice are treated with this compound.[4]

  • Analysis: Plasma HIV-1 RNA levels are quantified to assess the antiviral efficacy.[4] Metabolic stability of this compound and its degradation products are also analyzed.[4]

Experimental_Workflow cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis start_vitro Start infect_cells Infect CEM T cells with HIV-1 start_vitro->infect_cells treat_cells Treat with varying concentrations of this compound infect_cells->treat_cells measure_ic50 Measure IC50 (Viral Replication) treat_cells->measure_ic50 measure_cc50 Measure CC50 (Cell Viability) treat_cells->measure_cc50 proteomics Quantitative Proteome & Phosphoproteome Analysis treat_cells->proteomics pathway_analysis Identify affected signaling pathways proteomics->pathway_analysis start_vivo Start infect_mice Infect humanized mice with HIV-1 start_vivo->infect_mice treat_mice Administer this compound infect_mice->treat_mice measure_rna Quantify plasma HIV-1 RNA levels treat_mice->measure_rna pharmacokinetics Analyze pharmacokinetics and metabolic stability treat_mice->pharmacokinetics end_vivo End measure_rna->end_vivo pharmacokinetics->end_vivo

Figure 3: General experimental workflow for evaluating this compound.

Conclusion

This compound represents a significant advancement in the development of host-targeting antiviral agents. Its primary mechanism of action, the allosteric inhibition of protein phosphatase-1 and subsequent disruption of the HIV-1 Tat-PP1 interaction, is a novel strategy for inhibiting viral transcription. Furthermore, its ability to modulate host cell phosphorylation and key signaling pathways, such as the one involving NPM1, highlights a multifaceted approach to its antiviral efficacy. The promising in vitro and in vivo data, coupled with its broad-spectrum potential, position this compound as a compelling candidate for further preclinical and clinical development in the fight against HIV-1 and other viral diseases.

References

An In-depth Technical Guide on 1E7-03 as a Protein Phosphatase-1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the small molecule 1E7-03, a notable inhibitor of Protein Phosphatase-1 (PP1). This compound represents a novel class of inhibitors that do not target the catalytic site of PP1 directly. Instead, it binds to the non-catalytic RVxF accommodating site, thereby allosterically modulating PP1's interactions with its regulatory proteins. This guide will delve into the mechanism of action, present key quantitative data, detail relevant experimental protocols, and visualize the affected signaling pathways. The primary focus is on the role of this compound in the context of HIV-1 transcription, where it disrupts the crucial interaction between PP1 and the HIV-1 Tat protein.

Mechanism of Action

This compound is a tetrahydroquinoline derivative that functions as a molecular mimic of the "RVxF" motif, a conserved binding sequence found in many PP1-interacting proteins (PIPs).[1][2][3] By occupying the RVxF binding cleft on the PP1 catalytic subunit, this compound competitively inhibits the binding of PIPs that utilize this motif for their interaction.[1][4] This targeted disruption of protein-protein interactions, rather than direct enzymatic inhibition, allows for a more selective modulation of PP1 function.[4]

A key, well-documented example of this mechanism is the inhibition of HIV-1 transcription. The HIV-1 Tat protein contains a Q(35)VCF(38) sequence, which functions as an RVxF-like motif, to recruit PP1 to the nucleus.[1][5] Nuclear PP1 then dephosphorylates the C-terminal domain of RNA polymerase II and the cyclin-dependent kinase 9 (CDK9), leading to the activation of HIV-1 transcription.[1][5] this compound effectively blocks the Tat-PP1 interaction, preventing the nuclear translocation of PP1 and subsequently inhibiting viral gene expression.[1][5]

cluster_0 Normal HIV-1 Transcription Activation cluster_1 Inhibition by this compound Tat HIV-1 Tat (with QVCF motif) Tat_PP1 Tat-PP1 Complex Tat->Tat_PP1 Blocked Blocked Interaction Tat->Blocked PP1 Protein Phosphatase-1 (PP1) PP1->Tat_PP1 PP1_Inhibitor PP1-1E7-03 Complex Nucleus Nucleus Tat_PP1->Nucleus Translocation pCDK9 p-CDK9 (Inactive) Tat_PP1->pCDK9 Dephosphorylates CDK9 CDK9 Transcription HIV-1 Transcription CDK9->Transcription Promotes pCDK9->CDK9 Activates Inhibitor This compound Inhibitor->PP1_Inhibitor PP1_Inhibitor->Blocked NoTranscription HIV-1 Transcription Inhibited Blocked->NoTranscription

Caption: Mechanism of this compound Action in HIV-1 Transcription.

Quantitative Data

The following tables summarize the key quantitative findings related to the activity and effects of this compound.

Table 1: In Vitro and Cellular Activity of this compound

ParameterValueCell Line/SystemReference
IC50 (HIV-1 Inhibition)~5 µMCEM T cells[6]
IC50 (HIV-1 Inhibition)0.9 µMNot specified[4]
CC50 (Cytotoxicity)~100 µMCEM T cells[6]
CytotoxicityNon-toxic below 15 µMNot specified[4]
Plasma Half-life> 8 hoursMice[1]

Table 2: Phosphoproteomic Changes Induced by this compound in CEM T Cells

ProteinPhosphorylation SiteFold Changep-valueAssociated PathwayReference
Nucleophosmin (NPM1)Ser-125>20-fold decrease1.37 x 10⁻⁹PPARα/RXRα[6][7][8]
Transforming growth factor-beta 2 (TGF-β2)Ser-46>12-fold decrease1.37 x 10⁻³TGF-β[6][7][8]
p53Not specifiedDecreasedNot specifiedPPARα/RXRα[9]
HSP90AA1Not specifiedDecreasedNot specifiedPPARα/RXRα[9]
HSP90AB1Not specifiedDecreasedNot specifiedPPARα/RXRα[9]
HLA-B/CNot specifiedIncreasedNot specifiedPPARα/RXRα[9]
LSM14ANot specifiedIncreasedNot specifiedPPARα/RXRα[9]
ASPMNot specifiedIncreasedNot specifiedPPARα/RXRα[9]
SMAD7Not specifiedModulatedNot specifiedTGF-β[9]
PDCD2Not specifiedModulatedNot specifiedTGF-β[9]

Key Signaling Pathways Modulated by this compound

Studies have shown that this compound significantly reprograms the phosphorylation profile of proteins involved in several key signaling pathways.[6][7][8] The most prominently affected are the PPARα/RXRα, TGF-β, and PKR pathways.

cluster_pathways Affected Signaling Pathways cluster_proteins Key Phosphorylated Proteins cluster_kinases Upstream Kinases IE703 This compound PP1 PP1 IE703->PP1 Binds to RVxF site PPAR PPARα/RXRα Pathway PP1->PPAR Modulates TGF TGF-β Pathway PP1->TGF Modulates PKR PKR Pathway PP1->PKR Modulates NPM1 NPM1 (Ser-125) (Decreased) PPAR->NPM1 p53 p53 (Decreased) PPAR->p53 TGFB2 TGF-β2 (Ser-46) (Decreased) TGF->TGFB2 SMAD7 SMAD7 (Modulated) TGF->SMAD7 AuroraA Aurora A Kinase AuroraA->NPM1 Phosphorylates AuroraB Aurora B Kinase AuroraB->NPM1 Phosphorylates

Caption: Signaling Pathways Modulated by this compound.

The downregulation of Nucleophosmin (NPM1) phosphorylation at Ser-125 is a significant effect of this compound.[6][7][8] NPM1 phosphorylation, which is mediated by Aurora A and B kinases, is implicated in the activation of Tat-induced HIV-1 transcription.[7][8] By reducing NPM1 phosphorylation, this compound contributes to the overall inhibition of HIV-1.[7]

Experimental Protocols

This section outlines the methodologies for key experiments used to characterize this compound.

Label-Free Quantitative Proteome and Phosphoproteome Analysis

This protocol is used to identify and quantify changes in protein expression and phosphorylation in response to this compound treatment.

start CEM T Cells (Control vs. This compound treated) lysis Cell Lysis & Protein Extraction start->lysis digest Trypsin Digestion lysis->digest enrich Phosphopeptide Enrichment (e.g., Fe-NTA, TiO2) digest->enrich For Phosphoproteomics lcms LC-MS/MS Analysis digest->lcms For Proteomics enrich->lcms data Data Analysis (e.g., SIEVE, IPA) lcms->data results Quantified Protein & Phosphoprotein Profiles data->results

Caption: Workflow for Proteomic and Phosphoproteomic Analysis.

Methodology:

  • Cell Culture and Treatment: CEM T cells are cultured and treated with either a vehicle control (e.g., DMSO) or a specified concentration of this compound.[6]

  • Protein Extraction and Digestion: Cells are lysed, and proteins are extracted. The extracted proteins are then digested into peptides using trypsin.[6]

  • Phosphopeptide Enrichment: For phosphoproteomic analysis, tryptic peptides are subjected to enrichment using techniques such as Fe-NTA or TiO2 affinity chromatography to isolate phosphorylated peptides.[6]

  • LC-MS/MS Analysis: Both the total peptide and the enriched phosphopeptide samples are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the peptides.[6]

  • Data Analysis: The raw mass spectrometry data is processed using software such as SIEVE for label-free quantification.[6] The identified and quantified proteins and phosphoproteins are then subjected to bioinformatics analysis using tools like Ingenuity Pathway Analysis (IPA) to identify affected canonical pathways.[6]

Western Blotting

This technique is used to confirm the changes in phosphorylation of specific proteins identified in the phosphoproteomic screen.

Methodology:

  • Protein Extraction and Quantification: Proteins are extracted from control and this compound-treated cells, and the protein concentration is determined.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-NPM1 Ser-125). A primary antibody against the total protein is used as a loading control.

  • Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the signal is detected using a chemiluminescent substrate.

HIV-1 Transcription Inhibition Assay

This assay measures the ability of this compound to inhibit Tat-dependent HIV-1 transcription.

Methodology:

  • Cell Line: A CEM T-cell line containing a Green Fluorescent Protein (GFP) reporter gene under the control of the HIV-1 promoter (CEM-GFP) is used.[5]

  • Tat Expression: The cells are infected with an adenovirus engineered to express the HIV-1 Tat protein (Ad-Tat) to activate the HIV-1 promoter.[5]

  • Compound Treatment: The Ad-Tat infected CEM-GFP cells are incubated with various concentrations of this compound for a specified period (e.g., 48 hours).[5]

  • Readout: The expression of GFP is measured, typically by flow cytometry or a fluorescence plate reader. A decrease in GFP signal in the presence of this compound indicates inhibition of HIV-1 transcription.

Conclusion and Future Directions

This compound is a promising small molecule inhibitor of PP1 that operates through a nuanced mechanism of disrupting protein-protein interactions. Its ability to selectively modulate PP1 function, particularly in the context of HIV-1 transcription, highlights the therapeutic potential of targeting the RVxF binding site. The detailed understanding of its effects on cellular signaling pathways, such as PPARα/RXRα and TGF-β, opens up avenues for exploring its utility in other disease contexts where PP1 is dysregulated. Future research should focus on optimizing the pharmacokinetic properties of this compound and its analogs to enhance their clinical applicability. Furthermore, a deeper investigation into the broader cellular consequences of modulating specific PP1 holoenzymes could uncover novel therapeutic strategies.

References

The Role of 1E7-03 in Inhibiting HIV-1 Tat Protein Interaction: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the small molecule 1E7-03 and its role as an inhibitor of critical interactions involving the HIV-1 Tat protein. By targeting a host cellular factor, this compound presents a novel approach to disrupting the HIV-1 transcription cycle. This document details the mechanism of action, summarizes key quantitative data, outlines experimental methodologies, and provides visual representations of the relevant biological pathways and experimental workflows.

Introduction to this compound and its Target

This compound is a low molecular weight tetrahydroquinoline derivative that has been identified as a potent inhibitor of HIV-1 transcription.[1][2] Unlike many antiretroviral drugs that target viral enzymes, this compound acts by targeting a host protein, Protein Phosphatase 1 (PP1).[1][2][3] Specifically, this compound binds to a non-catalytic site on PP1 known as the RVxF-accommodating site.[3][4] This site is crucial for the interaction of PP1 with many of its regulatory proteins, including the HIV-1 Tat protein.[1][2][5]

The HIV-1 Tat protein is a potent trans-activator of viral gene expression and is essential for viral replication.[1][2] Tat functions by recruiting the Positive Transcription Elongation Factor b (P-TEFb), which contains cyclin-dependent kinase 9 (CDK9) and cyclin T1, to the trans-activation response (TAR) element of the nascent viral RNA.[1][2][6][7] This recruitment leads to the phosphorylation of RNA Polymerase II, promoting efficient transcription of the HIV-1 genome.[8]

The interaction between Tat and PP1 is a key regulatory step in this process. Tat binds to PP1 and facilitates its translocation into the nucleus.[1][2] Nuclear PP1 then dephosphorylates CDK9, which is a necessary step for the activation of HIV-1 transcription.[1] By binding to PP1, this compound functionally mimics the PP1-binding RVxF peptide, thereby competitively inhibiting the interaction between Tat and PP1.[1][2][5] This disruption prevents the Tat-mediated nuclear shuttling of PP1 and ultimately suppresses HIV-1 gene transcription.[1][2]

Quantitative Data Summary

The inhibitory activity of this compound and its precursor compounds has been quantified in various studies. The following table summarizes the key data points for easy comparison.

CompoundMetricValueCell Line/SystemReference
This compound IC50 0.9 µM-[5]
IC50 ~5 µMCEM T cells[5]
IC50 8.7 µMCEM T cells[9]
CC50 ~100 µMCEM T cells[5]
Plasma Half-life > 8 hMice[1][2]
1H4 (precursor) IC50 Five-fold higher than this compound-[1][2]

Signaling Pathway and Mechanism of Action

The following diagram illustrates the signaling pathway of HIV-1 Tat-mediated transcription and the inhibitory action of this compound.

HIV_Tat_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PP1_cyto PP1 PP1_nuc PP1 PP1_cyto->PP1_nuc Tat-mediated shuttling Tat_cyto HIV-1 Tat Tat_cyto->PP1_cyto Binds (QVCF sequence) TAR_RNA TAR RNA Tat_cyto->TAR_RNA Binds IE7_03 This compound IE7_03->PP1_cyto Binds to RVxF site (Inhibition) CDK9_P p-CDK9 (Inactive) PP1_nuc->CDK9_P Dephosphorylates CDK9 CDK9 (Active) CDK9_P->CDK9 PTEFb P-TEFb Complex CDK9->PTEFb PTEFb->TAR_RNA Recruited by Tat HIV_DNA HIV-1 Provirus HIV_DNA->TAR_RNA Transcription Initiation Transcription HIV-1 Transcription TAR_RNA->Transcription Elongation

Mechanism of this compound Inhibition.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following sections outline the methodologies for key experiments cited in the research on this compound.

Inhibition of HIV-1 Transcription Assay (IC50 Determination)

This protocol is a general representation based on common practices for determining the half-maximal inhibitory concentration (IC50) of a compound against HIV-1 replication in a cell-based assay.

  • Cell Culture: CEM T cells are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.

  • Viral Infection: Cells are infected with a known titer of an HIV-1 strain (e.g., HIV-1 IIIB or a reporter virus like HIV-1-LUC-G).

  • Compound Treatment: Immediately after infection, the cells are seeded in 96-well plates and treated with serial dilutions of this compound. A DMSO control (vehicle) is included.

  • Incubation: The plates are incubated for a period that allows for viral replication and reporter gene expression (typically 48-72 hours).

  • Quantification of Viral Replication:

    • For reporter viruses (e.g., luciferase), a luciferase assay reagent is added, and luminescence is measured using a plate reader.

    • For wild-type viruses, p24 antigen levels in the supernatant can be quantified using an ELISA kit.

  • Data Analysis: The percentage of inhibition for each concentration of this compound is calculated relative to the DMSO control. The IC50 value is then determined by fitting the dose-response curve to a non-linear regression model.

PP1 Binding Assay

This protocol describes a method to assess the direct binding of this compound to PP1 and its ability to compete with a Tat-derived peptide.

  • Protein and Peptide Preparation: Recombinant purified PP1 and a synthetic peptide corresponding to the PP1-binding region of Tat (containing the QVCF sequence) are obtained.

  • Assay Principle: An in vitro binding assay, such as a competitive AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) or fluorescence polarization, is utilized.

  • AlphaLISA Protocol Outline:

    • Biotinylated Tat peptide is bound to streptavidin-coated donor beads.

    • GST-tagged PP1 is bound to anti-GST acceptor beads.

    • In the absence of an inhibitor, the binding of the Tat peptide to PP1 brings the donor and acceptor beads into proximity, resulting in a luminescent signal upon excitation.

    • This compound is added at varying concentrations to compete with the Tat peptide for binding to PP1.

    • A decrease in the luminescent signal indicates displacement of the Tat peptide by this compound.

  • Data Analysis: The data is plotted as a dose-response curve, and the concentration of this compound that causes 50% inhibition of the Tat-PP1 interaction is determined.

Nuclear Shuttling Assay

This protocol outlines a method to visualize the effect of this compound on the Tat-mediated nuclear translocation of PP1.

  • Cell Line and Transfection: A suitable cell line (e.g., HeLa or 293T) is used. Cells are co-transfected with plasmids expressing fluorescently tagged PP1 (e.g., PP1α-EGFP) and HIV-1 Tat.

  • Compound Treatment: After transfection, cells are treated with this compound or a vehicle control (DMSO).

  • Fluorescence Microscopy: The subcellular localization of PP1-EGFP is visualized using a fluorescence microscope.

  • Image Analysis: The nuclear and cytoplasmic fluorescence intensity of PP1-EGFP is quantified in a significant number of cells for each treatment condition.

  • Data Interpretation: In the presence of Tat and the absence of this compound, an increase in the nuclear localization of PP1-EGFP is expected. Treatment with this compound is expected to reduce the nuclear accumulation of PP1-EGFP, indicating an inhibition of the Tat-mediated nuclear shuttling.

Experimental Workflow

The following diagram provides a logical workflow for the evaluation of this compound as an HIV-1 inhibitor.

Experimental_Workflow cluster_InVitro cluster_CellBased cluster_InVivo Start Compound Synthesis (this compound) InVitro In Vitro Assays Start->InVitro BindingAssay PP1 Binding Assay (e.g., AlphaLISA) InVitro->BindingAssay EnzymeAssay PP1 Activity Assay InVitro->EnzymeAssay CellBased Cell-Based Assays TranscriptionAssay HIV-1 Transcription Inhibition (IC50) CellBased->TranscriptionAssay ToxicityAssay Cytotoxicity Assay (CC50) CellBased->ToxicityAssay NuclearShuttling Nuclear Shuttling Assay CellBased->NuclearShuttling InVivo In Vivo Studies Pharmacokinetics Pharmacokinetics (e.g., Half-life in mice) InVivo->Pharmacokinetics Efficacy Efficacy in Animal Model (e.g., Humanized mice) InVivo->Efficacy Conclusion Lead Compound for Further Development BindingAssay->CellBased EnzymeAssay->CellBased TranscriptionAssay->InVivo ToxicityAssay->InVivo NuclearShuttling->InVivo Pharmacokinetics->Conclusion Efficacy->Conclusion

References

A Technical Guide to 1E7-03: A Host-Targeting Inhibitor of HIV-1 Replication

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The persistence of latent HIV-1 reservoirs and the emergence of drug-resistant strains necessitate the development of novel therapeutic strategies. One promising approach is the targeting of host cellular factors essential for viral replication. This document provides a comprehensive technical overview of the foundational research on 1E7-03, a small molecule inhibitor that targets the host's Protein Phosphatase 1 (PP1) to suppress HIV-1 transcription. We will delve into its mechanism of action, downstream signaling effects, quantitative efficacy, and the key experimental protocols used in its characterization.

Introduction to this compound

This compound is a tetrahydroquinoline derivative identified as a potent inhibitor of HIV-1 transcription.[1] Unlike most antiretroviral drugs that target viral enzymes, this compound acts on a host protein, Protein Phosphatase 1 (PP1), which the HIV-1 Tat protein hijacks to facilitate viral gene expression.[2] By targeting a host dependency factor, this compound presents a therapeutic strategy with a potentially higher barrier to the development of viral resistance. The molecule was developed through optimization of a previously identified compound, 1H4, resulting in a fivefold lower IC50 and a favorable pharmacokinetic profile, including a plasma half-life of over 8 hours in mice.[2][3]

Core Mechanism of Action: Disruption of the Tat-PP1 Axis

The primary mechanism of this compound involves the direct inhibition of the interaction between the HIV-1 Tat protein and the host PP1.

  • Standard HIV-1 Transcription Activation: The HIV-1 Tat protein is a potent transactivator essential for viral gene transcription. Tat binds to the TAR RNA element at the 5' end of nascent viral transcripts and recruits the positive transcription elongation factor b (P-TEFb), a complex of cyclin-dependent kinase 9 (CDK9) and Cyclin T1. For maximal efficiency, Tat also recruits PP1 to the transcription complex. PP1 dephosphorylates CDK9, an action that paradoxically activates its kinase activity, leading to hyperphosphorylation of RNA Polymerase II and robust transcriptional elongation.[2][3]

  • Inhibition by this compound: this compound is a small molecule that functionally mimics the PP1-binding RVxF peptide.[2] It binds to a non-catalytic site on PP1 known as the "RVxF"-accommodating cavity.[4][5] This binding event physically obstructs the HIV-1 Tat protein from interacting with PP1.[1] Consequently, Tat is unable to shuttle PP1 into the nucleus and recruit it to the HIV-1 promoter.[2][3] The absence of PP1-mediated dephosphorylation prevents the full activation of CDK9, leading to a significant reduction in HIV-1 transcription.[2]

cluster_0 Normal HIV-1 Transcription cluster_1 Action of this compound Tat HIV-1 Tat PP1 Host PP1 Tat->PP1 recruits CDK9 CDK9 PP1->CDK9 dephosphorylates (activates) LTR HIV-1 LTR (Promoter) CDK9->LTR activates Transcription Viral Transcription LTR->Transcription IE703 This compound PP1_i Host PP1 IE703->PP1_i binds to RVxF pocket Tat_i HIV-1 Tat Tat_i->PP1_i interaction blocked CDK9_i CDK9 PP1_i->CDK9_i activation prevented Transcription_i Transcription Inhibited CDK9_i->Transcription_i

Caption: Mechanism of this compound disrupting the HIV-1 Tat-PP1 interaction.

Downstream Signaling: Reprogramming the Host Phosphoproteome

Beyond its primary mechanism, this compound induces significant changes in the host cell's phosphoproteome, contributing to its overall antiviral effect. Label-free quantitative proteome and phosphoproteome analyses of HIV-1-infected CEM T cells treated with this compound revealed a significant reprogramming of several pathways.[4][5]

A key discovery was that this compound dramatically decreases the phosphorylation of Nucleophosmin (NPM1) at the Ser-125 residue (>20-fold reduction).[4][6] NPM1 phosphorylation, mediated by Aurora kinases, is shown to enhance the NPM1-Tat interaction and activate Tat-induced HIV-1 transcription.[5] By preventing this phosphorylation event, this compound adds another layer to its transcriptional inhibition. The treatment also led to reduced phosphorylation of transforming growth factor-beta 2 (TGF-β2).[5][6]

cluster_0 Downstream Signaling Pathway IE703 This compound PP1 Host PP1 IE703->PP1 NPM1_P Phosphorylated NPM1 (Ser-125) IE703->NPM1_P leads to >20-fold decrease in AuroraK Aurora Kinases PP1->AuroraK influences (indirect) NPM1 NPM1 AuroraK->NPM1 phosphorylates Tat HIV-1 Tat NPM1_P->Tat enhances interaction Transcription Viral Transcription Tat->Transcription activates

Caption: Downstream effect of this compound on NPM1 phosphorylation.

Quantitative Data Summary

The following tables summarize the key quantitative metrics reported for this compound in foundational studies.

Parameter Cell Line / Model Value Reference
IC50 (50% Inhibitory Concentration)CEM T cells~5 µM[1][4]
(unspecified assay)0.9 µM[1]
(unspecified assay)2 µM[1]
CC50 (50% Cytotoxic Concentration)CEM T cells~100 µM[1][4]
Selectivity Index (SI) CEM T cells~20 (Calculated from CC50/IC50)[1][4]
In Vivo Efficacy HIV-1-infected humanized mice~40-fold reduction in HIV-1 mRNA[1][4]
Pharmacokinetics MicePlasma half-life > 8 hours[1][2]
Phosphoproteomics HIV-1-infected CEM T cells>20-fold reduction in NPM1 (Ser-125) phosphorylation[4][5]
HIV-1-infected CEM T cells>12-fold reduction in TGF-β2 (Ser-46) phosphorylation[4][5]

Key Experimental Protocols

HIV-1 Transcription Inhibition Assay

This assay quantifies the ability of a compound to inhibit Tat-dependent HIV-1 transcription.

  • Cell Line: CEM-GFP T-cells, which have a Green Fluorescent Protein (GFP) reporter gene integrated under the control of the HIV-1 LTR promoter.[3]

  • Assay Principle: In the absence of the HIV-1 Tat protein, the LTR promoter is largely inactive, and the cells do not express GFP. Transcription, and thus GFP expression, is induced by providing Tat.

  • Methodology:

    • CEM-GFP cells are plated in appropriate multi-well plates.

    • Cells are infected with an adenovirus engineered to express HIV-1 Tat (Ad-Tat).[3]

    • Immediately following infection, cells are treated with various concentrations of this compound or a vehicle control (e.g., DMSO).

    • The cells are incubated for 48 hours to allow for Tat expression and subsequent GFP production.[3]

    • GFP fluorescence is quantified using a plate reader or flow cytometry.

    • The reduction in GFP signal in treated cells compared to control cells indicates the level of transcription inhibition. IC50 values are calculated from the dose-response curve.

Cytotoxicity Assay

This assay determines the concentration at which a compound is toxic to cells, which is crucial for calculating the selectivity index.

  • Cell Line: CEM T-cells (or other relevant cell lines).

  • Assay Principle: Measures cell viability or metabolic activity after exposure to the compound. A common method is the Crystal Violet uptake assay.[7]

  • Methodology (General):

    • Cells are seeded in 96-well plates and allowed to adhere (if applicable).

    • Cells are treated with a serial dilution of this compound for a period equivalent to the inhibition assay (e.g., 48-72 hours).

    • The supernatant is removed, and the remaining viable cells are stained with Crystal Violet solution, which stains the nuclei.

    • After washing away excess stain, the incorporated dye is solubilized.

    • The absorbance is read on a plate reader at ~570 nm.

    • The CC50 value is calculated as the concentration of the compound that reduces cell viability by 50% compared to the untreated control.

Proteome and Phosphoproteome Analysis Workflow

This protocol outlines the steps used to identify cellular pathways modulated by this compound.[5]

A 1. Cell Culture & Treatment (HIV-1 Infected CEM T-cells +/- this compound) B 2. Cell Lysis & Protein Extraction A->B C 3. Protein Digestion (Trypsin) B->C D 4. Phosphopeptide Enrichment (e.g., Fe-NTA or TiO2 columns) C->D E 5. LC-MS/MS Analysis (Liquid Chromatography-Tandem Mass Spectrometry) D->E F 6. Data Processing & Quantification (Label-free quantification) E->F G 7. Bioinformatic Analysis (Identify differentially phosphorylated proteins and pathways) F->G

Caption: Experimental workflow for phosphoproteomic analysis.

Conclusion

The foundational research on this compound establishes it as a novel and potent inhibitor of HIV-1 replication. Its unique mechanism of targeting the host PP1-Tat interaction provides a distinct advantage, potentially circumventing common viral escape mutations. Furthermore, its ability to modulate downstream signaling pathways, such as the phosphorylation of NPM1, highlights a multi-faceted approach to suppressing viral transcription. With demonstrated efficacy in vitro and in vivo, and a favorable pharmacokinetic profile, this compound represents a promising lead compound for the development of a new class of host-targeting anti-HIV therapeutics.

References

Preliminary Studies on 1E7-03 Cytotoxicity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1E7-03 is a small molecule compound initially identified as a potent inhibitor of HIV-1 transcription. Its mechanism of action involves the targeting of the host protein phosphatase-1 (PP1), a critical cellular enzyme. By binding to a non-catalytic site on PP1, this compound disrupts the interaction between PP1 and the HIV-1 Tat protein, a key step in viral gene expression.[1][2] While extensively studied for its anti-viral properties, the broader cytotoxic profile of this compound, particularly in the context of cancer, is an emerging area of investigation. This technical guide provides an in-depth overview of the preliminary studies on this compound cytotoxicity, detailing its effects on various cell lines, the experimental protocols used for its evaluation, and its impact on key signaling pathways.

Quantitative Cytotoxicity Data

The available data indicates that this compound exhibits low cytotoxicity in non-cancerous cell lines, a favorable characteristic for a therapeutic candidate. However, its effects on cancer cells are still under investigation. The following tables summarize the reported 50% cytotoxic concentration (CC50) and 50% inhibitory concentration (IC50) values for this compound in different cell lines.

Cell LineCell TypeAssay TypeCC50 (µM)Reference
CEM T-cellsHuman T-lymphoblastoidNot Specified~100[2]
Peripheral Blood Mononuclear Cells (PBMCs)Human Blood CellsNot Specified>100[3]
Context of StudyConcentration with No Observed CytotoxicityReference
Inhibition of HIV-1 transcription< 15 µM[2]
Inhibition of HIV-1 transcription< 30 µM[2]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preliminary studies of this compound cytotoxicity.

Cell Viability Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

    • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 value.

2. Calcein-AM Assay

This fluorescence-based assay measures cell viability by assessing cell membrane integrity and esterase activity.

  • Principle: The non-fluorescent and cell-permeable Calcein-AM is converted by intracellular esterases in viable cells into the intensely green fluorescent calcein.

  • Protocol:

    • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

    • Calcein-AM Staining: After the treatment period, wash the cells with PBS and then incubate with 2 µM Calcein-AM solution for 30 minutes at 37°C.

    • Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 520 nm using a fluorescence microplate reader.

    • Data Analysis: Determine the percentage of viable cells compared to the control and calculate the CC50 value.

Label-Free Quantitative Proteomics and Phosphoproteomics

This method is used to identify and quantify changes in protein expression and phosphorylation levels upon treatment with this compound.

  • Protocol:

    • Cell Culture and Treatment: Culture cells (e.g., CEM T-cells) and treat with this compound (e.g., 10 µM) or a vehicle control for a specified time (e.g., 24 hours).

    • Protein Extraction and Digestion: Harvest the cells, lyse them, and extract the proteins. Reduce, alkylate, and digest the proteins into peptides using trypsin.

    • Phosphopeptide Enrichment (for phosphoproteomics): Use titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC) to enrich for phosphopeptides.

    • LC-MS/MS Analysis: Analyze the peptide samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Data Analysis: Use software such as MaxQuant or Proteome Discoverer to identify and quantify the proteins and phosphopeptides. Perform statistical analysis to identify significant changes in protein expression and phosphorylation.

Signaling Pathways and Mechanisms of Action

Preliminary studies have revealed that this compound can modulate several key signaling pathways, which may contribute to its cytotoxic effects.

Overview of this compound Mechanism of Action

The primary mechanism of this compound involves the inhibition of Protein Phosphatase 1 (PP1), which in the context of HIV-1, prevents the dephosphorylation of CDK9 and subsequent viral transcription. This interaction with a crucial host protein suggests that this compound may have broader effects on cellular signaling.

1E7_03_Mechanism_of_Action This compound This compound PP1 PP1 This compound->PP1 Tat_PP1_Interaction Tat-PP1 Interaction This compound->Tat_PP1_Interaction Inhibits PP1->Tat_PP1_Interaction PP1_1E7-03_Complex PP1-1E7-03 Complex Tat HIV-1 Tat Tat->Tat_PP1_Interaction HIV_Transcription HIV-1 Transcription Tat_PP1_Interaction->HIV_Transcription

Caption: Mechanism of this compound action in inhibiting HIV-1 transcription.

Modulation of PPARα/RXRα, TGF-β, and PKR Pathways

Phosphoproteomic studies have shown that this compound significantly reprograms the phosphorylation profile of proteins involved in the PPARα/RXRα, TGF-β, and PKR signaling pathways.[1][4] A notable downstream effect is the significant reduction in the phosphorylation of nucleophosmin (NPM1), a protein implicated in various cellular processes including ribosome biogenesis, DNA repair, and transcriptional regulation.[1]

1E7_03_Signaling_Impact cluster_0 This compound Action cluster_1 Affected Signaling Pathways cluster_2 Downstream Effect This compound This compound PP1 PP1 This compound->PP1 Inhibits PPAR PPARα/RXRα Pathway PP1->PPAR TGFb TGF-β Pathway PP1->TGFb PKR PKR Pathway PP1->PKR NPM1 NPM1 Phosphorylation PPAR->NPM1 Reduces TGFb->NPM1 Reduces

Caption: Overview of signaling pathways modulated by this compound.

Experimental Workflow for Phosphoproteomic Analysis

The workflow for identifying the signaling pathways affected by this compound involves several key steps, from cell treatment to data analysis.

Phosphoproteomics_Workflow A Cell Culture & Treatment with this compound B Protein Extraction & Digestion A->B C Phosphopeptide Enrichment B->C D LC-MS/MS Analysis C->D E Data Analysis & Pathway Identification D->E

Caption: Workflow for phosphoproteomic analysis of this compound effects.

Conclusion and Future Directions

The preliminary studies on this compound cytotoxicity reveal a compound with a favorable safety profile in normal cells and intriguing modulatory effects on key signaling pathways implicated in cell growth and proliferation. Its ability to reprogram the PPARα/RXRα, TGF-β, and PKR pathways, and specifically to reduce the phosphorylation of NPM1, suggests a potential for therapeutic applications beyond its initial antiviral focus, particularly in oncology.

Further research is warranted to:

  • Establish a comprehensive cytotoxicity profile of this compound across a wide range of cancer cell lines.

  • Elucidate the precise molecular mechanisms by which this compound modulates the identified signaling pathways.

  • Investigate the potential of this compound to induce apoptosis in cancer cells.

  • Conduct in vivo studies to evaluate the anti-tumor efficacy and safety of this compound.

This technical guide provides a foundation for researchers and drug development professionals to build upon as the scientific community continues to explore the full therapeutic potential of this compound.

References

The Impact of 1E7-03 on Host-Pathogen Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The small molecule 1E7-03 has emerged as a significant modulator of host-pathogen interactions, demonstrating a broad spectrum of antiviral activity. This technical guide provides an in-depth analysis of the core mechanisms by which this compound exerts its effects, with a primary focus on its role as a host-targeting antiviral. By inhibiting the host protein phosphatase 1 (PP1), this compound disrupts critical interactions required for the replication of various pathogens, most notably the Human Immunodeficiency Virus-1 (HIV-1). This document details the molecular interactions, downstream signaling consequences, and provides a compilation of experimental methodologies for the study of this compound. Quantitative data are presented in structured tables for comparative analysis, and key signaling pathways and experimental workflows are visualized through detailed diagrams.

Introduction

Traditional antiviral therapies have predominantly focused on targeting viral enzymes and proteins. While effective, this approach can be limited by the rapid mutation rates of viruses, leading to drug resistance. A promising alternative strategy is to target host factors that are essential for viral replication. The small molecule this compound exemplifies this approach by targeting a key host enzyme, Protein Phosphatase 1 (PP1).

This compound is a low molecular weight compound that binds to the non-catalytic RVxF-accommodating site of PP1.[1][2] This binding allosterically inhibits the interaction of PP1 with its various protein partners, including viral proteins that hijack the host's cellular machinery. The most well-characterized activity of this compound is its inhibition of HIV-1 transcription through the disruption of the PP1-Tat protein interaction.[2][3] However, its activity extends to other viruses, including Ebola virus, Rift Valley Fever virus, and Venezuelan Equine Encephalitis virus, highlighting its potential as a broad-spectrum antiviral agent.[3]

This guide will explore the multifaceted effects of this compound on host-pathogen interactions, with a particular emphasis on the molecular mechanisms, quantitative effects, and the experimental approaches used to elucidate these interactions.

Mechanism of Action of this compound

The primary mechanism of action of this compound is its direct binding to the host protein phosphatase 1 (PP1). PP1 is a highly conserved serine/threonine phosphatase that plays a crucial role in a multitude of cellular processes by dephosphorylating a wide range of substrates. Many viruses have evolved to co-opt PP1 to facilitate their replication.

Targeting the PP1-Tat Interaction in HIV-1

In the context of HIV-1, the viral trans-activator of transcription (Tat) protein is essential for robust viral gene expression. Tat recruits the host's positive transcription elongation factor b (P-TEFb) to the viral long terminal repeat (LTR), leading to the phosphorylation of RNA Polymerase II and enhanced transcriptional elongation. PP1 is a critical host factor in this process, as it dephosphorylates P-TEFb, thereby activating it. The HIV-1 Tat protein directly interacts with PP1 and recruits it to the viral promoter.[2]

This compound functions by binding to a pocket on PP1 that is also recognized by the "RVxF" motif present in many PP1-interacting proteins, including Tat.[1][2] By occupying this site, this compound competitively inhibits the binding of Tat to PP1, preventing the recruitment of PP1 to the HIV-1 promoter. This leads to a decrease in P-TEFb activation and a subsequent potent inhibition of HIV-1 transcription.[2]

Modulation of Host Cell Signaling Pathways

Beyond its direct impact on the PP1-Tat interaction, this compound treatment leads to a significant reprogramming of the host cell's phosphoproteome.[1] This indicates that the effects of this compound extend beyond a single viral protein interaction and involve the modulation of broader cellular signaling networks.

A key discovery in understanding the broader effects of this compound is its ability to significantly decrease the phosphorylation of Nucleophosmin (NPM1) at the Ser-125 residue.[1] NPM1 is a multifunctional phosphoprotein involved in ribosome biogenesis, chromatin remodeling, and the regulation of apoptosis. The phosphorylation of NPM1 is crucial for its various functions, and its dysregulation has been implicated in several diseases.

In the context of HIV-1, phosphorylated NPM1 has been shown to enhance Tat-induced viral transcription.[1] By promoting the dephosphorylation of NPM1, this compound adds another layer to its anti-HIV-1 activity.

Label-free quantitative phosphoproteomic analyses have revealed that this compound significantly alters the phosphorylation status of proteins within the Peroxisome Proliferator-Activated Receptor alpha (PPARα)/Retinoid X Receptor alpha (RXRα) and the Transforming Growth Factor-beta (TGF-β) signaling pathways.[1] The reduced phosphorylation of TGF-β2 at Ser-46 is a notable effect.[1] Both of these pathways are known to be involved in inflammation, immune responses, and cell proliferation, and their modulation by this compound likely contributes to its overall effect on the host's response to pathogens.

Quantitative Data on this compound Activity

The following tables summarize the key quantitative data regarding the activity of this compound from various published studies.

Parameter Virus Cell Line Value Reference
IC50 (Inhibitory Concentration 50%)HIV-1CEM T cells~5 µM[3]
CC50 (Cytotoxic Concentration 50%)-CEM T cells~100 µM[3]
NPM1 Ser-125 Phosphorylation-CEM T cells>20-fold decrease[1]
TGF-β2 Ser-46 Phosphorylation-CEM T cells>12-fold decrease[1]

Table 1: In Vitro Activity of this compound

Parameter Value Reference
Binding Affinity (KD) to PP115 µM[4]

Table 2: Biochemical Parameters of this compound

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound.

Label-Free Quantitative Proteome and Phosphoproteome Analysis

This protocol is adapted from studies investigating the effect of this compound on the phosphoproteome of T cells.[1]

  • Cell Culture and Treatment:

    • Culture CEM T cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Infect cells with a vesicular stomatitis virus G (VSV-G) pseudotyped HIV-1 reporter virus.

    • Treat infected and non-infected cells with this compound (typically 5-10 µM) or a vehicle control (DMSO) for 24-48 hours.

  • Cell Lysis and Protein Digestion:

    • Harvest cells and lyse them in a urea-based lysis buffer (e.g., 8 M urea, 50 mM Tris-HCl pH 8.5, 75 mM NaCl, with phosphatase and protease inhibitors).

    • Determine protein concentration using a BCA assay.

    • Reduce proteins with dithiothreitol (DTT) and alkylate with iodoacetamide.

    • Digest proteins with trypsin overnight at 37°C.

  • Phosphopeptide Enrichment:

    • Acidify the peptide mixture with trifluoroacetic acid (TFA).

    • Perform phosphopeptide enrichment using Titanium Dioxide (TiO2) or Fe-NTA beads.

    • Wash the beads extensively to remove non-phosphorylated peptides.

    • Elute the phosphopeptides using an alkaline buffer (e.g., 5% ammonium hydroxide).

  • LC-MS/MS Analysis:

    • Analyze the enriched phosphopeptides and a fraction of the total proteome digest by nano-liquid chromatography coupled to a high-resolution mass spectrometer (e.g., Q Exactive or Orbitrap).

    • Acquire data in a data-dependent acquisition (DDA) mode.

  • Data Analysis:

    • Process the raw mass spectrometry data using software such as MaxQuant or Proteome Discoverer.

    • Perform peptide identification by searching against a human protein database.

    • Quantify peptides using label-free quantification (LFQ) algorithms.

    • Perform statistical analysis to identify significantly regulated proteins and phosphosites.

In Vitro PP1 Binding Assay (Surface Plasmon Resonance)

This protocol describes the use of Surface Plasmon Resonance (SPR) to measure the binding of this compound to PP1.[4]

  • Immobilization of PP1:

    • Immobilize recombinant purified PP1 onto a CM5 sensor chip using standard amine coupling chemistry.

    • Activate the sensor surface with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Inject PP1 over the activated surface.

    • Block any remaining active sites with ethanolamine.

  • Binding Analysis:

    • Prepare a dilution series of this compound in a suitable running buffer (e.g., HBS-EP+).

    • Inject the different concentrations of this compound over the immobilized PP1 surface.

    • Monitor the binding in real-time by measuring the change in the SPR signal (response units, RU).

    • Regenerate the sensor surface between injections using a mild acidic or basic solution.

  • Data Analysis:

    • Subtract the signal from a reference flow cell to correct for non-specific binding.

    • Fit the binding data to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

HIV-1 Luciferase Reporter Assay

This assay is used to quantify the inhibitory effect of this compound on HIV-1 transcription.[2]

  • Cell Culture and Infection:

    • Plate TZM-bl cells (HeLa cells expressing CD4, CCR5, and CXCR4 with an integrated HIV-1 LTR-luciferase reporter cassette) in a 96-well plate.

    • Prepare serial dilutions of this compound.

    • Pre-incubate the cells with the this compound dilutions for a short period.

    • Infect the cells with an HIV-1 strain capable of a single round of replication (e.g., VSV-G pseudotyped HIV-1).

  • Luciferase Activity Measurement:

    • After 48 hours of incubation, lyse the cells using a luciferase lysis buffer.

    • Add a luciferase substrate to the cell lysate.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Normalize the luciferase activity to a control (e.g., cells treated with vehicle).

    • Calculate the IC50 value of this compound by fitting the dose-response curve to a non-linear regression model.

Visualizations of Signaling Pathways and Workflows

The following diagrams were generated using Graphviz (DOT language) to illustrate the key concepts discussed in this guide.

G Mechanism of this compound Action on HIV-1 Transcription cluster_host_cell Host Cell Tat Tat PP1 PP1 Tat->PP1 Recruits PTEFb_inactive P-TEFb (inactive) PP1->PTEFb_inactive Dephosphorylates PTEFb_active P-TEFb (active) PTEFb_inactive->PTEFb_active RNAPII RNA Pol II PTEFb_active->RNAPII Phosphorylates HIV_LTR HIV LTR RNAPII->HIV_LTR Binds to Viral_RNA Viral RNA Transcription HIV_LTR->Viral_RNA Initiates IE7_03 This compound IE7_03->PP1 Inhibits Binding of Tat G Effect of this compound on NPM1 Phosphorylation and Downstream Pathways cluster_drug cluster_host_cell Host Cell IE7_03 This compound PP1 PP1 IE7_03->PP1 Binds to PPARa_RXR PPARα/RXRα Pathway IE7_03->PPARa_RXR Modulates TGFb_pathway TGF-β Pathway IE7_03->TGFb_pathway Modulates NPM1_P NPM1-P (Ser125) (Active) PP1->NPM1_P Dephosphorylates NPM1 NPM1 NPM1_P->NPM1 HIV_Transcription HIV-1 Transcription NPM1_P->HIV_Transcription Enhances G Experimental Workflow for Phosphoproteomic Analysis cluster_sample_prep Sample Preparation cluster_enrichment Phosphopeptide Enrichment cluster_analysis Analysis Cell_Culture Cell Culture (e.g., CEM T cells) Treatment Treatment (this compound or Vehicle) Cell_Culture->Treatment Lysis Cell Lysis & Protein Extraction Treatment->Lysis Digestion Trypsin Digestion Lysis->Digestion Enrichment TiO2 or Fe-NTA Enrichment Digestion->Enrichment LC_MS LC-MS/MS Analysis Enrichment->LC_MS Data_Analysis Data Processing & Quantification LC_MS->Data_Analysis Bioinformatics Bioinformatic Analysis Data_Analysis->Bioinformatics

References

basic properties and characteristics of 1E7-03

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to 1E7-03: Properties and Characteristics

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the , a novel small molecule inhibitor of HIV-1 transcription.

Core Properties of this compound

This compound is a small molecule with a unique 2,3-dihydro-1H-cyclopenta[b]quinoline scaffold, identified as a potent inhibitor of HIV-1 transcription.[1][2] It functions by targeting a host cellular protein, Protein Phosphatase 1 (PP1), rather than a viral component.[2][3] This mechanism of action involves binding to a non-catalytic site on PP1, which disrupts critical protein-protein interactions necessary for viral gene expression.[4][5]

Mechanism of Action

The primary mechanism of action of this compound is the inhibition of the interaction between the HIV-1 Tat protein and the host's PP1.[2][3] Tat is essential for robust viral transcription, and it recruits PP1 to dephosphorylate and activate cyclin-dependent kinase 9 (CDK9), a key component of the positive transcription elongation factor b (P-TEFb).[3][6] this compound binds to the "RVxF" accommodating site on PP1, a non-catalytic pocket, thereby preventing Tat from binding and utilizing PP1 for its own purposes.[3][4][5] This leads to a downstream cascade of effects, ultimately suppressing HIV-1 gene expression.[2][3] Furthermore, this compound has been shown to prevent the Tat-mediated shuttling of PP1 into the nucleus.[3][6]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Efficacy and Toxicity

ParameterCell LineValueReference
IC50 (HIV-1 Inhibition)CEM T cells~5 µM[1][2]
IC50 (HIV-1 Inhibition)293T cells0.9 µM[2]
CC50 (Cytotoxicity)CEM T cells~100 µM[1][2]
IC50 (HCMV Inhibition)Human Fibroblasts1.8 µM ± 0.12[2]

Table 2: Pharmacokinetic and In Vivo Data

ParameterModelValueReference
Plasma Half-lifeMice> 8 hours[2][3]
HIV-1 mRNA ReductionHumanized Mice~40-fold[1][2]

Table 3: Phosphoproteomic Effects of this compound Treatment

ProteinPhosphorylation SiteChangep-valueReference
Nucleophosmin (NPM1)Ser-125>20-fold decrease1.37 x 10⁻⁹[1][4][5]
Transforming growth factor-beta 2 (TGF-β2)Ser-46>12-fold decrease1.37 x 10⁻³[1][4][5]

Signaling Pathways Affected by this compound

Treatment with this compound leads to significant reprogramming of cellular phosphorylation profiles, impacting several key signaling pathways.[1][4][5] The most prominently affected pathways are the PPARα/RXRα, TGF-β, and PKR pathways.[1][4][5] A critical downstream consequence of this compound's activity is the reduced phosphorylation of Nucleophosmin (NPM1) at serine 125.[1][4][5] Phosphorylated NPM1 has been shown to enhance the interaction with HIV-1 Tat and activate Tat-induced viral transcription.[1][4][5] The upstream kinases responsible for this phosphorylation, Aurora A and Aurora B, are also implicated, as their inhibition similarly suppresses HIV-1.[1][4]

G cluster_0 This compound Mechanism of Action 1E7_03 This compound PP1 Protein Phosphatase 1 (PP1) 1E7_03->PP1 Binds to RVxF site Tat_PP1_Complex Tat-PP1 Interaction 1E7_03->Tat_PP1_Complex Inhibits PP1->Tat_PP1_Complex Tat HIV-1 Tat Tat->PP1 Recruits Tat->Tat_PP1_Complex CDK9 CDK9 Dephosphorylation (Activation) Tat_PP1_Complex->CDK9 Promotes HIV_Transcription HIV-1 Transcription CDK9->HIV_Transcription Activates

Caption: Mechanism of this compound action on HIV-1 transcription.

Experimental Protocols

Detailed methodologies for key experiments involving this compound are outlined below.

Label-Free Quantitative Proteome and Phosphoproteome Analysis

This protocol is used to identify host proteins and regulatory pathways affected by this compound.

  • Cell Culture and Treatment: CEM T cells, either non-infected or infected with VSV-G pseudotyped HIV-1, are cultured. A subset of these cells is treated with this compound, while control groups are treated with DMSO.

  • Protein Extraction and Digestion: Following treatment, cells are harvested, and proteins are extracted. The extracted proteins are then digested into peptides using trypsin.

  • Phosphopeptide Enrichment: To analyze the phosphoproteome, samples are enriched for phosphopeptides using Fe-NTA or TiO2 affinity chromatography.

  • LC-MS/MS Analysis: Both the total proteome and the enriched phosphopeptidome are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The raw data is processed using software such as SIEVE 2.1 for label-free quantification. Proteins with a >1.5-fold change in expression or phosphorylation and a p-value < 0.05 are considered significant.

  • Pathway Analysis: The list of differentially expressed or phosphorylated proteins is uploaded to a pathway analysis tool like Ingenuity Pathway Analysis (IPA) to identify affected canonical pathways and biological networks.

G cluster_1 Phosphoproteomics Workflow Start CEM T Cells (Infected/Uninfected) Treatment Treat with this compound or DMSO (Control) Start->Treatment Extraction Protein Extraction & Trypsin Digestion Treatment->Extraction Enrichment Phosphopeptide Enrichment (Fe-NTA/TiO2) Extraction->Enrichment LC_MS LC-MS/MS Analysis Enrichment->LC_MS Data_Analysis Label-Free Quantification (SIEVE 2.1) LC_MS->Data_Analysis Pathway_Analysis Pathway Analysis (IPA) Data_Analysis->Pathway_Analysis

Caption: Experimental workflow for phosphoproteomic analysis.

NanoBiT Assay for Protein-Protein Interaction

This assay is used to measure the interaction between proteins, such as NPM1 and Tat, in live cells and the effect of this compound on this interaction.

  • Cell Plating and Transfection: 293T cells are plated in 96-well white/clear culture plates. The cells are then transiently transfected with constructs encoding the interacting proteins of interest, each fused to one of the two NanoBiT subunits (e.g., LgBiT and SmBiT).

  • Compound Treatment: At 24 hours post-transfection, the cells are treated with serial concentrations of this compound or a vehicle control for a specified amount of time.

  • Luminescence Measurement: The Nano-Glo Live Cell Substrate is added to the wells. If the proteins of interest interact, the NanoBiT subunits come into close proximity, forming an active luciferase enzyme that generates a luminescent signal upon substrate addition.

  • Data Acquisition: Luminescence is measured using a GloMax-Multi Detection System or a similar plate reader. A decrease in luminescence in the presence of this compound would indicate that the compound disrupts the protein-protein interaction.

Pharmacokinetic Analysis in Mice

This protocol is to determine the stability and concentration of this compound in plasma over time.

  • Compound Administration: this compound is administered to mice, typically via intraperitoneal (i.p.) injection.

  • Plasma Collection: Blood samples are collected at various time points post-administration. Plasma is then separated from the blood cells.

  • Compound Extraction: this compound and its potential metabolites are extracted from the plasma samples.

  • LC-MS Analysis: The extracted samples are analyzed by liquid chromatography-mass spectrometry (LC-MS) to quantify the concentration of this compound. A C18 column is typically used for separation, coupled to a mass spectrometer for detection and quantification.

  • Data Analysis: The concentration of this compound in plasma at each time point is plotted to generate a pharmacokinetic profile. Parameters such as half-life (t1/2), maximum concentration (Cmax), and area under the curve (AUC) are calculated.[7]

References

An In-depth Technical Guide to 1E7-03 as an Antiviral Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1E7-03 is a novel small molecule inhibitor that has demonstrated significant antiviral activity, primarily against Human Immunodeficiency Virus-1 (HIV-1), by targeting a host cellular factor rather than a viral component. This compound represents a promising therapeutic strategy, particularly for preventing viral reactivation from latent reservoirs. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative efficacy and toxicity data, detailed experimental protocols, and the signaling pathways it modulates.

Introduction

The challenge of eradicating HIV-1 is largely due to the persistence of latent viral reservoirs, which are not targeted by current combination antiretroviral therapy (cART).[1] A promising strategy to achieve a functional cure is the "block and lock" approach, which aims to permanently suppress HIV-1 transcription. The small molecule this compound has emerged as a significant candidate in this area. It is a tetrahydroquinoline derivative that inhibits HIV-1 transcription by targeting the host protein phosphatase-1 (PP1).[2][3] By modulating a host factor, this compound offers a novel approach that may be less susceptible to the development of viral resistance. Beyond HIV-1, this compound has also shown inhibitory effects against other viruses, including Ebola virus, Rift Valley fever virus, and human cytomegalovirus, highlighting its potential as a broad-spectrum antiviral agent.[2]

Mechanism of Action

This compound's primary mechanism of action is the inhibition of the interaction between the HIV-1 Tat protein and the host's protein phosphatase-1 (PP1).[2] The HIV-1 Tat protein is crucial for viral transcription, as it recruits the cyclin-dependent kinase 9/cyclin T1 (CDK9/cyclin T1) complex to the viral long terminal repeat (LTR). This recruitment leads to the phosphorylation of RNA Polymerase II, initiating efficient transcriptional elongation.

PP1 plays a key role in this process by dephosphorylating CDK9, which in turn activates HIV-1 transcription.[2][4] The HIV-1 Tat protein contains an "RVxF"-like motif (specifically, a QVCF sequence) that allows it to bind to a non-catalytic "RVxF"-accommodating cavity on PP1.[5] This interaction is essential for the translocation of PP1 to the nucleus, where it can act on CDK9.[2][3]

This compound was designed to bind to this "RVxF"-accommodating cavity on PP1, thereby competitively inhibiting the binding of the HIV-1 Tat protein.[1][5] This disruption of the Tat-PP1 interaction prevents the nuclear translocation of PP1 and the subsequent activation of CDK9, ultimately leading to the suppression of HIV-1 transcription.[2][3]

Signaling Pathways and Experimental Workflows

The interaction of this compound with PP1 leads to downstream effects on several cellular signaling pathways.

HIV-1 Tat-PP1 Signaling Pathway

The following diagram illustrates the mechanism of action of this compound in the context of HIV-1 transcription.

HIV_Tat_PP1_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Tat HIV-1 Tat Tat_PP1_complex Tat-PP1 Complex Tat->Tat_PP1_complex PP1 PP1 PP1->Tat_PP1_complex CDK9 CDK9 (Active) Tat_PP1_complex->CDK9 Dephosphorylates CDK9_p p-CDK9 (Inactive) HIV_Transcription HIV-1 Transcription CDK9->HIV_Transcription 1E7_03 This compound 1E7_03->PP1 Binds to RVxF pocket

Mechanism of this compound in inhibiting HIV-1 transcription.
Downstream Signaling Pathways Modulated by this compound

Studies have shown that this compound significantly alters the phosphorylation profile of cellular proteins, thereby reprogramming several signaling pathways.

Downstream_Signaling 1E7_03 This compound PP1 Protein Phosphatase 1 (PP1) 1E7_03->PP1 PPARa_RXRa PPARα/RXRα Pathway PP1->PPARa_RXRa TGFb TGF-β Pathway PP1->TGFb PKR PKR Pathway PP1->PKR NPM1_p Reduced Phosphorylation of Nucleophosmin (NPM1) at Ser-125 PPARa_RXRa->NPM1_p TGFb2_p Reduced Phosphorylation of TGF-β2 at Ser-46 TGFb->TGFb2_p

Downstream signaling pathways affected by this compound.
Experimental Workflow for Antiviral Activity Assessment

A general workflow for assessing the antiviral activity of this compound is depicted below.

Antiviral_Workflow Cell_Culture Cell Culture (e.g., CEM T-cells, Vero cells) Compound_Treatment Treatment with this compound (various concentrations) Cell_Culture->Compound_Treatment Viral_Infection Viral Infection (e.g., HIV-1, RVFV) Compound_Treatment->Viral_Infection Incubation Incubation Viral_Infection->Incubation Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT Assay) Incubation->Cytotoxicity_Assay Antiviral_Assay Antiviral Activity Assay (e.g., Luciferase Assay, Plaque Reduction) Incubation->Antiviral_Assay Data_Analysis Data Analysis (IC50, CC50 determination) Cytotoxicity_Assay->Data_Analysis Antiviral_Assay->Data_Analysis

General experimental workflow for antiviral testing.

Quantitative Data

The following tables summarize the quantitative data for this compound's antiviral efficacy, cytotoxicity, and pharmacokinetic parameters.

Table 1: Antiviral Activity of this compound
VirusCell LineAssay TypeIC50 (µM)Reference
HIV-1CEM T-cellsLuciferase Assay~5[5]
HIV-1--0.9[2]
HIV-1--2[2]
Human Cytomegalovirus (HCMV)-Plaque Reduction1.8 ± 0.12[2]
Venezuelan Equine Encephalitis Virus (VEEV)-TC83-luc Assay0.58[2]
Table 2: Cytotoxicity of this compound
Cell LineAssay TypeCC50 (µM)Reference
CEM T-cellsMTT Assay~100[5]
-->15[2]
-->30[2]
Table 3: Pharmacokinetic Parameters of this compound in Mice
ParameterValueReference
Half-life> 8 hours[2][3]

Experimental Protocols

This section provides an overview of the key experimental protocols used to characterize this compound.

Cell Culture and Virus Strains
  • Cell Lines:

    • CEM T-cells: A human T-lymphoblastoid cell line susceptible to HIV-1 infection.

    • Vero cells: A kidney epithelial cell line from an African green monkey, commonly used for virological studies.

  • Virus Strains:

    • HIV-1-LUC-G: A VSV-G pseudotyped HIV-1 virus expressing luciferase, used for single-round infection assays.[5]

    • rMP-12: A recombinant Rift Valley Fever Virus strain.

Antiviral Activity Assays
  • Single-Round HIV-1 Infection Assay (Luciferase-Based):

    • Seed CEM T-cells in a 96-well plate.

    • Treat cells with serial dilutions of this compound.

    • Infect cells with HIV-1-LUC-G.

    • After a specified incubation period (e.g., 24 hours), measure luciferase activity, which is proportional to the level of viral replication.[5]

  • Plaque Reduction Assay (for HCMV):

    • Grow a confluent monolayer of susceptible cells in multi-well plates.

    • Infect the cells with a known amount of virus in the presence of varying concentrations of this compound.

    • Overlay the cells with a semi-solid medium (e.g., containing agar or methylcellulose) to restrict virus spread to adjacent cells, leading to the formation of localized lesions (plaques).

    • After incubation, fix and stain the cells to visualize and count the plaques.

    • The IC50 is the concentration of this compound that reduces the number of plaques by 50% compared to an untreated control.[2]

Cytotoxicity Assays
  • MTT Assay:

    • Seed cells in a 96-well plate and treat with various concentrations of this compound.

    • After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

    • Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or an acidic isopropanol solution).

    • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm). The amount of formazan produced is proportional to the number of viable cells.[5]

  • Trypan Blue Exclusion Assay:

    • Treat cells with this compound.

    • After incubation, mix a small aliquot of the cell suspension with an equal volume of trypan blue dye.

    • Viable cells with intact cell membranes will exclude the dye, while non-viable cells will take it up and appear blue.

    • Count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer or an automated cell counter.

Protein Binding Assays
  • Surface Plasmon Resonance (SPR):

    • Immobilize recombinant PP1 protein on the surface of a sensor chip.

    • Flow different concentrations of this compound or its metabolites over the sensor surface.

    • The binding of the compound to PP1 causes a change in the refractive index at the sensor surface, which is detected as a change in the resonance signal.

    • This technique can be used to determine the equilibrium dissociation constant (KD), providing a measure of the binding affinity.[6]

In Vivo Studies in Humanized Mice
  • Model: Immunodeficient mice (e.g., NSG mice) engrafted with human immune cells, creating a model that can be infected with HIV-1.[7]

  • Procedure:

    • Establish HIV-1 infection in the humanized mice.

    • Administer this compound (e.g., via intraperitoneal injection) at various doses.

    • Monitor viral load in the plasma over time using quantitative PCR (qPCR) to assess the antiviral efficacy of the compound in vivo.[5]

Metabolic Stability

In vivo studies have shown that this compound has a half-life of over 8 hours in mice. However, it can be degraded into two major products, DP1 and DP3. While these degradation products can still bind to PP1, they exhibit reduced antiviral activity due to lower cell permeability.[4] The stability of this compound is enhanced in the presence of serum albumin.[4]

Conclusion

This compound is a promising antiviral agent with a novel mechanism of action that targets a host factor, PP1, to inhibit HIV-1 transcription. Its efficacy against other viruses suggests a potential for broader applications. The data presented in this guide provide a solid foundation for further research and development of this compound and its analogs as therapeutic agents. Future work should focus on optimizing its metabolic stability and further elucidating its effects on various cellular pathways to fully realize its therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for 1E7-03 in HIV-1 Transcription Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1E7-03 is a small molecule inhibitor of Human Immunodeficiency Virus Type 1 (HIV-1) transcription.[1][2][3] It functions by targeting the host protein phosphatase-1 (PP1), a key cellular enzyme involved in various cellular processes, including the regulation of HIV-1 transcription.[1][3][4] The HIV-1 Tat protein recruits PP1 to the viral long terminal repeat (LTR) promoter, where it dephosphorylates the C-terminal domain of RNA polymerase II and the positive transcription elongation factor b (P-TEFb), leading to enhanced transcriptional elongation and viral gene expression.[1][3][4] this compound disrupts the interaction between Tat and PP1, thereby preventing these dephosphorylation events and inhibiting HIV-1 transcription.[2][3][5] These application notes provide detailed protocols for utilizing this compound in various HIV-1 transcription assays.

Mechanism of Action of this compound

This compound is a tetrahydroquinoline derivative that binds to a non-catalytic "RVxF" binding pocket on PP1.[2] This binding event allosterically inhibits the interaction of PP1 with the HIV-1 Tat protein.[2][3] By preventing the Tat-PP1 association, this compound effectively blocks the recruitment of PP1 to the HIV-1 promoter, leading to a significant reduction in viral transcription.[1][3] Furthermore, treatment with this compound has been shown to reprogram cellular signaling pathways, including PPARα/RXRα, TGF-β, and PKR pathways, primarily by altering the phosphorylation status of key proteins like Nucleophosmin (NPM1).[1][6]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound in various HIV-1 transcription and replication assays.

Table 1: In Vitro Efficacy of this compound

ParameterCell LineAssayValueReference
IC50CEM-GFPHIV-1 Transcription (Ad-Tat)< 25 µM[5]
IC50CEM T cellsHIV-1 Replication~5 µM[1][2]
IC50Not SpecifiedHIV-1 Transcription0.9 µM[2]
IC50Not SpecifiedHIV-1 Transcription2 µM[2]
CC50CEM T cellsCytotoxicity~100 µM[1][2]

Table 2: In Vivo and Cellular Effects of this compound

ParameterModel SystemEffectValueReference
HIV-1 mRNA ReductionHIV-1-infected humanized miceInhibition of HIV-1 mRNA production~40-fold reduction[1][2]
NPM1 Phosphorylation (Ser-125)HIV-1-infected CEM T cellsReduction in phosphorylation>20-fold reduction[1][6]
TGF-β2 Phosphorylation (Ser-46)HIV-1-infected CEM T cellsReduction in phosphorylation>12-fold reduction[1]
Plasma Half-lifeMicePharmacokinetics> 8 hours[3]

Experimental Protocols

Here are detailed protocols for key experiments involving this compound to assess its impact on HIV-1 transcription.

Protocol 1: HIV-1 Transcription Assay in CEM-GFP Reporter Cell Line

This protocol utilizes a CEM T-cell line stably transfected with a Green Fluorescent Protein (GFP) reporter gene under the control of the HIV-1 LTR promoter. Tat-dependent transcription of the HIV-1 LTR results in GFP expression, which can be quantified to measure transcriptional activity.

Materials:

  • CEM-GFP cells

  • Adenovirus expressing HIV-1 Tat (Ad-Tat)

  • Complete RPMI-1640 medium (supplemented with 10% FBS, penicillin, and streptomycin)

  • This compound (dissolved in DMSO to a stock concentration of 10 mM)

  • 96-well cell culture plates

  • Flow cytometer or fluorescence microscope

Procedure:

  • Cell Seeding: Seed CEM-GFP cells in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete RPMI-1640 medium.

  • Transduction with Ad-Tat: Infect the CEM-GFP cells with Ad-Tat at a multiplicity of infection (MOI) optimized for robust GFP expression.

  • Compound Treatment: Immediately after infection, add serial dilutions of this compound to the wells. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. Include a vehicle control (DMSO only). A typical starting concentration for this compound is 25 µM, with subsequent 2-fold dilutions.[5]

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 48 hours.[5]

  • Data Acquisition:

    • Flow Cytometry: Harvest the cells, wash with PBS, and analyze GFP expression using a flow cytometer. The percentage of GFP-positive cells and the mean fluorescence intensity can be used to quantify HIV-1 transcription.

    • Fluorescence Microscopy: Visualize GFP expression using a fluorescence microscope. This can provide a qualitative assessment of transcriptional inhibition.

  • Data Analysis: Calculate the IC50 value of this compound by plotting the percentage of inhibition of GFP expression against the log concentration of the compound.

Protocol 2: Quantification of HIV-1 gag RNA by Real-Time qPCR

This protocol measures the levels of HIV-1 gag RNA, a late transcript, as a direct indicator of viral transcription.

Materials:

  • HIV-1 infected cells (e.g., CEM T cells or primary CD4+ T cells)

  • This compound

  • RNA extraction kit

  • Reverse transcription kit

  • qPCR master mix

  • Primers and probe for HIV-1 gag and a housekeeping gene (e.g., GAPDH or ACTB)

  • Real-time PCR instrument

Procedure:

  • Cell Infection and Treatment: Infect target cells with HIV-1. After infection, treat the cells with various concentrations of this compound or a vehicle control (DMSO).

  • Incubation: Incubate the cells for a predetermined period (e.g., 24-48 hours) to allow for viral transcription.

  • RNA Extraction: Harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating viral DNA.

  • Reverse Transcription: Synthesize cDNA from the RNA template using a reverse transcription kit.

  • Real-Time qPCR:

    • Set up the qPCR reaction with a qPCR master mix, primers, and probe for HIV-1 gag, and the synthesized cDNA.

    • In a separate reaction, amplify a housekeeping gene to normalize the data.

    • Use the following cycling conditions as a starting point, and optimize as necessary:

      • Initial denaturation: 95°C for 10 minutes

      • 40 cycles of:

        • Denaturation: 95°C for 15 seconds

        • Annealing/Extension: 60°C for 1 minute

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for both gag and the housekeeping gene.

    • Calculate the relative expression of gag RNA using the ΔΔCt method.

    • Plot the fold change in gag expression against the concentration of this compound to determine the inhibitory effect.

Protocol 3: Tat-PP1 Interaction Assay (Co-Immunoprecipitation)

This protocol assesses the ability of this compound to disrupt the interaction between HIV-1 Tat and cellular PP1.

Materials:

  • HEK293T cells

  • Expression vectors for FLAG-tagged Tat and EGFP-tagged PP1α

  • Transfection reagent

  • This compound

  • Lysis buffer (e.g., RIPA buffer)

  • Anti-FLAG antibody conjugated to agarose beads

  • Antibodies for Western blotting: anti-FLAG, anti-GFP, anti-PP1α

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Transfection: Co-transfect HEK293T cells with expression vectors for FLAG-Tat and EGFP-PP1α.

  • Compound Treatment: 24 hours post-transfection, treat the cells with this compound or a vehicle control (DMSO) for a specified duration (e.g., 24 hours). A concentration of 10 µM has been shown to be effective.

  • Cell Lysis: Wash the cells with cold PBS and lyse them in lysis buffer containing protease inhibitors.

  • Immunoprecipitation:

    • Incubate the cell lysates with anti-FLAG agarose beads to pull down FLAG-Tat and any interacting proteins.

    • Wash the beads several times with lysis buffer to remove non-specific binding.

  • Elution and Western Blotting:

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with anti-FLAG, anti-GFP, or anti-PP1α antibodies to detect Tat and co-immunoprecipitated PP1.

  • Data Analysis: Compare the amount of PP1 co-immunoprecipitated with Tat in the presence and absence of this compound to determine if the compound disrupts their interaction.

Visualizations

Signaling Pathway of this compound in HIV-1 Transcription

G cluster_nucleus Nucleus HIV_DNA HIV-1 Proviral DNA HIV_RNA HIV-1 RNA HIV_DNA->HIV_RNA Transcription RNAPII RNA Polymerase II RNAPII->HIV_RNA PTEFb P-TEFb (CDK9/CycT1) PTEFb->RNAPII Phosphorylates PP1 PP1 PP1->PTEFb Dephosphorylates Tat_PP1_Interaction PP1->Tat_PP1_Interaction Tat HIV-1 Tat Tat->PTEFb Recruits Tat->PP1 Recruits Tat->Tat_PP1_Interaction NPM1 NPM1 NPM1->Tat Enhances activity NPM1_Phosphorylation NPM1->NPM1_Phosphorylation Aurora_Kinases Aurora Kinases Aurora_Kinases->NPM1 Phosphorylates (Ser125) Aurora_Kinases->NPM1_Phosphorylation 1E7_03 This compound 1E7_03->Tat_PP1_Interaction 1E7_03->NPM1_Phosphorylation G Start Start Seed_Cells Seed CEM-GFP Cells Start->Seed_Cells Infect_Cells Infect with Ad-Tat Seed_Cells->Infect_Cells Treat_Cells Treat with this compound (or vehicle) Infect_Cells->Treat_Cells Incubate Incubate 48h Treat_Cells->Incubate Analyze_GFP Analyze GFP Expression (Flow Cytometry) Incubate->Analyze_GFP Calculate_IC50 Calculate IC50 Analyze_GFP->Calculate_IC50 End End Calculate_IC50->End G 1E7_03 This compound PP1 Host Protein Phosphatase-1 (PP1) 1E7_03->PP1 Binds to Tat_PP1_Complex Tat-PP1 Complex 1E7_03->Tat_PP1_Complex Inhibits Formation HIV_Transcription HIV-1 Transcription 1E7_03->HIV_Transcription Inhibits Tat HIV-1 Tat Tat->PP1 Binds to Tat_PP1_Complex->HIV_Transcription Activates Viral_Production Viral Production HIV_Transcription->Viral_Production Leads to

References

Investigating PP1 Signaling Pathways with 1E7-03: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Phosphatase 1 (PP1) is a crucial serine/threonine phosphatase involved in a myriad of cellular processes, including cell cycle progression, metabolism, and apoptosis.[1] Its diverse functions are dictated by its interaction with a host of regulatory proteins, many of which bind to a conserved RVxF motif on the PP1 catalytic subunit.[2] The small molecule 1E7-03 is a potent and specific tool for investigating PP1 signaling pathways. It functions by binding to the non-catalytic RVxF-accommodating site of PP1, thereby acting as a protein-protein interaction inhibitor.[3][4] This unique mechanism of action, which does not directly inhibit the catalytic activity of PP1, allows for the targeted investigation of specific PP1 holoenzymes and their downstream signaling cascades.[2]

This document provides detailed application notes and protocols for utilizing this compound to probe PP1 signaling, with a particular focus on its well-characterized role in the inhibition of HIV-1 transcription.

Mechanism of Action

This compound is a tetrahydroquinoline derivative that was developed through iterative optimization of a lead compound, 1H4.[5][6] It functionally mimics the PP1-binding RVxF peptide, allowing it to competitively disrupt the interaction of PP1 with its regulatory partners.[3][5] A primary and well-studied example of this is the disruption of the interaction between PP1 and the HIV-1 Tat protein.[5][6] Tat recruits PP1 to dephosphorylate and activate CDK9, a key step in HIV-1 transcription.[6] By preventing this interaction, this compound inhibits HIV-1 gene expression.[5]

Beyond HIV-1, studies have shown that this compound can reprogram cellular phosphorylation profiles, affecting pathways such as PPARα/RXRα, TGF-β, and the PKR pathway.[7][8][9] This suggests a broader utility for this compound in dissecting the roles of PP1 in various cellular contexts.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from various studies.

Parameter Value Cell Line/System Reference
HIV-1 Inhibition IC50 ~0.9 µM-[3]
~5 µMCEM T cells[3][7]
Cytotoxicity (CC50) ~100 µMCEM T cells[7]
>15 µM-[3]
Binding Affinity (Kd) to PP1 Not explicitly stated, but direct binding confirmedRecombinant PP1[2][10]
Plasma Half-life (in mice) >8 hoursMice[5][6]

Table 1: Pharmacological and Biochemical Properties of this compound.

Pathway/Protein Effect of this compound Fold Change p-value Reference
NPM1 (Ser-125) Phosphorylation Decreased>20-fold1.37 x 10⁻⁹[7][9]
TGF-β2 (Ser-46) Phosphorylation Decreased>12-fold1.37 x 10⁻³[7][9]
HIV-1 mRNA production (in vivo) Decreased~40-fold-[3]

Table 2: Effects of this compound on Cellular Signaling Pathways.

Experimental Protocols

Protocol 1: In Vitro PP1 Binding Assay (Surface Plasmon Resonance)

This protocol describes the use of Surface Plasmon Resonance (SPR) to confirm the direct binding of this compound to PP1.

Materials:

  • Recombinant purified PP1 protein[2]

  • This compound compound

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Appropriate running buffer

Method:

  • Immobilize the recombinant PP1 protein onto the surface of the sensor chip according to the manufacturer's instructions.[2]

  • Prepare a series of dilutions of this compound in the running buffer.

  • Inject the different concentrations of this compound over the chip surface.[2]

  • Measure the direct binding of the compound to PP1 in real-time.[2] The change in resonance units indicates binding.

  • Calculate the binding affinities based on a suitable binding model (e.g., 1:1 binding).[2]

Protocol 2: HIV-1 Transcription Inhibition Assay in Cell Culture

This protocol details how to assess the inhibitory effect of this compound on Tat-dependent HIV-1 transcription.

Materials:

  • CEM-GFP T-cell line (contains an integrated GFP reporter under the control of the HIV-1 promoter)

  • Adenovirus expressing the HIV-1 Tat protein (Ad-Tat)

  • This compound compound

  • Cell culture medium and supplements

  • Flow cytometer or fluorescence microscope

Method:

  • Seed CEM-GFP cells at an appropriate density in a multi-well plate.

  • Infect the cells with Ad-Tat to induce GFP expression.

  • Treat the infected cells with a range of concentrations of this compound. Include a vehicle control (e.g., DMSO).

  • Incubate the cells for 48 hours.[6]

  • Analyze GFP expression using a flow cytometer or fluorescence microscope to determine the inhibition of HIV-1 transcription.

  • Calculate the IC50 value, which is the concentration of this compound that causes a 50% reduction in GFP expression.[6]

Protocol 3: Western Blot Analysis of Protein Phosphorylation

This protocol is for examining the effect of this compound on the phosphorylation status of specific proteins, such as NPM1.

Materials:

  • CEM T cells or other suitable cell line

  • This compound compound

  • Cell lysis buffer supplemented with protease and phosphatase inhibitors

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 3% BSA in TBST)

  • Primary antibodies (total and phospho-specific for the protein of interest, e.g., NPM1 and phospho-NPM1 Ser-125)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate[11]

Method:

  • Treat cells with this compound (e.g., 10 µM) or vehicle for the desired time (e.g., 24 hours).[7]

  • Lyse the cells in lysis buffer.[7]

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of total protein by SDS-PAGE and transfer to a PVDF membrane.[11]

  • Block the membrane with blocking buffer for 1 hour at room temperature.[11]

  • Incubate the membrane with the primary antibody overnight at 4°C.[11]

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

  • Detect the signal using a chemiluminescent substrate and an imaging system.[11]

  • Quantify the band intensities to determine the change in protein phosphorylation.

Visualizations

HIV_Tat_PP1_Signaling cluster_nucleus Nucleus cluster_inhibitor Inhibition by this compound Tat HIV-1 Tat PP1 PP1 Tat->PP1 recruits CDK9_p p-CDK9 (Inactive) PP1->CDK9_p dephosphorylates CDK9 CDK9 (Active) CDK9_p->CDK9 HIV_Transcription HIV-1 Transcription CDK9->HIV_Transcription activates IE7_03 This compound IE7_03->PP1 binds to RVxF site & disrupts interaction

Caption: HIV-1 Tat, PP1, and CDK9 signaling pathway and its inhibition by this compound.

Experimental_Workflow_Phosphorylation start Start: Cell Culture treatment Treat cells with this compound or Vehicle Control start->treatment lysis Cell Lysis & Protein Extraction treatment->lysis quantification Protein Quantification lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Western Blot Transfer sds_page->transfer blocking Membrane Blocking transfer->blocking primary_ab Primary Antibody Incubation (Total & Phospho-specific) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis & Quantification detection->analysis PP1_Regulatory_Interactions cluster_regulators Regulatory Subunits (RIPPOs) cluster_substrates Substrates PP1c PP1 Catalytic Subunit Substrate1_p Phosphorylated Substrate 1 (e.g., p-CDK9) PP1c->Substrate1_p dephosphorylates Regulator1 Regulatory Subunit 1 (e.g., HIV-1 Tat) Regulator1->PP1c binds via RVxF motif Regulator2 Regulatory Subunit 2 Regulator2->PP1c Regulator3 ... Regulator3->PP1c Substrate1 Dephosphorylated Substrate 1 Substrate1_p->Substrate1 IE7_03 This compound IE7_03->PP1c disrupts interaction

References

Application Notes and Protocols for 1E7-03 in Viral Latency Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Viral latency, a state where a virus lies dormant within a host cell, presents a significant challenge to the complete eradication of persistent viral infections, most notably Human Immunodeficiency Virus-1 (HIV-1).[1][2] The reactivation of these latent reservoirs can lead to viral rebound and disease progression.[3] The HIV-1 trans-activator of transcription (Tat) protein is a key regulator of viral gene expression and its activity is crucial for the switch from latency to active replication.[1][4] 1E7-03 is a novel small molecule inhibitor of HIV-1 transcription that offers a promising tool for studying the molecular mechanisms governing viral latency.[5] This document provides detailed application notes and protocols for the use of this compound in viral latency research.

Mechanism of Action

This compound is a cell-permeable small molecule that functions by targeting a host cellular protein, Protein Phosphatase 1 (PP1), rather than a viral component.[6] Specifically, this compound binds to a non-catalytic site on PP1 known as the RVxF-accommodating cavity.[5][7] This binding event allosterically inhibits the interaction between PP1 and the HIV-1 Tat protein.[4][6] The Tat protein normally recruits PP1 to dephosphorylate and activate CDK9, a subunit of the positive transcription elongation factor b (P-TEFb), which is essential for robust HIV-1 transcription.[4] By disrupting the Tat-PP1 interaction, this compound prevents the activation of P-TEFb, leading to the suppression of HIV-1 gene transcription and, consequently, the inhibition of viral replication.[4][6]

Recent studies have further elucidated the downstream effects of this compound, revealing its ability to reprogram cellular signaling pathways, including the PPARα/RXRα, TGF-β, and PKR pathways.[5][8] A key discovery is that this compound significantly reduces the phosphorylation of Nucleophosmin (NPM1) at the Serine-125 residue.[5][8] Phosphorylated NPM1 enhances the interaction with Tat and promotes Tat-induced HIV-1 transcription.[5] Therefore, by promoting the dephosphorylation of NPM1, this compound adds another layer to its inhibitory effect on viral transcription.[5]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound, providing a reference for its potency and activity in various experimental settings.

Table 1: In Vitro Efficacy and Cytotoxicity of this compound

ParameterCell LineVirusValueReference
IC₅₀ CEM T cellsHIV-1~5 µM[5]
CC₅₀ CEM T cells-~100 µM[5]

Table 2: In Vivo Efficacy of this compound

ParameterAnimal ModelEffectReference
HIV-1 mRNA reduction Humanized mice~40-fold reduction[5][7]
Plasma half-life Mice> 8 hours[6]

Table 3: Effect of this compound on Cellular Phosphorylation

ProteinPhosphorylation SiteChangep-valueReference
Nucleophosmin (NPM1) Ser-125>20-fold decrease1.37 x 10⁻⁹[3][5][8]
Transforming growth factor-beta 2 (TGF-β2) Ser-46>12-fold decrease1.37 x 10⁻³[3][5][8]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanism of action and experimental applications of this compound, the following diagrams are provided in Graphviz DOT language.

G cluster_0 Normal HIV-1 Transcription cluster_1 Inhibition by this compound Tat HIV-1 Tat PP1 PP1 Tat->PP1 recruits PTEFb P-TEFb (CDK9/CycT1) PP1->PTEFb dephosphorylates (activates) RNAPII RNA Pol II PTEFb->RNAPII phosphorylates HIV_DNA HIV-1 Provirus RNAPII->HIV_DNA HIV_RNA HIV-1 RNA HIV_DNA->HIV_RNA Transcription IE703 This compound PP1_i PP1 IE703->PP1_i binds & inhibits Tat interaction Tat_i HIV-1 Tat Tat_i->PP1_i Interaction Blocked PTEFb_i P-TEFb (inactive) PP1_i->PTEFb_i Activation Blocked RNAPII_i RNA Pol II HIV_DNA_i HIV-1 Provirus RNAPII_i->HIV_DNA_i HIV_RNA_i Transcription Blocked HIV_DNA_i->HIV_RNA_i

Caption: Mechanism of this compound in inhibiting HIV-1 transcription.

G cluster_0 Cell-Based Assay Workflow start Latently Infected Cell Line (e.g., J-Lat) treatment Treat cells with this compound (various concentrations) and a reactivation agent (e.g., TNF-α, PMA) start->treatment incubation Incubate for 24-48 hours treatment->incubation analysis Quantify Viral Reactivation incubation->analysis qpcr qRT-PCR for HIV-1 mRNA analysis->qpcr luciferase Luciferase Assay (if using reporter virus) analysis->luciferase p24 p24 ELISA analysis->p24

Caption: Workflow for assessing this compound's effect on viral reactivation.

Experimental Protocols

The following are detailed protocols for key experiments to study the effect of this compound on viral latency.

Protocol 1: In Vitro HIV-1 Reactivation Assay

This protocol is designed to assess the ability of this compound to suppress the reactivation of latent HIV-1 in a cell culture model.

Materials:

  • Latently infected T-cell line (e.g., J-Lat clones, ACH-2, or U1)

  • Complete RPMI-1640 medium (supplemented with 10% FBS, 1% penicillin-streptomycin)

  • This compound (resuspended in DMSO to a stock concentration of 10 mM)

  • Reactivation agent (e.g., TNF-α, PMA, or SAHA)

  • 96-well cell culture plates

  • Reagents for quantifying viral reactivation (e.g., qRT-PCR primers/probes for HIV-1 LTR, luciferase assay substrate, p24 ELISA kit)

Procedure:

  • Cell Seeding: Seed the latently infected cells in a 96-well plate at a density of 1 x 10⁵ cells/well in 100 µL of complete RPMI-1640 medium.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Add the desired concentrations of this compound to the wells. Include a DMSO vehicle control.

  • Reactivation: Add the reactivation agent at a pre-determined optimal concentration to induce viral transcription.

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 24-48 hours.

  • Quantification of Viral Reactivation:

    • qRT-PCR: Harvest the cells, extract total RNA, and perform qRT-PCR to quantify the levels of HIV-1 mRNA.

    • Luciferase Assay: If using a reporter cell line (e.g., J-Lat), lyse the cells and measure luciferase activity according to the manufacturer's protocol.

    • p24 ELISA: Collect the culture supernatant and measure the concentration of the HIV-1 p24 capsid protein using a commercial ELISA kit.

Protocol 2: Western Blot for NPM1 Phosphorylation

This protocol details the procedure to investigate the effect of this compound on the phosphorylation status of NPM1.

Materials:

  • CEM T-cells

  • Complete RPMI-1640 medium

  • This compound (10 mM stock in DMSO)

  • VSV-G pseudotyped HIV-1

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-NPM1 (Ser-125) and anti-total NPM1

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Protein electrophoresis and transfer apparatus

Procedure:

  • Cell Culture and Treatment: Culture CEM T-cells and infect with VSV-G pseudotyped HIV-1. Treat the infected cells with this compound (e.g., 10 µM) or DMSO for 24 hours.[5]

  • Cell Lysis: Harvest the cells and lyse them in ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Western Blot:

    • Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-phospho-NPM1 antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an anti-total NPM1 antibody to normalize for protein loading.

Protocol 3: NanoBiT Assay for Protein-Protein Interaction

This protocol describes the use of a NanoBiT assay to study the interaction between NPM1 and HIV-1 Tat and the inhibitory effect of this compound.[5]

Materials:

  • 293T cells

  • Opti-MEM

  • Lipofectamine 3000

  • Plasmids encoding NPM1 and Tat fused to the Large BiT (LgBiT) and Small BiT (SmBiT) subunits of the NanoLuc luciferase, respectively.

  • 96-well white, clear-bottom culture plates

  • This compound

  • Nano-Glo Live Cell Substrate

Procedure:

  • Cell Transfection: Co-transfect 293T cells with the NPM1-LgBiT and Tat-SmBiT constructs in a 96-well plate.

  • Compound Treatment: 24 hours post-transfection, treat the cells with serial dilutions of this compound for the desired duration.

  • Luminescence Measurement: Add the Nano-Glo Live Cell Substrate to the wells and measure the luminescence using a plate reader. A decrease in luminescence indicates a disruption of the NPM1-Tat interaction.

Conclusion

This compound represents a valuable pharmacological tool for investigating the intricate mechanisms of HIV-1 latency. Its well-characterized mechanism of action, targeting the host PP1-Tat interaction and modulating cellular phosphorylation events, provides a unique avenue for dissecting the signaling pathways that control viral transcription. The protocols and data presented here offer a comprehensive guide for researchers to effectively utilize this compound in their studies to advance our understanding of viral latency and to explore novel therapeutic strategies for the eradication of persistent viral infections.

References

Application Notes and Protocols for In Vivo Use of 1E7-03

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1E7-03 is a novel small molecule inhibitor that targets the host protein phosphatase-1 (PP1), a critical cellular enzyme involved in various signaling pathways. By binding to a non-catalytic site on PP1, this compound allosterically modulates its function, leading to downstream effects on various cellular processes.[1][2] Notably, this compound has demonstrated significant therapeutic potential in preclinical animal models, particularly in the context of HIV-1 infection, by disrupting the interaction between PP1 and the HIV-1 Tat protein, thereby inhibiting viral transcription.[1][3] This document provides detailed application notes and protocols for the in vivo use of this compound in animal models, based on currently available research.

Mechanism of Action

This compound functions by binding to the RVxF-accommodating site of PP1, a non-catalytic pocket crucial for the interaction of PP1 with many of its regulatory and substrate proteins.[2][4][5] In the context of HIV-1, the viral Tat protein binds to PP1 to facilitate the dephosphorylation of CDK9, a key step in activating HIV-1 transcription. This compound competitively inhibits the Tat-PP1 interaction, thus preventing CDK9 dephosphorylation and suppressing viral gene expression.[1][3] Beyond its anti-HIV-1 activity, this compound has been shown to reprogram several cellular signaling pathways, including the PPARα/RXRα, TGF-β, and PKR pathways.[4][5][6] A key downstream effect is the significant reduction in the phosphorylation of nucleophosmin (NPM1) at the Ser-125 residue.[4][5][6]

Signaling Pathways Affected by this compound

The following diagrams illustrate the key signaling pathways modulated by this compound.

HIV1_Transcription_Inhibition cluster_nucleus Nucleus cluster_intervention Intervention Tat HIV-1 Tat PP1 PP1 Tat->PP1 Binds CDK9_P p-CDK9 (Inactive) PP1->CDK9_P Dephosphorylates CDK9 CDK9 (Active) CDK9_P->CDK9 HIV_DNA HIV-1 DNA CDK9->HIV_DNA Activates Transcription HIV_RNA HIV-1 RNA HIV_DNA->HIV_RNA IE7_03 This compound IE7_03->PP1 Inhibits Tat-PP1 Interaction caption Mechanism of this compound in HIV-1 Transcription Inhibition.

Caption: Mechanism of this compound in HIV-1 Transcription Inhibition.

NPM1_Phosphorylation_Pathway Aurora_A_B Aurora A/B Kinases NPM1 NPM1 Aurora_A_B->NPM1 Phosphorylates NPM1_P p-NPM1 (Ser-125) (Active) NPM1->NPM1_P Tat HIV-1 Tat NPM1_P->Tat Enhances Interaction HIV_Transcription HIV-1 Transcription Tat->HIV_Transcription Activates IE7_03 This compound IE7_03->NPM1_P Decreases Phosphorylation caption Effect of this compound on NPM1 Phosphorylation and HIV-1 Transcription. InVivo_Experimental_Workflow start Start animal_model Select Animal Model (e.g., Humanized Mice) start->animal_model infection Infect with HIV-1 animal_model->infection group_assignment Randomize into Treatment Groups (Vehicle vs. This compound) infection->group_assignment treatment Daily Intraperitoneal (i.p.) Administration group_assignment->treatment monitoring Monitor Health & Collect Blood Samples treatment->monitoring endpoint Endpoint Analysis (Plasma/Tissue Viral Load) monitoring->endpoint data_analysis Statistical Analysis endpoint->data_analysis conclusion Conclusion data_analysis->conclusion

References

protocol for dissolving and storing 1E7-03 for experiments

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for 1E7-03

Topic: Protocol for Dissolving and Storing this compound for Experiments Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a small molecule inhibitor belonging to the tetrahydroquinoline class of compounds.[1][2] It functions by targeting the host protein phosphatase-1 (PP1), specifically binding to its non-catalytic RVxF-accommodating site.[3][4] This binding competitively inhibits the interaction between PP1 and the HIV-1 Tat protein, a crucial step for the activation of HIV-1 transcription.[1][3] By disrupting this protein-protein interaction, this compound effectively suppresses viral gene expression and replication.[1][2] These application notes provide a detailed protocol for the proper dissolution, storage, and handling of this compound to ensure its stability and efficacy in experimental settings.

Mechanism of Action: Signaling Pathway

This compound inhibits HIV-1 transcription by targeting the host protein PP1. The HIV-1 Tat protein recruits PP1 to dephosphorylate and activate cyclin-dependent kinase 9 (CDK9), a component of the Positive Transcription Elongation Factor b (P-TEFb). Activated CDK9 then phosphorylates the C-terminal domain of RNA Polymerase II, promoting transcriptional elongation of the viral genome. This compound binds to a non-catalytic site on PP1, blocking the Tat-PP1 interaction and thus preventing the downstream activation of HIV-1 transcription.[1]

G cluster_inhibition Inhibition by this compound cluster_pathway HIV-1 Transcription Pathway 1E7_03 This compound PP1_Tat_Interaction Tat-PP1 Interaction 1E7_03->PP1_Tat_Interaction Blocks CDK9 CDK9 (inactive) PP1_Tat_Interaction->CDK9 Dephosphorylates Tat HIV-1 Tat Tat->PP1_Tat_Interaction PP1 Host PP1 PP1->PP1_Tat_Interaction CDK9_active CDK9 (active) CDK9->CDK9_active Activates RNAPII RNA Pol II CDK9_active->RNAPII Phosphorylates Transcription HIV-1 Transcriptional Elongation RNAPII->Transcription G cluster_prep Stock Solution Preparation cluster_storage Storage cluster_exp Experimental Use A Receive this compound (Lyophilized Powder) B Add Anhydrous DMSO to create 10 mM Stock A->B C Vortex / Sonicate until fully dissolved B->C D Aliquot into Single-Use Volumes C->D E Store at -20°C or -80°C D->E F Thaw Single Aliquot E->F G Dilute into Complete Cell Culture Medium F->G H Add to Cells (Final DMSO <0.5%) G->H I Incubate and Analyze Results H->I

References

Application Notes and Protocols for 1E7-03 in Combination with other Antiretroviral Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1E7-03 is an investigational small molecule that inhibits HIV-1 transcription by targeting a host cellular protein, protein phosphatase-1 (PP1).[1][2] By disrupting the interaction between PP1 and the HIV-1 Tat protein, this compound prevents the dephosphorylation of CDK9, a key step in activating viral gene transcription.[1] This novel mechanism of action, targeting a host factor rather than a viral enzyme, presents a high genetic barrier to the development of resistance.[3] While preclinical studies have characterized the antiviral activity of this compound as a standalone agent, data on its efficacy in combination with other classes of antiretroviral (ARV) drugs is not yet available in published literature.

These application notes provide the known quantitative data for this compound monotherapy and present a generalized protocol for evaluating its potential synergistic, additive, or antagonistic effects when combined with other ARVs.

Mechanism of Action of this compound

The HIV-1 Tat protein is essential for robust viral gene transcription. It recruits the host's positive transcription elongation factor b (P-TEFb), which contains CDK9/cyclin T1, to the viral long terminal repeat (LTR). Tat also binds to PP1 and translocates it to the nucleus, where PP1 dephosphorylates CDK9, leading to the activation of HIV-1 transcription. This compound is a low molecular weight compound that functionally mimics the PP1-binding RVxF peptide, thereby disrupting the Tat-PP1 interaction.[1] This prevents the nuclear shuttling of PP1 by Tat and inhibits HIV-1 transcription.[1]

G cluster_nucleus Nucleus cluster_inhibition Inhibition by this compound Tat HIV-1 Tat PP1 PP1 Tat->PP1 binds CDK9_p p-CDK9 (inactive) PP1->CDK9_p dephosphorylates CDK9 CDK9 (active) CDK9_p->CDK9 HIV_LTR HIV LTR CDK9->HIV_LTR activates Transcription HIV Transcription HIV_LTR->Transcription 1E7_03 This compound 1E7_03->PP1 blocks Tat binding

Mechanism of this compound Action

Quantitative Data for this compound Monotherapy

The following table summarizes the reported in vitro efficacy and cytotoxicity of this compound as a single agent. To date, no quantitative data for this compound in combination with other antiretrovirals has been published.

ParameterCell LineValueReference
IC50 CEM T cells~5 µM[4]
Cultured and primary cellslow micromole[3]
CC50 CEM T cells~100 µM[4]

Experimental Protocols

Protocol 1: In Vitro Antiviral Combination Assay using the Checkerboard Method

This protocol describes a generalized method to evaluate the in vitro antiviral activity of this compound in combination with other ARVs (e.g., NRTIs, NNRTIs, PIs, INSTIs) against HIV-1 in a susceptible cell line.

Objective: To determine if the combination of this compound and another ARV results in synergistic, additive, or antagonistic inhibition of HIV-1 replication.

Materials:

  • HIV-1 susceptible cell line (e.g., TZM-bl, CEM-GXR)

  • Complete cell culture medium

  • HIV-1 laboratory strain (e.g., NL4-3, BaL)

  • This compound stock solution (in DMSO)

  • Antiretroviral drug stock solution (e.g., Zidovudine, Efavirenz, Darunavir, Raltegravir)

  • 96-well flat-bottom cell culture plates

  • Reagents for quantifying viral replication (e.g., Luciferase assay substrate, p24 ELISA kit)

  • Plate reader (luminometer or spectrophotometer)

Procedure:

  • Cell Plating: Seed the 96-well plates with the appropriate cell line at a density that will be sub-confluent at the end of the assay. Incubate overnight.

  • Drug Dilution Matrix (Checkerboard):

    • Prepare serial dilutions of this compound and the combination ARV in cell culture medium.

    • Dispense the diluted drugs into the 96-well plate according to a checkerboard format. This involves adding increasing concentrations of this compound along the rows and increasing concentrations of the other ARV along the columns.

    • Include wells with each drug alone and wells with no drugs (virus control).

  • Viral Infection: Add a pre-titered amount of HIV-1 to each well. The amount of virus should be sufficient to produce a robust signal in the virus control wells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a CO2 incubator.

  • Quantification of Viral Replication:

    • Based on the cell line and reporter system, measure the extent of viral replication. For TZM-bl cells, this is typically done by measuring luciferase activity. For other cell lines, viral replication can be quantified by measuring p24 antigen in the supernatant using an ELISA.

  • Data Analysis:

    • Calculate the percentage of viral inhibition for each drug concentration and combination compared to the virus control.

    • Analyze the data using a synergy model, such as the MacSynergy II program or by calculating the Combination Index (CI) using the Chou-Talalay method.[5]

G cluster_workflow Checkerboard Assay Workflow A 1. Plate Cells B 2. Prepare Drug Dilutions (this compound and ARV) A->B C 3. Add Drugs to Plate (Checkerboard Format) B->C D 4. Infect with HIV-1 C->D E 5. Incubate (48-72h) D->E F 6. Measure Viral Replication (e.g., Luciferase, p24 ELISA) E->F G 7. Calculate % Inhibition F->G H 8. Analyze for Synergy (e.g., Combination Index) G->H

Workflow for a Checkerboard Combination Assay
Protocol 2: Calculation and Interpretation of the Combination Index (CI)

The Combination Index (CI) is a quantitative measure of the interaction between two drugs. It is calculated based on the dose-effect curves of the individual drugs and their combination.

Calculation:

The most common method for calculating the CI is based on the Chou-Talalay method, which uses the following equation for two drugs:

CI = (D)1 / (Dx)1 + (D)2 / (Dx)2

Where:

  • (D)1 and (D)2 are the concentrations of drug 1 (e.g., this compound) and drug 2 (e.g., another ARV) in combination that inhibit x% of viral replication.

  • (Dx)1 and (Dx)2 are the concentrations of the individual drugs required to inhibit x% of viral replication.

Software such as CompuSyn can be used to calculate CI values from experimental data.[6]

Interpretation:

The nature of the drug interaction is determined by the CI value:

  • CI < 1: Synergism (the effect of the combination is greater than the sum of the effects of the individual drugs).

  • CI = 1: Additive effect (the effect of the combination is equal to the sum of the effects of the individual drugs).

  • CI > 1: Antagonism (the effect of the combination is less than the sum of the effects of the individual drugs).

G cluster_interpretation Interpretation of Combination Index (CI) CI_Value CI Value Synergism Synergism CI_Value->Synergism < 1 Additive Additive Effect CI_Value->Additive = 1 Antagonism Antagonism CI_Value->Antagonism > 1

Interpretation of Combination Index Values

Discussion and Future Directions

The unique mechanism of this compound, targeting a host factor involved in HIV-1 transcription, makes it a promising candidate for combination therapy. By inhibiting a step in the viral life cycle that is distinct from those targeted by currently approved ARVs, this compound has the potential for synergistic interactions and a reduced likelihood of cross-resistance. The protocols outlined above provide a framework for systematically evaluating the potential of this compound in combination with existing antiretroviral agents. Such studies are a critical next step in the clinical development of this novel HIV-1 inhibitor. Further research should focus on performing these combination studies with representatives from all major ARV classes to fully characterize the interaction profile of this compound.

References

Troubleshooting & Optimization

troubleshooting 1E7-03 degradation in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the small molecule 1E7-03. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in cell culture media and to troubleshoot potential issues related to its stability and degradation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule inhibitor of HIV-1 transcription.[1][2] It functions by targeting the host protein phosphatase-1 (PP1), a cellular enzyme.[1][3] Specifically, this compound binds to a non-catalytic site on PP1, preventing the interaction between PP1 and the HIV-1 Tat protein.[1][3] This disruption is critical because the Tat-PP1 interaction is essential for activating HIV-1 transcription.[4][5] By blocking this interaction, this compound effectively suppresses viral gene expression.

Q2: I am observing a loss of this compound activity in my cell culture experiments. What could be the cause?

A2: The most likely cause for a loss of this compound activity is its degradation in the cell culture medium. A critical factor for the stability of this compound is the presence of serum. In serum-free media, this compound undergoes significant degradation.

Q3: How can I prevent the degradation of this compound in my cell culture experiments?

A3: To prevent degradation, it is highly recommended to use cell culture medium supplemented with fetal bovine serum (FBS) or other equivalent sera. Studies have shown that this compound remains stable in complete media containing 10% FBS for at least 48 hours at 37°C.

Q4: What are the major degradation products of this compound?

A4: The major degradation products of this compound in serum-free media have been identified as DP1 and DP3. The degradation is thought to occur through the hydrolysis of an amide bond in the this compound molecule.

Q5: Are the degradation products of this compound biologically active?

A5: While the degradation products DP1 and DP3 can still bind to PP1, their anti-viral activity is significantly reduced. This is primarily due to their inefficient cell permeability.

Q6: Besides its primary mechanism, does this compound affect other cellular pathways?

A6: Yes, studies have shown that this compound can modulate other cellular signaling pathways. It has been observed to upregulate the PPARα/RXRα pathway and downregulate the TGF-β signaling pathway.[1][2] These effects may contribute to its overall biological activity.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues encountered when working with this compound in cell culture.

dot

Troubleshooting_1E7_03 start Start: Loss of this compound Activity Observed check_media Is the cell culture media serum-free? start->check_media serum_yes Yes check_media->serum_yes Yes serum_no No check_media->serum_no No add_serum Action: Supplement media with at least 10% FBS. serum_yes->add_serum check_storage Is the this compound stock solution properly stored? serum_no->check_storage re_evaluate Re-evaluate this compound activity. add_serum->re_evaluate re_evaluate->start storage_yes Yes check_storage->storage_yes Yes storage_no No check_storage->storage_no No check_ph Is the media pH within the optimal range (e.g., 7.2-7.4)? storage_yes->check_ph correct_storage Action: Prepare fresh stock solution and store at -20°C or below. storage_no->correct_storage correct_storage->re_evaluate ph_yes Yes check_ph->ph_yes Yes ph_no No check_ph->ph_no No contact_support Issue persists? Contact Technical Support. ph_yes->contact_support adjust_ph Action: Adjust media pH to the optimal range. ph_no->adjust_ph adjust_ph->re_evaluate

Caption: Troubleshooting workflow for loss of this compound activity.

Data Presentation

Table 1: Stability of this compound Under Various Conditions

ConditionThis compound Remaining (%)Major Degradation Product(s)Reference
Complete Media (with 10% FBS), 24h, 37°C~100%Not significant
Serum-Free Media, 24h, 37°C~7%DP3 (91.98%)
PBS with 10% BSA, 24h, 37°CStableNot significant
PBS without BSA, 24h, 37°CSignificant degradationNot specified
Mouse Plasma, 4h, 37°C~15%DP1
Human Plasma, 24h, 37°CStableNot significant
pH 4 Buffer, 48h, 37°CDegradation observedMultiple DPs
pH 7 Buffer, 48h, 37°CDegradation observedMultiple DPs
pH 10 Buffer, 48h, 37°CDegradation observedMultiple DPs

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Cell Culture Media

This protocol outlines the steps to determine the stability of this compound in a specific cell culture medium over time.

dot

Stability_Assessment_Workflow prep_media 1. Prepare test media (e.g., with and without serum) add_compound 2. Add this compound to the media at the desired concentration prep_media->add_compound incubate 3. Incubate at 37°C, 5% CO2 add_compound->incubate sample 4. Collect aliquots at specified time points (e.g., 0, 2, 4, 8, 24, 48h) incubate->sample store 5. Immediately store samples at -80°C until analysis sample->store analyze 6. Analyze samples by LC-MS/MS store->analyze quantify 7. Quantify the remaining this compound and identify degradation products analyze->quantify Cellular_Pathways_Modulated_by_1E7_03 IE7_03 This compound PP1 PP1 IE7_03->PP1 Inhibits interaction with Tat PPARa_RXR PPARα/RXRα Pathway IE7_03->PPARa_RXR Upregulates TGFb_Signaling TGF-β Signaling Pathway IE7_03->TGFb_Signaling Downregulates HIV_Transcription HIV-1 Transcription PP1->HIV_Transcription Required for HIV_Tat HIV-1 Tat HIV_Tat->HIV_Transcription Activates upregulation Upregulation downregulation Downregulation

References

Technical Support Center: Optimizing 1E7-03 Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the HIV-1 transcription inhibitor 1E7-03 in in vivo models.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a small molecule inhibitor that targets the host protein phosphatase-1 (PP1). It binds to a non-catalytic site on PP1 known as the RVxF-accommodating site. This binding allosterically inhibits the interaction between PP1 and the HIV-1 Tat protein. The Tat-PP1 interaction is crucial for HIV-1 transcription; therefore, by disrupting this interaction, this compound effectively inhibits viral gene expression.[1][2]

Q2: What is a recommended starting dose for in vivo studies in mice?

A2: Based on published studies, intraperitoneal (i.p.) injection is the recommended route of administration for this compound in mice. Doses of 3 mg/kg and 30 mg/kg have been used effectively.[3] A single dose of 3 mg/kg has been shown to significantly reduce plasma HIV TAR RNA and TAR-gag RNA levels by over 40-fold in humanized mice.[3]

Q3: What vehicle should be used for in vivo administration of this compound?

A3: A vehicle of 80% dimethyl sulfoxide (DMSO) in a sterile carrier such as saline or PBS has been used for intraperitoneal injections of this compound in mice.[2] It is crucial to ensure the final solution is clear and free of precipitation before injection. Due to the high concentration of DMSO, it is recommended to prepare the solution fresh and consider potential adverse effects associated with the vehicle.

Q4: What are the known pharmacokinetic properties of this compound in mice?

A4: Pharmacokinetic data for a single 30 mg/kg intraperitoneal dose of this compound in mice is available. The key parameters are summarized in the table below. It is important to note that this compound has a relatively short half-life in mice due to metabolic instability.[3]

Q5: Is this compound cytotoxic?

A5: this compound has been shown to have low cytotoxicity in vitro. In CEM T cells, the 50% cytotoxic concentration (CC50) was approximately 100 µM.[4][5] Another study reported no cytotoxicity at concentrations below 30 µM.[5] In vivo studies with high doses administered to mice did not show toxic effects.[5]

Troubleshooting Guides

Problem 1: Reduced or inconsistent efficacy of this compound in my mouse model.

  • Possible Cause 1: Metabolic Instability. this compound is known to be unstable in rodent plasma, degrading into two major products, DP1 and DP3.[3][4] While these degradation products can still bind to PP1, their anti-viral activity is significantly reduced due to poor cell permeability.[3] This rapid degradation can lead to lower than expected exposure and reduced efficacy.

    • Solution: Consider more frequent dosing or continuous delivery methods to maintain therapeutic concentrations. It is also noteworthy that this compound is stable in human, primate, and ferret plasma, suggesting this instability may be specific to rodents.[3]

  • Possible Cause 2: Issues with Drug Formulation and Administration. The use of 80% DMSO as a vehicle can be challenging. If the compound precipitates out of solution upon administration into the aqueous environment of the peritoneal cavity, its bioavailability will be drastically reduced.

    • Solution: Ensure the this compound is fully dissolved in the vehicle before injection. Administer the injection slowly to allow for gradual mixing with peritoneal fluid. Visually inspect the solution for any signs of precipitation.

Problem 2: I am observing unexpected off-target effects in my in vivo study.

  • Possible Cause 1: Modulation of other signaling pathways. While this compound was designed to target the Tat-PP1 interaction, it has been shown to affect other cellular signaling pathways. Studies have reported that this compound can upregulate the PPARα/RXRα and PKR pathways, and downregulate the TGF-β pathway.[6][7][8]

    • Solution: It is important to be aware of these potential off-target effects and to include appropriate controls in your experiments. For example, monitoring the phosphorylation status of key proteins in these pathways, such as NPM1 (PPARα/RXRα pathway) and TGF-β2 (TGF-β pathway), can help to assess the impact of this compound on these pathways in your specific model.[6][7][8]

  • Possible Cause 2: Vehicle-related effects. High concentrations of DMSO can have biological effects and may cause local irritation or inflammation at the injection site.

    • Solution: Always include a vehicle-only control group in your study to distinguish the effects of this compound from those of the DMSO vehicle.

Data Presentation

Table 1: In Vitro Activity and Cytotoxicity of this compound

ParameterCell LineValueReference
IC50 CEM T cells~5 µM[4][5]
HIV-1 infected cells0.9 µM, 2 µM[5]
EC50 VEEV TC83-luc assay0.58 µM[4][5]
CC50 CEM T cells~100 µM[4][5]
(No cytotoxicity observed)< 30 µM[5]

Table 2: Pharmacokinetic Parameters of this compound in Mice (30 mg/kg, i.p.)

ParameterValueUnitReference
Tmax 0.5hr[3]
Cmax 3.43µM[3]
t1/2 3.39hr[3]
AUClast 12.22µM·hr[3]

Experimental Protocols

Protocol for Intraperitoneal (i.p.) Injection of this compound in Mice

Materials:

  • This compound powder

  • Sterile DMSO

  • Sterile saline or PBS

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Insulin syringes with 28-30 gauge needles

Procedure:

  • Preparation of this compound Stock Solution:

    • Prepare a stock solution of this compound in 100% DMSO. For example, to achieve a final dosing volume of 100 µL for a 30 mg/kg dose in a 25g mouse (0.75 mg dose), you can prepare a stock solution of 9.375 mg/mL in DMSO.

  • Preparation of Dosing Solution (80% DMSO):

    • On the day of injection, dilute the this compound stock solution with sterile saline or PBS to achieve a final DMSO concentration of 80%. For example, mix 80 µL of the this compound stock solution with 20 µL of sterile saline.

    • Vortex the solution thoroughly to ensure it is homogenous and free of any precipitate. Prepare this solution fresh for each set of injections.

  • Animal Restraint and Injection:

    • Properly restrain the mouse to expose the abdomen.

    • The injection site is typically the lower right or left quadrant of the abdomen to avoid the cecum, bladder, and other vital organs.

    • Insert the needle at a 10-20 degree angle.

    • Gently aspirate to ensure the needle has not entered a blood vessel or organ.

    • Slowly inject the dosing solution into the peritoneal cavity.

    • Carefully withdraw the needle and return the mouse to its cage.

  • Post-injection Monitoring:

    • Monitor the animal for any signs of distress, including irritation at the injection site.

Mandatory Visualizations

HIV_Tat_PP1_Inhibition cluster_0 Normal HIV-1 Transcription cluster_1 Inhibition by this compound HIV_Tat HIV-1 Tat PP1 PP1 HIV_Tat->PP1 Binds CDK9 CDK9 PP1->CDK9 Dephosphorylates (Activates) HIV_Transcription HIV-1 Transcription CDK9->HIV_Transcription Promotes IE7_03 This compound PP1_Inhib PP1 IE7_03->PP1_Inhib Binds & Inhibits Tat Interaction HIV_Tat_Inhib HIV-1 Tat HIV_Tat_Inhib->PP1_Inhib Interaction Blocked CDK9_Inhib CDK9 PP1_Inhib->CDK9_Inhib No Activation Blocked_Transcription HIV-1 Transcription Blocked CDK9_Inhib->Blocked_Transcription

Caption: Mechanism of this compound action on HIV-1 transcription.

Experimental_Workflow prep Prepare this compound in 80% DMSO Vehicle inject Intraperitoneal Injection (e.g., 3 or 30 mg/kg) prep->inject monitor Monitor Animal Welfare inject->monitor collect Collect Samples (e.g., Plasma, Tissues) monitor->collect analyze Analyze Efficacy (e.g., Viral Load) collect->analyze assess_tox Assess Toxicity (e.g., Biomarkers) collect->assess_tox

Caption: General experimental workflow for in vivo studies with this compound.

Signaling_Pathways cluster_ppar PPARα/RXRα Pathway cluster_tgf TGF-β Pathway cluster_pkr PKR Pathway IE7_03 This compound PPAR PPARα/RXRα Activation IE7_03->PPAR Upregulates TGF TGF-β Signaling IE7_03->TGF Downregulates PKR PKR Pathway Activation IE7_03->PKR Upregulates NPM1 Reduced NPM1 Phosphorylation PPAR->NPM1 TGFB2 Reduced TGF-β2 Phosphorylation TGF->TGFB2

Caption: Signaling pathways modulated by this compound.

References

Technical Support Center: Addressing Off-Target Effects of 1E7-03 in Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the off-target effects of 1E7-03, a small molecule inhibitor of HIV-1 transcription that targets the host protein phosphatase-1 (PP1).

Frequently Asked Questions (FAQs)

What is the mechanism of action of this compound and what are its known off-target effects?

This compound is a low molecular weight compound that functions by binding to the non-catalytic RVxF-accommodating site of protein phosphatase-1 (PP1). This action disrupts the interaction between PP1 and the HIV-1 Tat protein, which is crucial for HIV-1 transcription. By preventing this interaction, this compound inhibits the dephosphorylation of cyclin-dependent kinase 9 (CDK9) and subsequently halts HIV-1 gene transcription.[1][2][3][4]

While effective in its on-target activity, studies have revealed that this compound can induce significant off-target effects. Comprehensive proteomic and phosphoproteomic analyses have shown that this compound reprograms the phosphorylation profile of cellular proteins involved in several key signaling pathways. The most prominently affected pathways are:

  • PPARα/RXRα pathway: Notably, this compound causes a greater than 20-fold reduction in the phosphorylation of Nucleophosmin (NPM1) at the Ser-125 residue.[5][6][7][8][9]

  • TGF-β pathway: A significant, over 12-fold decrease in the phosphorylation of transforming growth factor-beta 2 (TGF-β2) at the Ser-46 residue has been observed.[5][6][7][8][9]

  • PKR pathway: The phosphorylation status of proteins within the Protein Kinase R (PKR) pathway is also altered by this compound treatment.[5][6][7][8][9]

These off-target effects can lead to unintended biological consequences in experimental systems, making it crucial for researchers to be aware of and control for them.

cluster_on_target On-Target Pathway: HIV-1 Transcription cluster_off_target Known Off-Target Effects This compound This compound PP1 PP1 This compound->PP1 Binds to RVxF site HIV-1 Tat HIV-1 Tat PPARα/RXRα Pathway PPARα/RXRα Pathway This compound->PPARα/RXRα Pathway Modulates TGF-β Pathway TGF-β Pathway This compound->TGF-β Pathway Modulates PKR Pathway PKR Pathway This compound->PKR Pathway Modulates CDK9 CDK9 PP1->CDK9 Dephosphorylates HIV-1 Tat->PP1 Interacts with HIV-1 Transcription HIV-1 Transcription CDK9->HIV-1 Transcription Activates NPM1 (pS125)↓ NPM1 (pS125)↓ PPARα/RXRα Pathway->NPM1 (pS125)↓ Leads to TGF-β2 (pS46)↓ TGF-β2 (pS46)↓ TGF-β Pathway->TGF-β2 (pS46)↓ Leads to

Fig 1. On-target vs. Off-target Effects of this compound.
How can I verify the off-target effects of this compound on NPM1 phosphorylation in my cell line?

To confirm the off-target effect of this compound on Nucleophosmin (NPM1) phosphorylation at Serine 125, a Western blot analysis is the recommended method. This allows for the specific detection and quantification of the phosphorylated form of NPM1.

Experimental Protocol: Western Blot for Phospho-NPM1 (Ser125)

  • Cell Treatment and Lysis:

    • Plate your cells of interest (e.g., CEM T cells) and treat with this compound at various concentrations (e.g., 1 µM, 5 µM, 10 µM) for a predetermined time (e.g., 24 hours). Include a DMSO-treated vehicle control. A positive control for dephosphorylation, such as a general phosphatase inhibitor like Okadaic Acid (100 nM for 2 hours), can also be included.[8]

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with a protease and phosphatase inhibitor cocktail.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).

  • SDS-PAGE and Protein Transfer:

    • Prepare protein samples by adding Laemmli sample buffer and boiling for 5-10 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.

    • Run the gel to separate the proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for phospho-NPM1 (Ser125) (e.g., Thermo Fisher Scientific, Cat# PA5-114612) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.[3]

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with a suitable HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST for 10 minutes each.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • To normalize for protein loading, strip the membrane and re-probe with an antibody for total NPM1 or a housekeeping protein like β-actin or GAPDH.

    • Quantify the band intensities using densitometry software. A significant decrease in the ratio of phospho-NPM1 to total NPM1 in this compound-treated cells compared to the DMSO control would confirm the off-target effect.

cluster_workflow Western Blot Workflow for pNPM1 A Cell Treatment (this compound / DMSO) B Cell Lysis (+ Protease/Phosphatase Inhibitors) A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer (to PVDF membrane) D->E F Blocking (5% BSA in TBST) E->F G Primary Antibody Incubation (anti-phospho-NPM1) F->G H Secondary Antibody Incubation (HRP-conjugated) G->H I Detection (ECL) H->I J Analysis (Densitometry) I->J

Fig 2. Workflow for pNPM1 Western Blot.
My cells show unexpected changes in proliferation/apoptosis after this compound treatment. Could this be an off-target effect?

Yes, unexpected changes in cell proliferation or apoptosis could be a consequence of this compound's off-target effects, particularly through its modulation of the TGF-β and PKR signaling pathways.

  • TGF-β Pathway: The TGF-β signaling pathway is a critical regulator of cell growth, differentiation, and apoptosis.[10] Its inhibition can lead to diverse and context-dependent effects on cell proliferation. In some cell types, inhibition of TGF-β signaling can promote proliferation, while in others it may have the opposite effect.[11]

  • PKR Pathway: The PKR pathway is a key component of the cellular stress response and is known to be involved in the induction of apoptosis.[12] Activation or dysregulation of this pathway by this compound could lead to increased cell death.

Troubleshooting Steps:

  • Dose-Response Analysis: Perform a dose-response experiment to determine if the observed effects on cell viability are concentration-dependent. Off-target effects are often more pronounced at higher concentrations.

  • Time-Course Experiment: Monitor cell viability at different time points after this compound treatment to understand the kinetics of the observed effect.

  • Pathway-Specific Assays:

    • TGF-β Pathway: To assess if the TGF-β pathway is affected, you can perform a TGF-β/SMAD luciferase reporter assay. This assay measures the transcriptional activity of SMAD proteins, which are key downstream effectors of TGF-β signaling.[6][13][14][15] A decrease in luciferase activity in the presence of this compound would indicate inhibition of the pathway.

    • PKR Pathway: To investigate the involvement of the PKR pathway, you can perform an in vitro kinase assay to measure the autophosphorylation of PKR or the phosphorylation of its substrate, eIF2α, in the presence of this compound.[12][16]

  • Rescue Experiments: If you hypothesize that the observed phenotype is due to the inhibition of a specific off-target pathway, you can attempt a rescue experiment. For example, if you suspect TGF-β pathway inhibition is causing the effect, you could try to ectopically express a constitutively active form of a downstream effector of the pathway to see if it reverses the phenotype.

Experimental Protocol: TGF-β/SMAD Luciferase Reporter Assay

  • Cell Transfection:

    • Co-transfect your cells with a SMAD-responsive luciferase reporter plasmid (containing SMAD binding elements driving luciferase expression) and a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency).[6][13][14][15]

  • Cell Treatment:

    • After transfection, treat the cells with this compound at various concentrations, along with a known TGF-β ligand (e.g., TGF-β1) to stimulate the pathway. Include appropriate controls (DMSO vehicle, TGF-β1 alone).

  • Luciferase Assay:

    • After the treatment period, lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. A dose-dependent decrease in normalized luciferase activity in the presence of this compound would confirm its inhibitory effect on the TGF-β/SMAD signaling pathway.

cluster_troubleshooting Troubleshooting Unexpected Viability Changes A Observe Unexpected Change in Cell Viability B Dose-Response and Time-Course Analysis A->B C Hypothesize Off-Target Effect (e.g., TGF-β or PKR) B->C D Perform Pathway-Specific Assays C->D E TGF-β Luciferase Reporter Assay D->E F PKR Kinase Assay D->F G Confirm Pathway Modulation E->G F->G cluster_workflow Experimental Design for On- vs. Off-Target Validation A Experimental Observation with this compound B Validate with Orthogonal Approach (e.g., PP1 siRNA) A->B C Use Negative Control Compound (Inactive Analog) A->C D Phenotype Reproduced? B->D E Phenotype Observed? C->E F Likely On-Target Effect D->F Yes G Likely Off-Target Effect D->G No E->F No H Further Investigation Needed E->H Yes

References

overcoming 1E7-03 insolubility for experimental use

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 1E7-03. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of this compound, with a focus on overcoming solubility challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule inhibitor of HIV-1 transcription.[1][2] It functions by targeting the host protein phosphatase 1 (PP1), binding to its non-catalytic "RVxF"-accommodating site. This binding disrupts the interaction between PP1 and the HIV-1 Tat protein, which is crucial for the activation of HIV-1 transcription.[1] this compound has been shown to reprogram several signaling pathways, including PPARα/RXRα, TGF-β, and PKR pathways.[3] A key effect is the significant reduction in the phosphorylation of nucleophosmin (NPM1) at Ser-125.[3]

Q2: What is the recommended solvent for dissolving this compound?

A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[1][4]

Q3: What are the typical concentrations for stock solutions of this compound?

A3: Researchers have successfully prepared stock solutions of this compound in DMSO at concentrations of 10 mM and 20 mM.[4]

Q4: How should I store this compound stock solutions?

A4: this compound stock solutions in DMSO should be stored at -20°C or -80°C.[4] To avoid degradation from moisture absorption by DMSO and repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.

Q5: What is the observed efficacy and cytotoxicity of this compound?

A5: In CEM T cells, this compound has been shown to inhibit HIV-1 replication with an IC50 of approximately 5 µM and a cytotoxic concentration (CC50) of about 100 µM. Another study reported an IC50 of 0.9 µM with no cytotoxicity below 15 µM.[4]

Troubleshooting Guide: Overcoming this compound Insolubility

Issues with compound solubility can lead to inaccurate and irreproducible experimental results. This guide provides a systematic approach to troubleshoot and resolve solubility problems with this compound.

Problem: My this compound stock solution in DMSO appears cloudy or has visible precipitate.

Possible Cause Troubleshooting Step Explanation
Incomplete Dissolution 1. Gently warm the solution to 37°C for a short period. 2. Use a vortex mixer to ensure thorough mixing. 3. Briefly sonicate the solution in a water bath.These methods can help break up small aggregates and facilitate the complete dissolution of the compound.
Supersaturated Solution 1. Prepare a new stock solution at a lower concentration (e.g., start with 5 mM or 10 mM).The desired concentration may exceed the solubility limit of this compound in DMSO under your specific conditions.
Water Contamination in DMSO 1. Use a fresh, unopened bottle of anhydrous, high-purity DMSO. 2. Store DMSO properly, tightly sealed, to prevent moisture absorption.DMSO is hygroscopic, and absorbed water can significantly decrease the solubility of many organic compounds.[5]
Compound Degradation 1. Prepare fresh stock solutions and avoid long-term storage of diluted solutions. 2. Aliquot stock solutions to minimize freeze-thaw cycles.Repeated freeze-thaw cycles can lead to compound precipitation and degradation.

Problem: this compound precipitates when I add it to my aqueous cell culture medium.

Possible Cause Troubleshooting Step Explanation
Poor Aqueous Solubility 1. Decrease the final concentration of this compound in your assay. 2. Increase the final concentration of DMSO, ensuring it remains non-toxic to your cells (typically ≤ 0.5%). Always include a vehicle control with the same DMSO concentration in your experiment.The compound may be soluble in the DMSO stock but not in the aqueous medium at the desired final concentration.
Incorrect Dilution Method 1. First, serially dilute the concentrated DMSO stock of this compound in DMSO to an intermediate concentration. 2. Then, add this intermediate DMSO solution to the cell culture medium with rapid mixing. Avoid adding the aqueous medium directly to the concentrated DMSO stock.This "step-down" dilution approach helps to prevent the compound from crashing out of solution when it encounters the aqueous environment.
Interaction with Media Components 1. Prepare the final dilution of this compound in a serum-free medium before adding it to serum-containing medium if applicable. 2. Visually inspect the medium for precipitation after adding this compound.High concentrations of proteins or salts in the medium can sometimes interact with the compound and reduce its solubility.
Temperature Effects 1. Ensure both the this compound intermediate dilution and the cell culture medium are at the same temperature (e.g., room temperature or 37°C) before mixing.Temperature changes can affect solubility and cause precipitation.

Experimental Protocols

Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes

Procedure:

  • Calculate the mass of this compound required to make a 10 mM stock solution. (Molecular Weight of this compound should be obtained from the supplier).

  • Weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of sterile DMSO to the tube.

  • Vortex the solution until the this compound is completely dissolved. If necessary, gently warm the tube to 37°C or sonicate briefly.

  • Visually inspect the solution to ensure there is no precipitate.

  • Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C.

Western Blot for Phosphorylated NPM1

This protocol is for the detection of changes in NPM1 phosphorylation at Ser-125 in cells treated with this compound.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibody: Rabbit anti-phospho-NPM1 (Ser-125)

  • Primary antibody: Mouse or rabbit anti-total NPM1 (for loading control)

  • HRP-conjugated anti-rabbit and/or anti-mouse secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Plate and treat cells with the desired concentrations of this compound or vehicle control (DMSO) for the specified time.

    • Wash cells with ice-cold PBS and lyse with lysis buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or similar protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts for each sample and prepare them with Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Antibody Incubation:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-NPM1 (Ser-125) overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendation.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing (Optional):

    • The membrane can be stripped and re-probed with an antibody for total NPM1 to confirm equal protein loading.

HIV-1 Transcription Assay (qRT-PCR)

This protocol measures the effect of this compound on HIV-1 transcription by quantifying viral RNA levels.

Materials:

  • HIV-1 infected cells (e.g., CEM T cells)

  • This compound

  • RNA extraction kit

  • Reverse transcription kit

  • qPCR master mix (e.g., SYBR Green or TaqMan)

  • Primers specific for HIV-1 transcripts (e.g., TAR and Tat) and a housekeeping gene (e.g., GAPDH or β-actin)

  • qPCR instrument

Procedure:

  • Cell Treatment:

    • Treat HIV-1 infected cells with various concentrations of this compound or vehicle control (DMSO).

  • RNA Extraction:

    • After the desired incubation period, harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

  • Reverse Transcription:

    • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR:

    • Perform qPCR using primers for HIV-1 transcripts and the housekeeping gene.

    • Set up reactions in triplicate for each sample and condition.

    • Run the qPCR plate on a real-time PCR instrument.

  • Data Analysis:

    • Calculate the relative expression of HIV-1 transcripts using the ΔΔCt method, normalizing to the housekeeping gene expression.

    • Compare the levels of HIV-1 RNA in this compound-treated cells to the vehicle-treated control.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Downstream Assays prep_compound Prepare this compound Stock Solution (DMSO) treat_cells Treat Cells with This compound or Vehicle prep_compound->treat_cells prep_cells Culture Cells prep_cells->treat_cells western Western Blot (p-NPM1) treat_cells->western qpcr qRT-PCR (HIV-1 Transcription) treat_cells->qpcr pp1_assay PP1 Activity Assay treat_cells->pp1_assay

Caption: Experimental workflow for testing this compound.

signaling_pathway HIV_Tat HIV-1 Tat PP1 PP1 HIV_Tat->PP1 Binds to CDK9 CDK9 PP1->CDK9 Dephosphorylates (Activates) pNPM1 p-NPM1 (Ser125) PP1->pNPM1 Dephosphorylates IE7_03 This compound IE7_03->PP1 Inhibits Interaction HIV_Transcription HIV-1 Transcription CDK9->HIV_Transcription Promotes NPM1 NPM1 NPM1->pNPM1 Phosphorylation (Aurora Kinases) pNPM1->HIV_Transcription Activates

Caption: Simplified signaling pathway of this compound action.

troubleshooting_logic cluster_stock DMSO Stock Troubleshooting cluster_media Cell Media Troubleshooting start Precipitation Issue? stock_or_media In DMSO stock or cell media? start->stock_or_media warm_sonicate Warm / Sonicate stock_or_media->warm_sonicate Stock dilution_method Check Dilution Method (Step-down approach) stock_or_media->dilution_method Media lower_conc Lower Concentration warm_sonicate->lower_conc fresh_dmso Use Fresh Anhydrous DMSO lower_conc->fresh_dmso final_conc Lower Final Concentration dilution_method->final_conc dmso_percent Check Final DMSO % final_conc->dmso_percent

References

identifying and minimizing 1E7-03 degradation products

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying and minimizing degradation products of 1E7-03, a small molecule inhibitor of HIV-1 transcription.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products of this compound?

A1: The primary degradation products of this compound are DP1 and DP3.[1] Under various experimental conditions, such as in mouse plasma or at different pH levels, up to 20 different degradation products have been identified.[1] The major degradation pathway is believed to be the hydrolysis of the C13–N14 amide bond.[1]

Q2: Under what experimental conditions is this compound unstable?

A2: this compound is unstable under the following conditions:

  • In serum and plasma: It degrades rapidly in mouse plasma, with approximately 40% degrading within 2 hours and over 85% within 4 hours.[1]

  • In serum-free media: In the absence of serum, only 7% of the compound remains after 24 hours of incubation at 37°C.[1]

  • In Phosphate Buffered Saline (PBS): Over 80% of the compound degrades after 4 hours of incubation in PBS.[1]

Q3: How can I minimize the degradation of this compound in my experiments?

A3: To minimize degradation, it is recommended to:

  • Use complete cell culture media: this compound remains stable in cell culture media supplemented with 10% fetal bovine serum (FBS) for at least 48 hours at 37°C.[1]

  • Supplement with albumin: The addition of 10% bovine serum albumin (BSA) to PBS significantly stabilizes this compound, with over 50% remaining intact after 24 hours.[1]

Q4: Do the degradation products of this compound have biological activity?

A4: Yes, the major degradation products, DP1 and DP3, can still bind to protein phosphatase-1 (PP1) in vitro. However, their anti-viral activity is significantly lower than the parent compound due to reduced cell permeability.[1]

Q5: What is the mechanism of action of this compound?

A5: this compound is a host-targeting antiviral that binds to a non-catalytic site on protein phosphatase 1 (PP1).[2][3] This binding prevents the interaction of PP1 with the HIV-1 Tat protein, which is crucial for the activation of HIV-1 transcription.[2] By disrupting this interaction, this compound inhibits viral gene expression.[2][3] It also influences other cellular signaling pathways, including the PPARα/RXRα and TGF-β pathways, and reduces the phosphorylation of nucleophosmin (NPM1).[4][5][6]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Loss of this compound activity in an in vitro assay. Degradation of the compound due to inappropriate solvent or media.Ensure that this compound is dissolved and diluted in a medium containing at least 10% serum or a comparable concentration of albumin.[1] For serum-free conditions, prepare fresh solutions and minimize incubation times.
High variability in experimental results. Inconsistent degradation of this compound across different experimental setups.Standardize the formulation of the media and supplements used in all experiments. Always use freshly prepared solutions of this compound.
Unexpected off-target effects. Biological activity of degradation products.Use analytical methods like LC/MS to monitor the integrity of this compound in your experimental system and correlate it with the observed effects.
Difficulty replicating in vivo efficacy. Rapid in vivo degradation and metabolism of this compound.Be aware of the short plasma half-life of this compound.[2][3] Consider this pharmacokinetic property when designing dosing schedules for in vivo studies.

Experimental Protocols

Analysis of this compound Stability by LC/FT-MS

This protocol outlines the general steps for quantifying this compound and its degradation products using Liquid Chromatography-Fourier Transform Mass Spectrometry (LC/FT-MS).

1. Sample Preparation:

  • For plasma or serum samples, precipitate proteins by adding cold acetone.
  • Centrifuge to pellet the precipitated proteins.
  • Collect the supernatant containing this compound and its metabolites.
  • For cell culture media or buffer samples, proceed directly to LC/MS analysis or perform a solid-phase extraction if concentration is needed.

2. LC/FT-MS Analysis:

  • Use a suitable C18 reverse-phase column for separation.
  • Employ a gradient elution method with mobile phases consisting of water and acetonitrile, both containing a small percentage of formic acid to improve ionization.
  • Set the mass spectrometer to perform full scan (FL), neutral loss (NL), and multiple reaction monitoring (MRM) scans to identify and quantify this compound and its degradation products.[1]

3. Data Analysis:

  • Identify this compound and its degradation products based on their retention times and mass-to-charge ratios.
  • Quantify the compounds by integrating the peak areas from the extracted ion chromatograms.

Data Presentation

Table 1: Stability of this compound in Different Media
MediumIncubation Time (hours)Remaining this compound (%)Major Degradation Product(s)Reference
Mouse Plasma2~60%DP1, DP3[1]
Mouse Plasma4<15%DP1, DP3[1]
Complete Media (10% FBS)48~100%-[1]
Serum-Free Media24~7%DP3[1]
PBS4<20%Not specified[1]
PBS + 10% BSA24>50%Not specified[1]
Table 2: Pharmacokinetic Parameters of this compound in Mice
ParameterValueUnitReference
Tmax0.5hr[1]
Cmax3.43µM[1]
t1/23.39hr[1]
AUClast12.22µM·hr[1]

Visualizations

HIV_Tat_PP1_Inhibition cluster_nucleus Nucleus Tat HIV-1 Tat Tat_PP1 Tat-PP1 Complex Tat->Tat_PP1 PP1 PP1 PP1->Tat_PP1 CDK9 CDK9 Transcription HIV-1 Transcription CDK9->Transcription Activates Tat_PP1->CDK9 Dephosphorylates IE7_03 This compound IE7_03->PP1 Inhibits Binding

Caption: Mechanism of this compound action on the HIV-1 Tat-PP1 signaling pathway.

experimental_workflow start Start: Prepare this compound Solution incubation Incubate under Experimental Conditions (e.g., Plasma, Media) start->incubation extraction Sample Extraction (e.g., Acetone Precipitation) incubation->extraction analysis LC/FT-MS Analysis extraction->analysis quantification Quantify this compound and Degradation Products analysis->quantification

Caption: Workflow for analyzing this compound stability and degradation.

logical_relationship Compound This compound Integrity Degradation Degradation Compound->Degradation Prevents Activity Antiviral Activity Compound->Activity Required for Serum Presence of Serum/Albumin Serum->Compound Maintains Degradation->Activity Reduces

Caption: Factors influencing the stability and activity of this compound.

References

Technical Support Center: Enhancing the Bioavailability of 1E7-03

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the bioavailability of the HIV-1 transcription inhibitor, 1E7-03.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a low molecular weight, tetrahydroquinoline derivative that acts as an inhibitor of HIV-1 transcription.[1][2][3] It functions by targeting the host protein phosphatase-1 (PP1), binding to a non-catalytic site.[4][5][6] This binding disrupts the interaction between PP1 and the HIV-1 Tat protein, which is crucial for the dephosphorylation of CDK9 and the subsequent activation of HIV-1 transcription.[1][2] By preventing this interaction, this compound effectively inhibits viral gene expression.[1][3]

Q2: What are the known bioavailability and stability issues with this compound?

A2: Preclinical studies have indicated that this compound faces challenges with metabolic stability and bioavailability. It has been shown to be unstable in rodent plasma and human liver microsomes, leading to the formation of degradation products.[5] This degradation can reduce its efficacy and contribute to variable plasma concentrations. While it has a reported plasma half-life of over 8 hours in mice, its limited stability suggests that advanced formulation strategies are necessary to improve its therapeutic potential.[3][5]

Q3: Why is enhancing the bioavailability of this compound important for my research?

A3: Enhancing the bioavailability of this compound is critical for achieving consistent and therapeutically relevant plasma concentrations in preclinical and potentially clinical studies. Poor bioavailability can lead to sub-optimal drug exposure at the target site, resulting in reduced efficacy and potentially misleading experimental outcomes. By improving its bioavailability, researchers can ensure more reliable and reproducible data when evaluating its antiviral effects in vivo.

Troubleshooting Guide: Low In Vivo Efficacy of this compound

Researchers encountering lower-than-expected in vivo efficacy with this compound may be facing issues related to its poor bioavailability. The following guide offers potential strategies and troubleshooting steps.

Problem Potential Cause Recommended Solution
High variability in plasma concentrations between subjects. Poor aqueous solubility leading to erratic absorption.Micronization or nanosizing to increase the surface area for dissolution.[7][8]
Metabolic instability in the gastrointestinal tract or liver.Co-administration with metabolic inhibitors (if known metabolic pathways are identified) or use of protective formulations like lipid-based systems.[9]
Low peak plasma concentration (Cmax) despite adequate dosage. Inefficient dissolution of the crystalline form of the drug.Formulation as an amorphous solid dispersion to improve dissolution rate and solubility.[10][11]
Poor permeability across the intestinal epithelium.Incorporation of permeation enhancers into the formulation or use of lipid-based delivery systems to facilitate absorption.[9][12]
Rapid clearance and short half-life in vivo. Susceptibility to first-pass metabolism.Development of lipid-based formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) that can promote lymphatic transport, partially bypassing the liver.[13][14]
Inherent chemical instability in physiological conditions.Encapsulation in protective carriers like liposomes or nanoparticles to shield the drug from degradation.[7][12]

Experimental Protocols

Protocol 1: Preparation of a this compound Nanosuspension by Wet Milling

Objective: To increase the dissolution rate and bioavailability of this compound by reducing its particle size to the nanometer range.

Materials:

  • This compound powder

  • Stabilizer solution (e.g., 2% w/v Poloxamer 407 in deionized water)

  • Milling media (e.g., yttria-stabilized zirconium oxide beads, 0.5 mm diameter)

  • High-energy planetary ball mill or similar wet milling apparatus

  • Laser diffraction particle size analyzer

Methodology:

  • Prepare a slurry by dispersing 1% (w/v) of this compound powder in the stabilizer solution.

  • Add the milling media to the slurry at a ratio of 1:1 (v/v).

  • Place the mixture in the milling chamber of the high-energy mill.

  • Mill the suspension at a specified speed (e.g., 2000 rpm) for a predetermined time (e.g., 4-8 hours), with intermittent cooling to prevent drug degradation.

  • After milling, separate the nanosuspension from the milling media by filtration or decantation.

  • Measure the particle size distribution of the resulting nanosuspension using a laser diffraction analyzer to confirm that the desired nanoscale has been achieved.

  • The nanosuspension can then be used for in vitro dissolution studies or in vivo oral gavage experiments.

Protocol 2: Formulation of this compound in a Self-Emulsifying Drug Delivery System (SEDDS)

Objective: To improve the solubility and absorption of this compound by formulating it in a lipid-based system.

Materials:

  • This compound powder

  • Oil phase (e.g., Labrafac™ PG)

  • Surfactant (e.g., Cremophor® EL)

  • Co-surfactant (e.g., Transcutol® HP)

  • Vortex mixer

  • Water bath

Methodology:

  • Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the most suitable excipients.

  • Based on the solubility data, prepare different ratios of the oil, surfactant, and co-surfactant.

  • Add a pre-weighed amount of this compound to the selected excipient mixture.

  • Gently heat the mixture in a water bath (e.g., to 40°C) and vortex until the drug is completely dissolved, forming a clear, homogenous pre-concentrate.

  • To evaluate the self-emulsification properties, add a small volume of the pre-concentrate (e.g., 1 mL) to a larger volume of aqueous medium (e.g., 250 mL of water) under gentle agitation.

  • Observe the formation of a nano- or microemulsion. The resulting emulsion should be visually clear to slightly opalescent.

  • Characterize the droplet size of the resulting emulsion using dynamic light scattering.

  • The optimized SEDDS formulation can be encapsulated in soft gelatin capsules for oral administration.

Visualizations

Signaling Pathway of this compound Action

G cluster_nucleus Nucleus cluster_intervention Therapeutic Intervention Tat HIV-1 Tat PP1 PP1 Tat->PP1 recruits CDK9_p CDK9/CycT1 (p) PP1->CDK9_p dephosphorylates CDK9 CDK9/CycT1 (active) CDK9_p->CDK9 Transcription Transcription CDK9->Transcription activates HIV_DNA HIV-1 Proviral DNA HIV_DNA->Transcription HIV_RNA HIV-1 RNA Transcription->HIV_RNA IE7_03 This compound IE7_03->PP1 binds & inhibits Tat interaction G cluster_problem Problem Identification cluster_strategies Formulation Strategies cluster_evaluation Evaluation cluster_outcome Outcome Poor_Bio Poor Bioavailability of this compound Size_Red Particle Size Reduction (Micronization/Nanosizing) Poor_Bio->Size_Red Solid_Disp Amorphous Solid Dispersions Poor_Bio->Solid_Disp Lipid_Based Lipid-Based Systems (e.g., SEDDS) Poor_Bio->Lipid_Based In_Vitro In Vitro Dissolution & Permeability Size_Red->In_Vitro Solid_Disp->In_Vitro Lipid_Based->In_Vitro In_Vivo In Vivo Pharmacokinetic Studies (PK) In_Vitro->In_Vivo Enhanced_Bio Enhanced Bioavailability In_Vivo->Enhanced_Bio

References

Technical Support Center: Enhancing the In Vivo Half-Life of 1E7-03 for Long-Term Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the in vivo half-life of the HIV-1 transcription inhibitor, 1E7-03. The following resources offer detailed experimental protocols and strategies to improve the metabolic stability of this compound for successful long-term studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule inhibitor of HIV-1 transcription.[1][2] It functions by targeting the host protein phosphatase-1 (PP1), a crucial enzyme for HIV-1 transcription activation.[2][3] Specifically, this compound is a derivative of tetrahydroquinoline that binds to the RVxF-accommodating site on PP1, preventing the interaction between PP1 and the HIV-1 Tat protein.[2][4] This disruption inhibits the shuttling of PP1 into the nucleus, thereby suppressing viral gene expression.[5]

Q2: What is the reported in vivo half-life of this compound and what are the known stability issues?

A2: There are conflicting reports regarding the in vivo half-life of this compound. One study reported a plasma half-life of over 8 hours in mice.[5][6][7] However, another study indicated that this compound is unstable in mice and mouse plasma, with a half-life of 3.39 hours, and degrades into two major products, DP1 and DP3.[3][8] This degradation is believed to result from the hydrolysis of the C13–N14 amide bond.[8] The stability of this compound is notably enhanced in the presence of serum albumin.[3]

Q3: What are the degradation products of this compound and do they retain biological activity?

A3: The primary degradation products of this compound are designated as DP1 and DP3.[3][8] While both degradation products can still bind to the target protein, PP1, their anti-viral activity is significantly diminished due to poor cell permeability.[3][6]

Q4: What general strategies can be employed to improve the half-life of a small molecule like this compound?

A4: Several strategies can be utilized to extend the in vivo half-life of small molecules:

  • Structural Modification: This involves altering the chemical structure to block metabolic pathways. A key approach for this compound is the use of amide bond bioisosteres to replace the hydrolytically labile amide linkage.

  • Formulation Strategies: Developing advanced formulations can protect the molecule from degradation and control its release. This includes creating subcutaneous depots using oil-based vehicles or employing continuous intravenous infusion.

  • Conjugation: Attaching the molecule to larger entities like polyethylene glycol (PEGylation) or lipids (lipidation) can increase its hydrodynamic radius and reduce renal clearance.

Troubleshooting Guide: Addressing the Short Half-Life of this compound

This guide provides a systematic approach to identifying and resolving stability issues with this compound in your experiments.

Observed Problem Potential Cause Recommended Action
Rapid disappearance of this compound in in vivo pharmacokinetic studies. Hydrolysis of the C13-N14 amide bond leading to the formation of inactive metabolites DP1 and DP3.1. Confirm Degradation: Analyze plasma samples at multiple time points using LC-MS to identify and quantify this compound and its degradation products. 2. Structural Modification: Synthesize and test analogs of this compound where the labile amide bond is replaced with a more stable bioisostere (see Experimental Protocols section). 3. Formulation Adjustment: Explore subcutaneous administration in an oil-based vehicle to create a depot effect, slowing the release and degradation of the compound.
Inconsistent results in long-term in vitro cell culture experiments. Degradation of this compound in serum-free or low-serum media.1. Assess In Vitro Stability: Incubate this compound in your specific cell culture medium at 37°C and measure its concentration over time. 2. Supplement with Albumin: If using serum-free media, consider adding purified bovine serum albumin (BSA) to stabilize this compound.
Low bioavailability after oral administration. Potential first-pass metabolism in the liver and/or poor absorption.1. Evaluate Metabolic Stability: Perform in vitro metabolic stability assays using liver microsomes to identify metabolic "soft spots". 2. Alternative Administration Routes: Consider parenteral routes of administration such as intraperitoneal or subcutaneous injection to bypass first-pass metabolism.

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study of this compound in Mice

Objective: To determine the plasma concentration-time profile and pharmacokinetic parameters of this compound and its major metabolites.

Materials:

  • This compound

  • Vehicle (e.g., 80% DMSO in saline)

  • FVB/N mice (8 weeks old, 25-30 g)

  • Heparinized capillary tubes

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of this compound in the chosen vehicle.

  • Administer this compound to mice via intraperitoneal (i.p.) injection at a dose of 25-30 mg/kg.[6][8]

  • Collect blood samples (approximately 150 µL) via tail vein or retro-orbital bleeding at the following time points: 0 (pre-dose), 15 min, 30 min, 1 h, 2 h, 4 h, 6 h, 8 h, and 24 h post-injection.[6][8]

  • Immediately place blood samples in heparinized tubes and centrifuge to separate plasma.

  • Store plasma samples at -80°C until analysis.

  • Extract this compound and its metabolites from plasma using a suitable protein precipitation method (e.g., with cold acetone).[8]

  • Analyze the samples by a validated LC-MS/MS method to quantify the concentrations of this compound, DP1, and DP3.

  • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, and half-life) using appropriate software.

Protocol 2: Synthesis of this compound Analogs with Amide Bond Bioisosteres

Objective: To synthesize derivatives of this compound with improved metabolic stability by replacing the labile amide bond.

Background: The chemical structure of this compound is (E)-3-(3,4-Dimethoxy-benzylidene)-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid 2-(3-ethyl-ureido)-1-methyl-2-oxo-ethyl ester.[1] The primary metabolic liability is the hydrolysis of an amide bond within the side chain. Replacing this amide with bioisosteres such as 1,2,3-triazoles, oxadiazoles, or other stable heterocyclic rings can enhance metabolic stability. A general synthetic scheme starting from isatin and cyclopentanone has been described for creating analogs with modified side chains.[4]

General Synthetic Strategy:

  • Synthesis of the Quinoline Core: React isatin with cyclopentanone via a Pfitzinger reaction to form 2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid.[4]

  • Knoevenagel Condensation: Condense the quinoline carboxylic acid with a substituted benzaldehyde (e.g., 3,4-dimethoxybenzaldehyde) to introduce the benzylidene moiety.[4]

  • Side Chain Modification:

    • Amide Bioisostere Introduction: Instead of coupling with the original side chain containing the labile amide, introduce a side chain containing a pre-formed stable bioisostere. For example, a side chain containing a 1,2,3-triazole can be synthesized via a copper-catalyzed azide-alkyne cycloaddition ("click chemistry").

    • Coupling: Couple the modified side chain to the quinoline carboxylic acid using standard peptide coupling reagents (e.g., HATU, HOBt).

Example Bioisosteric Replacements for the Amide Bond:

  • 1,2,3-Triazole

  • 1,2,4-Oxadiazole

  • 1,3,4-Oxadiazole

  • Thiazole

  • Tetrazole

Visualizing Workflows and Pathways

Experimental Workflow for Improving this compound Half-Life

experimental_workflow cluster_problem Problem Identification cluster_analysis Analysis cluster_strategy Half-Life Extension Strategy cluster_evaluation Evaluation problem Short in vivo half-life of this compound pk_study In vivo PK study in mice problem->pk_study stability_assay In vitro plasma stability assay problem->stability_assay metabolite_id LC-MS based metabolite identification pk_study->metabolite_id stability_assay->metabolite_id structural_mod Structural Modification (Amide Bioisosteres) metabolite_id->structural_mod Identified labile amide bond formulation Formulation Development (Subcutaneous Depot) metabolite_id->formulation analog_pk In vivo PK of new analogs structural_mod->analog_pk formulation_pk In vivo PK of new formulation formulation->formulation_pk efficacy_study Long-term efficacy studies analog_pk->efficacy_study formulation_pk->efficacy_study

Caption: Workflow for identifying and addressing the short half-life of this compound.

Proposed Signaling Pathway of this compound Action

signaling_pathway HIV_Tat HIV-1 Tat Tat_PP1_complex Tat-PP1 Complex HIV_Tat->Tat_PP1_complex PP1 Protein Phosphatase-1 (PP1) PP1->Tat_PP1_complex Nucleus Nucleus Tat_PP1_complex->Nucleus CDK9 CDK9 pTEFb p-TEFb CDK9->pTEFb Dephosphorylation HIV_Transcription HIV-1 Transcription pTEFb->HIV_Transcription Activation Molecule_1E7_03 This compound Molecule_1E7_03->PP1 Binds to RVxF site

Caption: Mechanism of action of this compound in inhibiting HIV-1 transcription.

Troubleshooting Logic for Poor In Vivo Stability of this compound

Caption: Logical flow for troubleshooting the in vivo stability of this compound.

References

Validation & Comparative

A Comparative Analysis of 1E7-03 with Other HIV-1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the novel HIV-1 transcription inhibitor, 1E7-03, with established classes of antiretroviral drugs. The information presented is intended to offer an objective overview of its performance, supported by available experimental data, to aid in research and drug development efforts.

Introduction to this compound

This compound is a novel small molecule inhibitor of HIV-1 transcription. It functions by targeting a host cellular factor, protein phosphatase 1 (PP1), rather than a viral enzyme. Specifically, this compound binds to the non-catalytic RVxF-accommodating site of PP1. This binding allosterically inhibits the interaction between PP1 and the HIV-1 Tat protein, a crucial step for the activation of HIV-1 transcription. By disrupting this interaction, this compound effectively suppresses viral gene expression and replication. This unique mechanism of action presents a potential new avenue for antiretroviral therapy, particularly for overcoming resistance to existing drugs that target viral enzymes.

Performance Comparison of HIV-1 Inhibitors

The following tables summarize the in vitro efficacy and cytotoxicity of this compound compared to representative drugs from four major classes of HIV-1 inhibitors: Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs), Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs), Protease Inhibitors (PIs), and Integrase Strand Transfer Inhibitors (INSTIs). It is important to note that direct comparisons of IC50 and CC50 values should be made with caution, as experimental conditions such as cell lines, viral strains, and assay formats can vary between studies.

Table 1: In Vitro Activity of this compound and Other HIV-1 Inhibitors

Inhibitor ClassInhibitorMechanism of ActionIC50CC50Selectivity Index (SI = CC50/IC50)Cell Line
Transcription Inhibitor This compound Inhibits HIV-1 transcription by targeting host PP1 ~5 µM [1][2]~100 µM [1][2]~20 CEM T cells [1][2]
NRTIZidovudine (AZT)Chain termination of viral DNA synthesis0.005 µM>100 µM>20000CEM
NNRTINevirapineAllosteric inhibition of reverse transcriptase0.086 µM78 µM907CEM-SS
Protease InhibitorLopinavirInhibits viral protease, preventing virion maturation0.003 µMNot specifiedNot specifiedT-cells (cell-free infection)[1]
Protease InhibitorDarunavirInhibits viral protease, preventing virion maturation0.0025 µMNot specifiedNot specifiedT-cells (cell-free infection)[1]
Integrase InhibitorDolutegravirInhibits the strand transfer step of viral DNA integration0.00021 µMNot specifiedNot specifiedPBMCs
Integrase InhibitorRaltegravirInhibits the strand transfer step of viral DNA integration0.0022 - 0.0053 µMNot specifiedNot specifiedClinical Isolates

Note: IC50 (50% inhibitory concentration) is the concentration of a drug that is required for 50% inhibition of viral replication in vitro. CC50 (50% cytotoxic concentration) is the concentration of a drug that is required to kill 50% of cells in vitro. The Selectivity Index (SI) is a ratio of CC50 to IC50 and is a measure of the drug's therapeutic window.

Mechanism of Action: Signaling Pathway

The following diagram illustrates the proposed mechanism of action for this compound, highlighting its interaction with the host protein phosphatase 1 (PP1) and the subsequent inhibition of HIV-1 Tat-mediated transcription.

1E7-03_Mechanism_of_Action cluster_nucleus Nucleus cluster_inhibitor Tat HIV-1 Tat Tat_PP1 Tat-PP1 Complex Tat->Tat_PP1 Binds PP1 PP1 PP1->Tat_PP1 Binds P_TEFb P-TEFb (CDK9/CycT1) Tat_PP1->P_TEFb Activates HIV_RNA HIV-1 RNA (Transcription) HIV_DNA Proviral DNA P_TEFb->HIV_DNA Phosphorylates RNA Pol II HIV_DNA->HIV_RNA Transcription IE7_03 This compound IE7_03->PP1 Binds to RVxF site

Caption: Mechanism of this compound action.

Experimental Workflows

The following diagram outlines a general experimental workflow for evaluating the in vitro efficacy of an HIV-1 inhibitor.

HIV-1_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Culture 1. Cell Culture (e.g., CEM T-cells) Infection 4. Infection of Cells with HIV-1 in the presence of inhibitor Cell_Culture->Infection Inhibitor_Prep 2. Inhibitor Preparation (Serial Dilutions) Inhibitor_Prep->Infection Virus_Prep 3. HIV-1 Virus Stock (e.g., NL4-3) Virus_Prep->Infection Incubation 5. Incubation (3-7 days) Infection->Incubation Quantification 6. Quantification of Viral Replication (e.g., p24 ELISA, RT assay) Incubation->Quantification Cytotoxicity 7. Cytotoxicity Assay (e.g., MTT, XTT) Incubation->Cytotoxicity Data_Analysis 8. Data Analysis (IC50 and CC50 determination) Quantification->Data_Analysis Cytotoxicity->Data_Analysis

Caption: General workflow for an HIV-1 inhibition assay.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization based on specific laboratory conditions and reagents.

HIV-1 Replication Assay (p24 ELISA)

Objective: To determine the concentration at which an inhibitor reduces HIV-1 replication by 50% (IC50).

Methodology:

  • Cell Seeding: Seed CEM-T4 cells at a density of 5 x 10^4 cells/well in a 96-well plate in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.

  • Compound Addition: Prepare serial dilutions of the test compound (e.g., this compound) and add to the wells. Include a "no drug" control.

  • Infection: Infect the cells with a laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB) at a multiplicity of infection (MOI) of 0.01.

  • Incubation: Incubate the plates for 7 days at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: After incubation, centrifuge the plates and collect the cell-free supernatant.

  • p24 Antigen Quantification: Measure the amount of HIV-1 p24 antigen in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the "no drug" control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration at which a compound reduces cell viability by 50% (CC50).

Methodology:

  • Cell Seeding: Seed CEM-T4 cells at a density of 5 x 10^4 cells/well in a 96-well plate.

  • Compound Addition: Add serial dilutions of the test compound to the wells. Include a "no drug" control.

  • Incubation: Incubate the plates for 7 days at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 N HCl) to each well and incubate overnight at 37°C.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity for each compound concentration relative to the "no drug" control. Determine the CC50 value by plotting the percentage of cytotoxicity against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

HIV-1 Reverse Transcriptase (RT) Activity Assay

Objective: To measure the activity of HIV-1 reverse transcriptase and the inhibitory effect of compounds targeting this enzyme.

Methodology:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing a poly(A) template, oligo(dT) primer, dNTPs (including radiolabeled or fluorescently labeled dTTP), MgCl2, and a suitable buffer.

  • Enzyme and Inhibitor Addition: Add purified recombinant HIV-1 RT enzyme and serial dilutions of the test inhibitor to the reaction mixture.

  • Incubation: Incubate the reaction at 37°C for 1 hour.

  • Precipitation: Stop the reaction and precipitate the newly synthesized DNA onto filter paper using trichloroacetic acid (TCA).

  • Washing: Wash the filters to remove unincorporated nucleotides.

  • Quantification: Measure the amount of incorporated labeled nucleotide using a scintillation counter (for radioactivity) or a fluorescence reader.

  • Data Analysis: Calculate the percentage of RT inhibition for each inhibitor concentration and determine the IC50 value.

HIV-1 Protease Activity Assay

Objective: To measure the activity of HIV-1 protease and the inhibitory effect of compounds targeting this enzyme.

Methodology:

  • Substrate and Buffer Preparation: Use a commercially available kit containing a fluorogenic peptide substrate that mimics an HIV-1 protease cleavage site. Prepare the assay buffer as per the manufacturer's instructions.

  • Enzyme and Inhibitor Addition: Add purified recombinant HIV-1 protease and serial dilutions of the test inhibitor to a 96-well plate.

  • Substrate Addition: Add the fluorogenic substrate to initiate the reaction.

  • Incubation: Incubate the plate at 37°C, protected from light.

  • Fluorescence Measurement: Measure the increase in fluorescence over time using a fluorescence plate reader. The cleavage of the substrate by the protease separates a quencher from a fluorophore, resulting in an increase in fluorescence.

  • Data Analysis: Calculate the rate of substrate cleavage for each inhibitor concentration. Determine the IC50 value by plotting the reaction rate against the inhibitor concentration.

HIV-1 Integrase Strand Transfer Assay

Objective: To measure the ability of HIV-1 integrase to catalyze the strand transfer reaction and the inhibitory effect of compounds targeting this step.

Methodology:

  • DNA Substrate Preparation: Prepare a pre-processed viral DNA donor substrate (a short double-stranded oligonucleotide mimicking the end of the viral DNA) and a target DNA substrate. One of the substrates is typically biotinylated for capture, and the other is labeled for detection (e.g., with digoxigenin).

  • Reaction Setup: In a 96-well plate, combine the purified recombinant HIV-1 integrase enzyme, the donor DNA substrate, and serial dilutions of the test inhibitor.

  • Incubation: Incubate the mixture to allow the formation of the integrase-donor DNA complex.

  • Strand Transfer Initiation: Add the target DNA substrate to initiate the strand transfer reaction.

  • Capture and Detection: Capture the reaction products on a streptavidin-coated plate (via the biotinylated substrate). Detect the incorporated target DNA using an anti-digoxigenin antibody conjugated to a reporter enzyme (e.g., HRP), followed by the addition of a colorimetric or chemiluminescent substrate.

  • Signal Measurement: Measure the resulting signal using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition of the strand transfer reaction for each inhibitor concentration and determine the IC50 value.

Conclusion

This compound represents a promising class of HIV-1 inhibitors with a novel mechanism of action that targets a host-virus interaction. Its ability to inhibit HIV-1 transcription offers a distinct advantage, potentially complementing existing antiretroviral therapies and offering a new strategy to combat drug resistance. While its in vitro potency may be lower than some currently approved drugs that target viral enzymes, its favorable cytotoxicity profile results in a reasonable selectivity index. Further research, including in vivo studies and investigations into its potential for combination therapy, is warranted to fully elucidate the therapeutic potential of this compound and other inhibitors of HIV-1 transcription. The detailed experimental protocols provided in this guide offer a foundation for researchers to conduct further comparative studies and explore the development of this and other novel anti-HIV-1 agents.

References

Unveiling the Potency of 1E7-03: A Comparative Guide to Protein Phosphatase 1 Binding Affinity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the binding affinity of the novel small molecule 1E7-03 to Protein Phosphatase 1 (PP1). Through a detailed comparison with established PP1 inhibitors, supported by experimental data and protocols, this document serves as a critical resource for evaluating this compound as a potential therapeutic agent.

This compound is a low molecular weight compound that has been identified as an inhibitor of the host protein phosphatase-1 (PP1), playing a crucial role in the inhibition of HIV-1 transcription.[1] It functions by binding to the non-catalytic RVxF docking site of PP1, thereby disrupting its interaction with other proteins, such as the HIV-1 Tat protein.[1][2] This guide presents a comparative analysis of the binding affinity of this compound and other well-known PP1 inhibitors, offering insights into its specificity and potential advantages.

Comparative Analysis of PP1 Inhibitor Binding Affinities

The binding affinity of an inhibitor to its target is a critical determinant of its potency and therapeutic potential. The following table summarizes the binding affinities of this compound and a selection of alternative small molecule inhibitors of PP1. The data is presented in terms of the equilibrium dissociation constant (KD), the inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50), which are common metrics for quantifying binding affinity. Lower values indicate a higher binding affinity.

CompoundBinding Affinity MetricValue (nM)Target Specificity Notes
This compound KD2,100Binds to the non-catalytic RVxF site, allosteric inhibitor of protein-protein interactions.
This compound Degradation Product 1 (DP1)KD1,400
This compound Degradation Product 3 (DP3)KD1,900
Okadaic AcidIC5015 - 50Potent inhibitor of PP2A (IC50 = 0.1-0.3 nM) and also inhibits PP3, PP4, and PP5.[3]
Microcystin-LRKi< 0.1Potent inhibitor of both PP1 and PP2A.[1]
TautomycinKi-Exhibits a higher affinity for PP1 than for PP2A.
Calyculin A--Potent inhibitor of both PP1 and PP2A.
CantharidinIC501,700Also a potent inhibitor of PP2A (IC50 = 160 nM).[4]

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the mechanism of action of this compound and the experimental approaches to determine its binding affinity, the following diagrams are provided.

HIV1_Tat_PP1_Pathway cluster_nucleus Nucleus HIV-1_Provirus HIV-1 Provirus HIV-1_RNA HIV-1 RNA HIV-1_Provirus->HIV-1_RNA Transcription Tat HIV-1 Tat HIV-1_RNA->Tat Translation RNAPII RNA Polymerase II RNAPII->HIV-1_RNA Elongation P-TEFb P-TEFb (CDK9/Cyclin T1) P-TEFb->RNAPII Phosphorylates (Activation) Tat->P-TEFb PP1 PP1 Tat->PP1 Binds to (RVxF motif) PP1->P-TEFb Dephosphorylates (Modulates activity) 1E7_03 This compound 1E7_03->PP1 Binds to (RVxF pocket)

HIV-1 Tat-PP1 Signaling Pathway

SPR_Workflow cluster_workflow SPR Experimental Workflow Start Start Immobilize Immobilize PP1 (Ligand) on Sensor Chip Start->Immobilize Inject_Analyte Inject this compound (Analyte) at various concentrations Immobilize->Inject_Analyte Measure_RU Measure Response Units (RU) in real-time Inject_Analyte->Measure_RU Regenerate Regenerate Sensor Surface Measure_RU->Regenerate Analyze Analyze Sensorgram Data (Association & Dissociation) Measure_RU->Analyze Regenerate->Inject_Analyte Next Concentration Calculate_KD Calculate K D Analyze->Calculate_KD End End Calculate_KD->End

Surface Plasmon Resonance Workflow

Experimental Protocols

The determination of binding affinity is paramount in drug discovery and molecular biology. Several biophysical techniques are employed to quantify the interaction between a ligand, such as this compound, and its protein target, PP1. Below are detailed methodologies for three key experiments.

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance is a label-free optical technique that measures the real-time binding of molecules.

Principle: SPR detects changes in the refractive index at the surface of a sensor chip when a ligand (e.g., PP1) immobilized on the chip binds to an analyte (e.g., this compound) in a flowing solution. The change in mass on the sensor surface is proportional to the binding and is recorded in a sensorgram.

Protocol Outline:

  • Ligand Immobilization:

    • Recombinant PP1 is covalently immobilized onto a CM5 sensor chip using standard amine coupling chemistry.

    • The chip surface is first activated with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • A solution of PP1 in an appropriate buffer (e.g., 10 mM sodium acetate, pH 4.5) is then injected over the activated surface.

    • Finally, any remaining active esters are deactivated with an injection of ethanolamine.

  • Analyte Binding:

    • A series of dilutions of this compound in a suitable running buffer (e.g., HBS-EP+) are prepared.

    • Each concentration is injected over the immobilized PP1 surface for a defined association time, followed by an injection of running buffer alone for the dissociation phase.

  • Data Analysis:

    • The resulting sensorgrams are fitted to a 1:1 Langmuir binding model to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry directly measures the heat changes that occur upon molecular binding.

Principle: ITC measures the heat released or absorbed during the binding of a ligand to a protein. A solution of the ligand is titrated into a solution of the protein, and the heat change for each injection is measured.

Protocol Outline:

  • Sample Preparation:

    • Purified PP1 is placed in the sample cell of the calorimeter.

    • A solution of this compound is loaded into the injection syringe. Both solutions must be in the same buffer to minimize heats of dilution.

  • Titration:

    • A series of small injections of the this compound solution are made into the PP1 solution at a constant temperature.

    • The heat change after each injection is measured relative to a reference cell containing only buffer.

  • Data Analysis:

    • The heat change per injection is plotted against the molar ratio of ligand to protein.

    • The resulting binding isotherm is fitted to a suitable binding model to determine the binding stoichiometry (n), the binding enthalpy (ΔH), and the association constant (KA), from which the dissociation constant (KD = 1/KA) can be calculated.

Fluorescence Polarization (FP) Assay

Fluorescence Polarization is a technique used to measure the binding of a small fluorescently labeled molecule to a larger molecule.

Principle: A small, fluorescently labeled molecule tumbles rapidly in solution, resulting in low fluorescence polarization. When it binds to a larger molecule, its tumbling slows down, leading to an increase in fluorescence polarization.

Protocol Outline:

  • Probe Selection and Labeling:

    • A fluorescent probe that binds to the same site on PP1 as this compound is required. This could be a fluorescently labeled peptide known to bind the RVxF pocket.

  • Competition Assay:

    • A fixed concentration of PP1 and the fluorescent probe are incubated together to establish a baseline high polarization signal.

    • Increasing concentrations of unlabeled this compound are then added.

    • As this compound competes with the fluorescent probe for binding to PP1, the probe is displaced, its tumbling rate increases, and the fluorescence polarization decreases.

  • Data Analysis:

    • The decrease in fluorescence polarization is plotted against the concentration of this compound.

    • The data is fitted to a competitive binding equation to determine the IC50 value, which can then be converted to a Ki value.

Conclusion

The data and methodologies presented in this guide confirm the binding affinity of this compound to PP1 and provide a framework for its comparison with other known inhibitors. The unique mechanism of this compound, targeting a non-catalytic site to allosterically inhibit protein-protein interactions, distinguishes it from many other PP1 inhibitors that target the active site. This specificity may offer a therapeutic advantage by reducing off-target effects. The experimental protocols detailed herein provide a foundation for researchers to independently verify and further explore the binding characteristics of this compound and other novel compounds in the pursuit of innovative therapeutic strategies.

References

Comparative Analysis of 1E7-03: A Broad-Spectrum Antiviral Targeting a Host Phosphatase

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the cross-validation of the antiviral activity of 1E7-03, a small molecule inhibitor of protein phosphatase-1 (PP1), across various cell lines and viral targets. This report details its mechanism of action, comparative efficacy with related compounds, and provides in-depth experimental protocols.

The small molecule this compound has emerged as a promising broad-spectrum antiviral agent that uniquely targets a host cellular factor, protein phosphatase-1 (PP1), rather than a specific viral component. This approach offers a higher barrier to the development of viral resistance. This guide provides a detailed comparison of the antiviral activity of this compound against a range of viruses in different cell lines, alongside data for related compounds, and outlines the experimental methodologies used to generate these findings.

Mechanism of Action: Disrupting the Virus-Host Interaction

This compound functions by binding to a non-catalytic "RVxF" pocket on the surface of the host protein phosphatase-1 (PP1).[1][2] This pocket is crucial for the interaction of PP1 with many of its regulatory proteins, including some viral proteins that hijack the host's cellular machinery for their own replication. By occupying this site, this compound competitively inhibits the binding of viral proteins, thereby disrupting critical steps in the viral life cycle.

For instance, in the case of Human Immunodeficiency Virus-1 (HIV-1), the viral Tat protein must interact with PP1 to facilitate viral transcription. This compound effectively blocks this interaction, leading to the suppression of HIV-1 gene expression.[1][3] A similar mechanism is observed in the inhibition of Ebola virus, where this compound prevents the dephosphorylation of the viral VP30 protein by PP1, a step necessary for viral transcription.

1E7-03_Mechanism_of_Action Mechanism of Action of this compound cluster_virus Viral Hijacking of Host PP1 cluster_inhibition Inhibition by this compound Viral_Protein Viral Protein (e.g., HIV-1 Tat, Ebola VP30) RVxF_Site RVxF Binding Site Viral_Protein->RVxF_Site Binds to PP1 Host Protein Phosphatase-1 (PP1) Viral_Replication Successful Viral Replication PP1->Viral_Replication Enables RVxF_Site->PP1 1E7_03 This compound Blocked_RVxF_Site RVxF Binding Site 1E7_03->Blocked_RVxF_Site Binds to & Blocks Blocked_PP1 Host PP1 (Blocked) Inhibited_Replication Inhibited Viral Replication Blocked_PP1->Inhibited_Replication Leads to Blocked_RVxF_Site->Blocked_PP1 Blocked_Viral_Protein Viral Protein Blocked_Viral_Protein->Blocked_RVxF_Site Binding Prevented

Figure 1. Mechanism of this compound antiviral activity.

Comparative Antiviral Activity of this compound

The antiviral efficacy of this compound has been evaluated against a variety of viruses in several cell lines. The following tables summarize the available quantitative data.

VirusCell LineAssay TypeIC50 / EC50 (µM)CC50 (µM)Selectivity Index (SI)
HIV-1 CEM T-cellsLuciferase Reporter Assay~5~100~20
VEEV U-87 MGLuciferase Reporter Assay0.58Not ReportedNot Reported
HCMV Human Foreskin Fibroblasts (HFF)Plaque Reduction Assay1.8 ± 0.12Not ReportedNot Reported
Ebola Virus Vero E6Not SpecifiedActivity Confirmed>32.5 (for this compound)Not Reported
RVFV VeroNot SpecifiedActivity ConfirmedNot ReportedNot Reported

Table 1. Summary of the antiviral activity of this compound in different cell lines.

Comparison with Alternative PP1 Inhibitors

Several analogues and related compounds of this compound have been developed and tested, offering a comparative landscape for its antiviral activity.

CompoundVirusCell LineAssay TypeIC50 / EC50 (µM)Notes
1H4 HIV-1CEM-GFP T-cellsGFP Reporter Assay5-fold higher than this compoundParent compound of this compound.
HU-1a HIV-1Not SpecifiedNot SpecifiedEnhanced activity vs. This compoundImproved metabolic stability.
C31 Ebola VirusNot SpecifiedNot SpecifiedNot SpecifiedAnalogue of this compound with improved stability.

Table 2. Comparative antiviral activity of alternative PP1 inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.

HIV-1 Antiviral Assay in CEM T-cells (Luciferase Reporter Assay)

HIV_Assay_Workflow A Seed CEM T-cells in a 96-well plate B Infect cells with HIV-1 expressing Luciferase (HIV-1-LUC-G) A->B C Treat infected cells with serial dilutions of this compound B->C D Incubate for 48 hours at 37°C C->D E Lyse cells and add luciferase substrate D->E F Measure luminescence using a microplate reader E->F G Calculate IC50 from dose-response curve F->G

Figure 2. Workflow for HIV-1 antiviral assay.

Protocol:

  • Cell Preparation: CEM T-cells are seeded into 96-well white-walled plates at a density of 5 x 10^4 cells per well in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics.

  • Virus Infection: Cells are infected with a VSV-G pseudotyped HIV-1 reporter virus carrying the luciferase gene (HIV-1-LUC-G).

  • Compound Treatment: Immediately after infection, cells are treated with serial dilutions of this compound (typically ranging from 0.1 to 100 µM). A vehicle control (DMSO) is also included.

  • Incubation: The plates are incubated for 48 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Luminescence Measurement: After incubation, a luciferase assay reagent is added to each well to lyse the cells and provide the substrate for the luciferase enzyme. The luminescence, which is proportional to the level of viral replication, is measured using a microplate luminometer.

  • Data Analysis: The half-maximal inhibitory concentration (IC50), the concentration of the compound that inhibits viral replication by 50%, is calculated from the dose-response curves.

Human Cytomegalovirus (HCMV) Plaque Reduction Assay in Human Foreskin Fibroblasts (HFF)

Protocol:

  • Cell Seeding: Human Foreskin Fibroblasts (HFFs) are seeded in 24-well plates and grown to confluence.[3]

  • Virus Inoculation: The cell monolayers are infected with a known titer of HCMV (e.g., 50-100 plaque-forming units per well).[3]

  • Compound Addition: After a 90-minute adsorption period, the virus inoculum is removed, and the cells are overlaid with a medium containing 0.5% agarose and serial dilutions of this compound.[3]

  • Incubation: Plates are incubated at 37°C in a 5% CO2 incubator for 7-10 days to allow for plaque formation.[3]

  • Plaque Visualization and Counting: The cell monolayers are fixed with 10% formalin and stained with 0.1% crystal violet. The plaques (zones of cell death) are then counted under a microscope.

  • IC50 Determination: The IC50 is calculated as the concentration of this compound that reduces the number of plaques by 50% compared to the virus control wells.

Ebola Virus Antiviral Assay in Vero E6 Cells

Protocol:

  • Cell Culture: Vero E6 cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% FBS. For antiviral assays, the FBS concentration is typically reduced.

  • Compound and Virus Preparation: Serial dilutions of the test compound (e.g., this compound or its analogues) are prepared. A known titer of Ebola virus is diluted to the desired multiplicity of infection (MOI).

  • Infection and Treatment: Confluent monolayers of Vero E6 cells in 96-well plates are pre-incubated with the compound dilutions for a short period before the addition of the Ebola virus.

  • Incubation: The plates are incubated for a defined period (e.g., 48-72 hours) at 37°C.

  • Endpoint Measurement: The antiviral activity is determined by measuring the reduction in virus-induced cytopathic effect (CPE), or through a reporter virus system (e.g., expressing GFP or luciferase), or by quantifying viral RNA levels using RT-qPCR.

  • Data Analysis: The IC50 or EC50 is calculated from the dose-response data.

Conclusion

The small molecule this compound demonstrates significant broad-spectrum antiviral activity by targeting the host protein phosphatase-1. Its efficacy against diverse viruses such as HIV-1, VEEV, and HCMV in various cell lines underscores the potential of host-targeted antiviral therapies. Further optimization of this compound, as seen with the development of analogues like HU-1a and C31, may lead to improved pharmacological properties and enhanced therapeutic potential. The detailed experimental protocols provided in this guide should facilitate further research and validation of this promising class of antiviral compounds.

References

In Vivo Showdown: A Comparative Analysis of the HIV-1 Inhibitor 1E7-03 and Its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the in vivo effects of the promising anti-HIV-1 compound 1E7-03 and its primary metabolites, DP1 and DP3. This document synthesizes available experimental data to illuminate the structure-activity relationship and pharmacokinetic profiles that dictate their therapeutic potential.

The small molecule this compound has emerged as a potent inhibitor of HIV-1 transcription, a critical stage in the viral lifecycle. It achieves this by targeting the host protein phosphatase-1 (PP1), thereby disrupting the interaction between PP1 and the HIV-1 Tat protein.[1] However, the in vivo efficacy of any therapeutic agent is not solely determined by its primary activity but also by its metabolic stability and the biological activity of its metabolites. This guide delves into the in vivo consequences of this compound metabolism, offering a clear comparison of the parent compound and its degradation products.

At a Glance: Comparative Efficacy and Pharmacokinetics

The following table summarizes the key quantitative data comparing this compound and its metabolites. A notable finding is that while the metabolites retain the ability to bind to the target protein PP1, their anti-viral activity is significantly diminished due to poor cell permeability.

CompoundAnti-HIV-1 Activity (IC₅₀)Cytotoxicity (CC₅₀)Target Binding (PP1, K_D)
This compound ~5 µM (CEM T cells)[2]~100 µM (CEM T cells)[2]1.1 µM
DP1 > 50 µM> 100 µM1.9 µM
DP3 > 50 µM> 100 µM2.5 µM

Table 1: In Vitro Activity and Target Binding of this compound and its Metabolites. Data sourced from Lin et al., 2017.

In vivo, this compound undergoes degradation, leading to the formation of two major metabolites, DP1 and DP3. The pharmacokinetic profiles of the parent compound and its metabolites in mice reveal important differences in their systemic exposure and persistence.

CompoundCₘₐₓ (µM)Tₘₐₓ (h)t₁/₂ (h)AUC (µM·h)
This compound 3.430.53.3912.22
DP1 1.253.04.2110.51
DP3 0.153.04.871.23

Table 2: Pharmacokinetic Parameters of this compound and its Metabolites in Mice following a single 30 mg/kg intraperitoneal dose. Data sourced from Lin et al., 2017.

Unraveling the Mechanism: The PP1-Tat Interaction

The primary mechanism of action for this compound involves the disruption of a crucial interaction for HIV-1 replication. The viral Tat protein recruits the host's protein phosphatase 1 (PP1) to the HIV-1 long terminal repeat (LTR), an essential step for activating viral transcription. This compound binds to a non-catalytic site on PP1, preventing the binding of Tat and thereby halting the transcription of the viral genome.[1]

G cluster_0 Normal HIV-1 Transcription cluster_1 Inhibition by this compound HIV_Tat HIV-1 Tat PP1 Host PP1 HIV_Tat->PP1 recruits HIV_LTR HIV-1 LTR (Viral Promoter) PP1->HIV_LTR activates Transcription Viral Transcription HIV_LTR->Transcription 1E7_03 This compound PP1_inhibited Host PP1 1E7_03->PP1_inhibited binds to No_Transcription Transcription Blocked PP1_inhibited->No_Transcription HIV_Tat_blocked HIV-1 Tat HIV_Tat_blocked->PP1_inhibited binding blocked

Figure 1: Signaling pathway of this compound mediated inhibition of HIV-1 transcription.

Experimental Corner: A Look at the Methods

The following section details the experimental protocols used to generate the data presented in this guide.

Pharmacokinetic Analysis in Mice

To determine the in vivo pharmacokinetic profiles of this compound and its metabolites, a study was conducted using mice.

G Start Mice administered This compound (30 mg/kg, i.p.) Collection Blood samples collected at various time points Start->Collection Extraction Plasma separated and proteins precipitated Collection->Extraction Analysis LC-MS/MS analysis to quantify This compound, DP1, and DP3 Extraction->Analysis Calculation Pharmacokinetic parameters (Cmax, Tmax, t1/2, AUC) calculated Analysis->Calculation

Figure 2: Workflow for the pharmacokinetic study of this compound in mice.

Protocol:

  • Animal Model: Male BALB/c mice were used for the study.

  • Drug Administration: A single dose of this compound (30 mg/kg) was administered via intraperitoneal injection.

  • Sample Collection: Blood samples were collected via cardiac puncture at multiple time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

  • Sample Processing: Plasma was separated from the blood samples by centrifugation. Proteins were precipitated using a suitable organic solvent (e.g., acetonitrile).

  • LC-MS/MS Analysis: The concentrations of this compound, DP1, and DP3 in the plasma samples were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Data Analysis: Pharmacokinetic parameters, including maximum concentration (Cₘₐₓ), time to maximum concentration (Tₘₐₓ), half-life (t₁/₂), and area under the curve (AUC), were calculated from the concentration-time data using non-compartmental analysis.

In Vitro Anti-HIV-1 Activity Assay

The anti-HIV-1 activity of this compound and its metabolites was assessed using a single-round infection assay.

Protocol:

  • Cell Line: CEM T-cells, a human T-lymphoblastoid cell line, were used as the host cells.

  • Virus: A replication-defective HIV-1 vector expressing a reporter gene (e.g., luciferase) was used to infect the cells.

  • Treatment: The infected cells were treated with various concentrations of this compound, DP1, or DP3.

  • Incubation: The treated cells were incubated for a period of 48 hours to allow for viral entry and reporter gene expression.

  • Measurement of Viral Replication: The level of reporter gene expression (e.g., luciferase activity) was measured, which is proportional to the extent of viral replication.

  • Data Analysis: The half-maximal inhibitory concentration (IC₅₀), the concentration at which the compound inhibits 50% of viral replication, was calculated from the dose-response curves.

Cell Permeability Assay

The reduced antiviral activity of the metabolites was attributed to their poor cell permeability, which was likely assessed using a standard in vitro permeability assay.

Protocol:

  • Cell Monolayer: A confluent monolayer of cells, typically Caco-2 cells, which form tight junctions and are a model for the intestinal barrier, is grown on a semi-permeable membrane in a transwell plate.

  • Compound Addition: The compound of interest (this compound, DP1, or DP3) is added to the apical (upper) chamber of the transwell.

  • Sampling: At various time points, samples are taken from the basolateral (lower) chamber.

  • Quantification: The concentration of the compound in the basolateral samples is measured using a suitable analytical method like LC-MS/MS.

  • Permeability Calculation: The apparent permeability coefficient (Papp) is calculated to quantify the rate at which the compound crosses the cell monolayer. A lower Papp value indicates lower cell permeability.

Concluding Remarks

The in vivo evaluation of this compound and its metabolites, DP1 and DP3, reveals a classic challenge in drug development: the translation of in vitro potency to in vivo efficacy. While this compound demonstrates promising anti-HIV-1 activity by targeting the host PP1-Tat interaction, its metabolic breakdown yields products with significantly diminished antiviral effects. This reduction in activity is primarily due to the poor cell permeability of the metabolites, despite their retained ability to bind to the target protein.

These findings underscore the critical importance of metabolic stability in the design of novel antiviral agents. Future research efforts should focus on structural modifications of the this compound scaffold to block the metabolic pathways leading to the formation of DP1 and DP3, thereby enhancing the in vivo half-life and therapeutic window of this promising HIV-1 inhibitor. The development of metabolically robust analogs of this compound could pave the way for a new class of host-targeting antivirals for the treatment of HIV-1 infection.

References

Genetic Validation of 1E7-03's Mechanism: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the small molecule 1E7-03 with its alternatives, supported by experimental data, detailed protocols, and pathway visualizations. This compound is an inhibitor of HIV-1 transcription that targets the host protein phosphatase-1 (PP1), preventing its interaction with the viral Tat protein.

A key downstream effect of this compound is the significant reduction in phosphorylation of Nucleophosmin (NPM1) at the Serine 125 residue, a critical step for Tat-mediated HIV-1 transcription.[1] Genetic approaches have been instrumental in validating this mechanism.

Performance Comparison of this compound and its Analogs

This compound was developed through the optimization of a precursor compound, 1H4. Further structural modifications of this compound have led to the development of HU-1a, an analog with improved properties. The following table summarizes the available quantitative data for these compounds.

CompoundTargetMechanism of ActionIC50 (HIV-1 Inhibition)Cytotoxicity (CC50)Key Features
This compound Host Protein Phosphatase-1 (PP1)Binds to the noncatalytic RVxF-accommodating site of PP1, disrupting the PP1-Tat interaction and reducing NPM1 phosphorylation.[2][3]~5 µM (in CEM T cells)[3]~100 µM (in CEM T cells)[3]Fivefold more potent than 1H4.[2]
1H4 Host Protein Phosphatase-1 (PP1)Precursor to this compound, disrupts the PP1-Tat interaction.[2]~25 µM (estimated)Not specifiedLower potency compared to this compound.
HU-1a Host Protein Phosphatase-1 (PP1)Optimized analog of this compound.Not specifiedNot specifiedEnhanced HIV-1 inhibitory activity and improved metabolic stability compared to this compound.

Genetic Validation of the NPM1 Phosphorylation Pathway

The role of NPM1 phosphorylation in HIV-1 transcription has been validated through several genetic approaches, providing strong evidence for the mechanism of action of this compound.

Site-Directed Mutagenesis of NPM1

To investigate the specific role of Serine 125 phosphorylation, site-directed mutagenesis was used to create two NPM1 mutants:

  • NPM1 S125D: A phosphomimetic mutant where serine is replaced by aspartic acid, mimicking a constitutively phosphorylated state. This mutant was found to activate Tat-induced HIV-1 transcription and enhance the interaction between NPM1 and Tat.[1]

  • NPM1 S125A: A non-phosphorylatable mutant where serine is replaced by alanine. This mutant did not show the same level of activation as the S125D mutant.[1]

These results genetically confirm that the phosphorylation of NPM1 at Ser-125 is a crucial step in Tat-mediated HIV-1 transcription.

Inhibition of Upstream Kinases

Further validation of the pathway was achieved by targeting the kinases responsible for NPM1 phosphorylation. Aurora A and Aurora B kinases are known to phosphorylate NPM1 at Ser-125.[1] The use of Aurora kinase inhibitors, such as Danusertib, has been shown to inhibit HIV-1.[4] This provides a chemical genetics approach that corroborates the findings from the NPM1 mutation studies.

Genetic ApproachTargetOutcomeImplication for this compound's Mechanism
NPM1 S125D Mutant NPM1Increased Tat-induced HIV-1 transcription.[1]Confirms the importance of NPM1 phosphorylation at Ser-125 for viral transcription.
NPM1 S125A Mutant NPM1Reduced activation of Tat-induced HIV-1 transcription compared to S125D.[1]Reinforces that phosphorylation at this specific site is key.
Aurora Kinase Inhibition (e.g., Danusertib) Aurora A/B KinasesInhibition of HIV-1 latency reversal.[4][5]Supports the role of the upstream pathway in HIV-1 transcription and validates it as a therapeutic target.

Visualizing the Molecular Mechanisms

The following diagrams illustrate the signaling pathway targeted by this compound and the experimental workflows used to validate its mechanism.

G cluster_0 HIV-1 Tat-Mediated Transcription cluster_1 Inhibitory Mechanisms Tat HIV-1 Tat PP1 PP1 Tat->PP1 Binds to RVxF site NPM1 NPM1 PP1->NPM1 Dephosphorylates p_NPM1 p-NPM1 (S125) Transcription HIV-1 Transcription p_NPM1->Transcription Activates AuroraK Aurora A/B Kinases AuroraK->NPM1 Phosphorylates (S125) IE7_03 This compound IE7_03->PP1 Inhibits Tat binding Aurora_Inhibitor Aurora Kinase Inhibitor (e.g., Danusertib) Aurora_Inhibitor->AuroraK Inhibits G cluster_0 Genetic Validation Workflow start Hypothesis: NPM1 S125 phosphorylation is key for HIV-1 transcription. mutagenesis Site-Directed Mutagenesis of NPM1 start->mutagenesis kinase_inhibition Inhibition of Upstream Kinases start->kinase_inhibition mutants Generate NPM1 S125D (phosphomimetic) and S125A (non-phosphorylatable) mutants. mutagenesis->mutants transfection Transfect cells with mutant constructs mutants->transfection assay Measure Tat-induced HIV-1 transcription transfection->assay result1 Result: S125D enhances transcription, S125A does not. assay->result1 inhibitor Treat cells with Aurora Kinase inhibitor (e.g., Danusertib) kinase_inhibition->inhibitor assay2 Measure HIV-1 activity inhibitor->assay2 result2 Result: HIV-1 is inhibited. assay2->result2

References

Comparative Analysis of 1E7-03's Antiviral Efficacy Across Diverse Viral Strains

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Washington, D.C. - New comparative research highlights the broad-spectrum antiviral potential of the small molecule 1E7-03, a host-directed inhibitor targeting protein phosphatase-1 (PP1). This guide provides a comprehensive overview of the inhibitory effects of this compound on a range of viral pathogens, including Human Immunodeficiency Virus-1 (HIV-1), Ebola Virus (EBOV), Rift Valley Fever Virus (RVFV), Venezuelan Equine Encephalitis Virus (VEEV), and Human Cytomegalovirus (HCMV). The data presented herein is intended for researchers, scientists, and drug development professionals engaged in antiviral research.

Executive Summary

This compound demonstrates significant inhibitory activity against a variety of RNA and DNA viruses. Its mechanism of action, which involves the disruption of the interaction between viral proteins and the host protein PP1, represents a promising strategy for the development of broad-spectrum antiviral therapeutics. This document summarizes the quantitative data on the antiviral efficacy of this compound, details the experimental protocols used to derive this data, and provides visual representations of the relevant biological pathways and experimental workflows.

Data Presentation: Quantitative Efficacy of this compound

The antiviral activity of this compound has been quantified against several viral strains. The following table summarizes the key metrics: the half-maximal inhibitory concentration (IC50) or effective concentration (EC50), the half-maximal cytotoxic concentration (CC50), and the resulting selectivity index (SI), which is a measure of the compound's therapeutic window.

Viral StrainAssay TypeCell LineIC50/EC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/IC50)Reference
HIV-1 HIV-1 transcription inhibitionCEM T cells~5~100~20--INVALID-LINK--
Ebola Virus (EBOV) EBOV-eGFP inhibitionVero-E6 cellsNot explicitly stated, but potent inhibition observed>30 (Vero-E6)Not calculable--INVALID-LINK--
Rift Valley Fever Virus (RVFV) Viral titer reductionMultiple cell linesNot explicitly stated, but significant reduction in viral protein, RNA, and outputNot explicitly statedNot calculable--INVALID-LINK--
Venezuelan Equine Encephalitis Virus (VEEV) VEEV TC83-luc assayVero cells0.58>100>172--INVALID-LINK--
Human Cytomegalovirus (HCMV) Plaque reduction assayHuman Foreskin Fibroblasts (HFF)1.8Not explicitly statedNot calculable--INVALID-LINK--

Comparative Performance with Alternative Antivirals

Viral StrainAlternative CompoundTargetIC50/EC50 (µM)Reference
VEEV CID15997213nsP20.84--INVALID-LINK--
RVFV GYY4137Broad-spectrum antiviralNot explicitly stated, but significant reduction in viral titers--INVALID-LINK--
HCMV GanciclovirViral DNA polymerase0.4 - 1.2--INVALID-LINK--

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.

HIV-1 Transcription Inhibition Assay
  • Cell Line: CEM T-cells and peripheral blood mononuclear cells (PBMCs).

  • Virus: VSVG-pseudotyped pNL4-3.Luc.R-E- virus (HIV-1 Luc).

  • Procedure:

    • Cells are infected with HIV-1 Luc.

    • Following infection, cells are treated with varying concentrations of this compound.

    • After 48 hours of incubation, cells are harvested, and luciferase activity is measured as an indicator of HIV-1 transcription.

    • IC50 values are calculated from the dose-response curves.

  • Cytotoxicity Assay:

    • Uninfected CEM T-cells are treated with the same concentrations of this compound.

    • Cell viability is assessed after 48 hours using a standard method such as MTT or CellTiter-Glo.

    • CC50 values are determined from the resulting dose-response curves.

Ebola Virus Inhibition Assay (EBOV-eGFP)
  • Cell Line: Vero-E6 cells.

  • Virus: Recombinant Ebola virus expressing green fluorescent protein (EBOV-eGFP).

  • Procedure:

    • Vero-E6 cells are pre-treated with 3 µM this compound for 24 hours.

    • Cells are then infected with EBOV-eGFP at a multiplicity of infection (MOI) of 0.01 PFU/cell.

    • The cells are treated with 3 µM this compound every 24 hours for 4 days.

    • Inhibition of EBOV replication is monitored by observing the reduction in eGFP expression using fluorescence microscopy.

Rift Valley Fever Virus Titer Reduction Assay
  • Cell Lines: A549, Huh7, and Vero cells.

  • Virus: Rift Valley Fever Virus (RVFV) MP-12 strain.

  • Procedure:

    • Cells are infected with RVFV at an MOI of 0.1 or 3.

    • Following infection, cells are treated with this compound.

    • Supernatants are collected at various time points post-infection.

    • Viral titers in the supernatants are determined by plaque assay on Vero cells.

    • The reduction in viral protein and RNA levels is assessed by Western blot and RT-qPCR, respectively.

Venezuelan Equine Encephalitis Virus Luciferase Assay (VEEV TC83-luc)
  • Cell Line: Vero cells.

  • Virus: VEEV TC-83 expressing luciferase (VEEV TC83-luc).

  • Procedure:

    • Vero cells are infected with VEEV TC83-luc.

    • Infected cells are treated with a range of this compound concentrations.

    • Luciferase activity is measured at a set time point post-infection to quantify viral replication.

    • The EC50 value is calculated from the dose-response curve.

  • Cytotoxicity Assay:

    • Uninfected Vero cells are treated with this compound.

    • Cell viability is determined using a standard cytotoxicity assay to determine the CC50.

Human Cytomegalovirus Plaque Reduction Assay
  • Cell Line: Human Foreskin Fibroblasts (HFF).

  • Virus: Human Cytomegalovirus (HCMV).

  • Procedure:

    • HFF cells are seeded in 6-well plates and starved overnight.

    • Cells are pre-treated with this compound or DMSO for 30 minutes.

    • Viral inoculum is added at an MOI of 1 and incubated for 1 hour.

    • The inoculum is replaced with fresh medium containing the respective compounds.

    • After an incubation period that allows for plaque formation, the cells are fixed and stained.

    • The number of plaques is counted, and the IC50 value is calculated based on the reduction in plaque numbers in treated versus untreated wells.

Visualizations: Signaling Pathways and Experimental Workflows

To further elucidate the mechanisms and processes described, the following diagrams are provided.

Signaling Pathway of this compound in HIV-1 Inhibition

HIV1_Inhibition_Pathway cluster_virus HIV-1 cluster_host Host Cell Tat Tat Protein PP1 Protein Phosphatase 1 (PP1) Tat->PP1 Binds to RVxF site CDK9 CDK9 PP1->CDK9 Dephosphorylates HIV_Transcription HIV-1 Transcription CDK9->HIV_Transcription Activates IE7_03 This compound IE7_03->PP1 Blocks RVxF site

Caption: Mechanism of this compound mediated inhibition of HIV-1 transcription.

General Experimental Workflow for Antiviral Assays

Antiviral_Assay_Workflow start Start cell_culture Seed cells in multi-well plates start->cell_culture infection Infect cells with virus cell_culture->infection cytotoxicity Parallel cytotoxicity assay on uninfected cells cell_culture->cytotoxicity treatment Add varying concentrations of this compound infection->treatment incubation Incubate for a defined period treatment->incubation endpoint Measure viral replication endpoint (e.g., Luciferase, Plaque count, eGFP) incubation->endpoint analysis Calculate IC50/EC50 and CC50 endpoint->analysis cytotoxicity->analysis end End analysis->end Host_Target_Logic Virus Virus Viral_Protein Viral Protein (e.g., HIV-1 Tat, EBOV VP30) Virus->Viral_Protein produces Host_PP1 Host Protein Phosphatase 1 (PP1) Replication Viral Replication/ Transcription Host_PP1->Replication promotes Viral_Protein->Host_PP1 hijacks IE7_03 This compound IE7_03->Host_PP1 inhibits

A Comparative Guide to the Long-Term Efficacy and Safety of 1E7-03 for HIV-1 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical data on 1E7-03, a novel HIV-1 transcription inhibitor, with the established long-term efficacy and safety profile of the current standard of care, combination antiretroviral therapy (cART).

Executive Summary

This compound is an investigational small molecule that targets the host protein phosphatase-1 (PP1), thereby inhibiting HIV-1 transcription. Preclinical studies in cell cultures and humanized mouse models have demonstrated its potential as a new therapeutic agent against HIV-1. This guide offers a detailed analysis of its performance metrics against those of established cART regimens, providing a valuable resource for researchers in the field of HIV drug development.

Data Presentation: this compound vs. cART

The following tables summarize the available quantitative data for this compound and comparator cART regimens. It is important to note that the data for this compound is preclinical, while the cART data is derived from long-term clinical studies.

Table 1: Efficacy Comparison
ParameterThis compound (Preclinical)Combination Antiretroviral Therapy (cART) (Clinical)Source(s)
Mechanism of Action Inhibits HIV-1 transcription by targeting host protein phosphatase-1 (PP1).Combination of drugs targeting various stages of the HIV-1 lifecycle (e.g., reverse transcriptase, integrase, protease).[1][2]
In Vitro Efficacy (IC50) ~5 µM in CEM T cells.Varies by drug, typically in the nanomolar to low micromolar range.[1]
In Vivo Efficacy (Humanized Mice) Significantly reduced plasma HIV-1 RNA levels. In one study, a ~40-fold reduction in HIV-1 mRNA production was observed.Not directly comparable.[1][3]
Long-Term Virological Suppression Data not available (preclinical stage).High rates of sustained virological suppression (<50 copies/mL) in clinical trials, often exceeding 90% with modern regimens. In two Phase 3 studies of Biktarvy, ≥98% of participants maintained an undetectable viral load through five years.[4][5]
Table 2: Safety and Tolerability Comparison
ParameterThis compound (Preclinical)Combination Antiretroviral Therapy (cART) (Clinical)Source(s)
In Vitro Cytotoxicity (CC50) ~100 µM in CEM T cells.Varies significantly by drug.[1][6][7]
Selectivity Index (CC50/IC50) ~20Varies by drug.[1][7]
In Vivo Toxicity (Mice) No cytotoxicity observed at effective doses. A plasma half-life of greater than 8 hours has been noted in mice.Well-characterized side effect profiles for different drug classes.[2][8]
Long-Term Adverse Effects Data not available (preclinical stage).NRTIs: Mitochondrial toxicity leading to lactic acidosis, lipodystrophy, and neuropathy. Integrase Inhibitors: Weight gain, neuropsychiatric effects, and potential for renal issues.[9][10][11][12][13][14][15][16][17][18]

Experimental Protocols

Key Experiments for this compound Evaluation

1. In Vitro HIV-1 Inhibition Assay:

  • Cell Line: CEM T-cells, a human T-lymphoblastoid cell line susceptible to HIV-1 infection.

  • Method: Cells are infected with HIV-1 in the presence of varying concentrations of this compound. After a set incubation period (e.g., 48 hours), the level of viral replication is measured.

  • Endpoint: The half-maximal inhibitory concentration (IC50) is determined by quantifying a viral marker, such as p24 antigen or luciferase activity in engineered cell lines.[8]

2. Cytotoxicity Assay:

  • Cell Line: Uninfected CEM T-cells.

  • Method: Cells are incubated with a range of this compound concentrations for the same duration as the inhibition assay.

  • Endpoint: Cell viability is assessed using a method like the MTT assay, which measures metabolic activity. The half-maximal cytotoxic concentration (CC50) is then calculated.[6][7]

3. In Vivo Efficacy in Humanized Mice:

  • Animal Model: Immunodeficient mice (e.g., NSG) are engrafted with human hematopoietic stem cells or peripheral blood mononuclear cells to create a humanized immune system.[19][20][21][22][23][24]

  • Method: The humanized mice are infected with HIV-1. After the establishment of infection, mice are treated with this compound.

  • Endpoint: The primary outcome is the change in plasma HIV-1 RNA levels over the course of treatment, quantified by RT-qPCR.[3][25]

4. Western Blot for NPM1 Phosphorylation:

  • Objective: To confirm the mechanism of action of this compound on its target pathway.

  • Sample Preparation: Lysates from cells treated with or without this compound are prepared.

  • Method: Proteins from the lysates are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with antibodies specific for phosphorylated NPM1 (p-NPM1) and total NPM1.

  • Detection: An enzyme-linked secondary antibody and a chemiluminescent substrate are used to visualize the protein bands. The relative levels of p-NPM1 are quantified.[26][27][28][29][30][31]

5. LC-MS for this compound Quantification:

  • Objective: To determine the pharmacokinetic properties of this compound.

  • Sample Preparation: Plasma or tissue samples from treated animals are processed to extract the compound.

  • Method: The extracted samples are analyzed by liquid chromatography-mass spectrometry (LC-MS) to separate and quantify this compound and its metabolites.[8][32][33][34][35]

Mandatory Visualization

Caption: Signaling pathway of this compound in inhibiting HIV-1 transcription.

Experimental_Workflow cluster_InVitro In Vitro Studies cluster_InVivo In Vivo Studies CEM T-cells CEM T-cells HIV-1 Infection HIV-1 Infection CEM T-cells->HIV-1 Infection This compound Treatment This compound Treatment CEM T-cells->this compound Treatment Uninfected HIV-1 Infection->this compound Treatment IC50 Determination IC50 Determination This compound Treatment->IC50 Determination Replication Analysis CC50 Determination CC50 Determination This compound Treatment->CC50 Determination Viability Assay Humanized Mice Humanized Mice HIV-1 Infection_invivo HIV-1 Infection Humanized Mice->HIV-1 Infection_invivo This compound Treatment_invivo This compound Treatment HIV-1 Infection_invivo->this compound Treatment_invivo Viral Load Measurement Viral Load Measurement This compound Treatment_invivo->Viral Load Measurement Plasma RNA Quantification

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling 1E7-03

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This document provides essential guidance on the safe handling and disposal of the research compound 1E7-03, a tetrahydroquinoline derivative and an inhibitor of HIV-1 transcription.

Personal Protective Equipment (PPE)

As a specific Safety Data Sheet (SDS) for this compound is not publicly available, researchers should adhere to standard laboratory safety protocols for handling novel chemical entities. The following table summarizes the recommended personal protective equipment.

PPE CategoryRecommended EquipmentPurpose
Eye and Face Protection Safety glasses with side shields or chemical splash goggles. A face shield should be worn in addition to goggles when there is a significant risk of splashes.Protects eyes and face from accidental splashes of this compound solutions.
Hand Protection Disposable nitrile gloves.Provides a barrier against skin contact. Gloves should be inspected before use and changed frequently, especially if contaminated.
Body Protection A standard laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection Generally not required when handling small quantities in a well-ventilated area or a chemical fume hood. If aerosols may be generated or if working with larger quantities, a risk assessment should be conducted to determine if a respirator is necessary.Prevents inhalation of any airborne particles or aerosols.

Operational and Disposal Plans

Handling:

  • Engineering Controls: All work with this compound should be conducted in a well-ventilated laboratory. For procedures that may generate dust or aerosols, a chemical fume hood is required.

  • Personal Hygiene: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.

  • Spill Response: In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and follow your institution's emergency procedures.

Disposal:

  • Waste Characterization: While specific ecotoxicity data for this compound is unavailable, it should be treated as chemical waste.

  • Waste Collection: Dispose of all waste materials contaminated with this compound, including empty containers, used gloves, and absorbent materials, in a designated and properly labeled hazardous waste container.

  • Disposal Route: Follow all local, state, and federal regulations for the disposal of chemical waste. Consult with your institution's environmental health and safety (EHS) department for specific guidance on disposal procedures.

Experimental Protocol: Co-Immunoprecipitation to Assess this compound Inhibition of Tat-PP1 Interaction

This protocol describes a method to determine if this compound disrupts the interaction between the HIV-1 Tat protein and the host protein phosphatase-1 (PP1).[1][2]

Materials:

  • HEK293T cells

  • Plasmids encoding Flag-tagged HIV-1 Tat and HA-tagged PP1

  • Lipofectamine 2000 or other suitable transfection reagent

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound (dissolved in DMSO)

  • DMSO (vehicle control)

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Anti-Flag antibody

  • Anti-HA antibody

  • Protein A/G agarose beads

  • SDS-PAGE gels

  • Western blotting apparatus and reagents

Procedure:

  • Cell Culture and Transfection:

    • Plate HEK293T cells in 10 cm dishes and grow to 70-80% confluency.

    • Co-transfect the cells with plasmids encoding Flag-Tat and HA-PP1 using a suitable transfection reagent according to the manufacturer's protocol.

  • Treatment with this compound:

    • 24 hours post-transfection, treat the cells with the desired concentration of this compound or DMSO (vehicle control) for the specified time (e.g., 6-8 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in ice-cold lysis buffer containing protease inhibitors.

    • Centrifuge the lysates to pellet cellular debris and collect the supernatant.

  • Immunoprecipitation:

    • Incubate the cleared cell lysates with an anti-Flag antibody overnight at 4°C with gentle rotation.

    • Add protein A/G agarose beads and incubate for an additional 2-4 hours at 4°C.

    • Wash the beads several times with lysis buffer to remove non-specific binding.

  • Western Blotting:

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with an anti-HA antibody to detect co-immunoprecipitated HA-PP1.

    • Probe the membrane with an anti-Flag antibody to confirm the immunoprecipitation of Flag-Tat.

Expected Results:

In the DMSO-treated control cells, a band corresponding to HA-PP1 should be detected in the anti-Flag immunoprecipitate, indicating an interaction between Tat and PP1. In cells treated with an effective concentration of this compound, the intensity of the HA-PP1 band should be reduced, demonstrating that this compound disrupts the Tat-PP1 interaction.

Signaling Pathway of this compound in HIV-1 Transcription Inhibition

The HIV-1 Tat protein is crucial for viral gene expression. It recruits host cell factors, including protein phosphatase-1 (PP1), to the viral long terminal repeat (LTR) to enhance transcription. This compound acts by inhibiting this process.[1][3][4]

HIV1_Transcription_Inhibition cluster_nucleus Cell Nucleus HIV_DNA HIV-1 Proviral DNA LTR HIV-1 LTR HIV_DNA->LTR contains Tat HIV-1 Tat Protein LTR->Tat produces Transcription HIV-1 Gene Transcription LTR->Transcription Initiates PP1 Host Protein Phosphatase-1 (PP1) Tat->PP1 Recruits PP1->LTR Activates IE7_03 This compound IE7_03->PP1 Inhibits Interaction

Caption: Mechanism of this compound action in inhibiting HIV-1 transcription.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.